molecular formula C12H15NO4 B554554 (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid CAS No. 2900-20-1

(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

カタログ番号: B554554
CAS番号: 2900-20-1
分子量: 237,25 g/mole
InChIキー: SZQMTCSQWUYUML-SNVBAGLBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237,25 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2R)-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-2-10(11(14)15)13-12(16)17-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQMTCSQWUYUML-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448115
Record name (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2900-20-1
Record name (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, a valuable chiral building block in organic synthesis, particularly in the preparation of peptidomimetics and other pharmaceutically relevant molecules. This document details the prevalent synthetic pathway, experimental protocols, and relevant quantitative data to support research and development in this area.

Introduction

This compound, also known as N-Cbz-D-α-aminobutyric acid or Z-D-Abu-OH, is a protected form of the non-proteinogenic amino acid D-α-aminobutyric acid. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amine functionality, preventing unwanted side reactions during peptide coupling and other synthetic transformations. Its stability under various conditions and facile removal via hydrogenolysis make it an attractive choice in multi-step syntheses.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₂H₁₅NO₄[1]
Molecular Weight 237.25 g/mol [1][2]
Appearance White crystalline powder[3]
Melting Point 84-88 °C[3]
CAS Number 2900-20-1[1][2]

Synthesis Pathway: N-Protection of (R)-2-Aminobutanoic Acid

The most common and efficient method for the synthesis of this compound is the N-protection of (R)-2-aminobutanoic acid (D-α-aminobutyric acid) using benzyl chloroformate (Cbz-Cl). This reaction is typically carried out under Schotten-Baumann conditions.

The Schotten-Baumann reaction involves the acylation of an amine with an acid chloride in the presence of a base, often in a biphasic solvent system. The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide (in this case, a carbamate).

Below is a diagram illustrating the synthesis workflow.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product D-Abu (R)-2-Aminobutanoic acid (D-Abu) ReactionVessel Schotten-Baumann Reaction (0°C to Room Temperature) D-Abu->ReactionVessel CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->ReactionVessel Base Base (e.g., Na2CO3, NaOH) Base->ReactionVessel Solvent Solvent (e.g., Water, Dioxane) Solvent->ReactionVessel Wash Wash with Organic Solvent (e.g., Diethyl Ether) ReactionVessel->Wash Acidify Acidification (e.g., HCl) Wash->Acidify Extract Extraction (e.g., Ethyl Acetate) Acidify->Extract Dry Drying & Concentration Extract->Dry Purify Recrystallization Dry->Purify ZDAbuOH This compound (Z-D-Abu-OH) Purify->ZDAbuOH

Caption: General workflow for the synthesis of Z-D-Abu-OH.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound based on the Schotten-Baumann reaction.

Materials:

  • (R)-2-Aminobutanoic acid (1.0 equivalent)

  • Sodium carbonate (2.0 equivalents)

  • Benzyl chloroformate (1.1 equivalents)

  • Water

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ice bath

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve (R)-2-aminobutanoic acid and sodium carbonate in water. Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Addition of Benzyl Chloroformate: Add benzyl chloroformate dropwise to the cold, stirring solution. Maintain the temperature below 5 °C during the addition.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

    • Separate the aqueous layer and cool it in an ice bath.

  • Acidification and Precipitation: Carefully acidify the cold aqueous layer to a pH of approximately 2 with 1 M hydrochloric acid. A white precipitate of the product should form.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (typically 3 times).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or an ethanol/water mixture, to afford a white crystalline solid.

Quantitative Data

The yield and purity of the final product can be influenced by factors such as reaction time, temperature, and the purity of the starting materials.

Table of Reaction Parameters and Expected Outcomes

ParameterConditionExpected Outcome
Base Sodium Carbonate / Sodium HydroxideHigh yields, effective neutralization of HCl
Solvent System Water / Dioxane-WaterGood solubility for reactants, facilitates reaction
Reaction Temperature 0°C to Room TemperatureControlled reaction, minimizes side products
Typical Yield >90%Efficient conversion to the protected amino acid
Purity (after recrystallization) >98%High purity suitable for further synthetic steps

Characterization Data (Predicted)

  • ¹H NMR (CDCl₃, δ in ppm): ~7.35 (m, 5H, Ar-H), ~5.1 (s, 2H, -CH₂-Ph), ~4.3 (m, 1H, α-CH), ~1.8-1.6 (m, 2H, -CH₂-CH₃), ~0.9 (t, 3H, -CH₂-CH₃). The carboxylic acid and amide protons may appear as broad singlets.

  • ¹³C NMR (CDCl₃, δ in ppm): ~176 (C=O, acid), ~156 (C=O, carbamate), ~136 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~67 (-CH₂-Ph), ~55 (α-CH), ~25 (-CH₂-CH₃), ~10 (-CH₂-CH₃).

  • Specific Rotation [α]D: Expected to be positive, but the exact value is dependent on the solvent and concentration.

Potential Side Reactions and Troubleshooting

The primary side reaction of concern during the Schotten-Baumann synthesis is the formation of the N-Cbz-dipeptide. This can occur if the pH of the reaction mixture drops, leading to the activation of the carboxylic acid of the newly formed product by unreacted benzyl chloroformate, followed by reaction with another molecule of the starting amino acid.

Troubleshooting:

  • Low Yield:

    • Ensure the pH of the reaction mixture is maintained in the basic range (pH 9-10) throughout the addition of benzyl chloroformate.

    • Use a slight excess of benzyl chloroformate to ensure complete reaction of the amino acid.

    • Ensure complete precipitation of the product during acidification by adjusting the pH to ~2.

  • Impure Product:

    • Thorough washing with a non-polar organic solvent like diethyl ether during the work-up is crucial to remove unreacted benzyl chloroformate and benzyl alcohol (a potential hydrolysis product).

    • Recrystallization is a highly effective method for removing dipeptide impurities.

Conclusion

The synthesis of this compound via the N-protection of (R)-2-aminobutanoic acid using the Schotten-Baumann reaction is a robust and high-yielding method. Careful control of the reaction conditions, particularly pH and temperature, is essential for achieving high yields and purity. This technical guide provides the necessary information for researchers and scientists to successfully synthesize this important chiral building block for applications in drug discovery and development.

References

An In-depth Technical Guide to the Physical Properties of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as N-Cbz-D-2-aminobutanoic acid, is a protected amino acid derivative. The benzyloxycarbonyl (Cbz) group serves as a crucial protecting group for the amine functionality, a foundational strategy in peptide synthesis and the development of peptidomimetics and other pharmaceutically active compounds. Understanding the physical properties of this compound is essential for its effective application in synthetic chemistry, process development, and formulation. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, detailed experimental protocols for its synthesis, and a discussion of its potential biological relevance.

Core Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. It is important to note that while computed values are readily available, experimentally determined data for some properties, particularly for the protected form which can exist as an oil, are less commonly reported.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₄PubChem[1]
Molecular Weight 237.25 g/mol PubChem[1]
Appearance Colorless oilChemicalBook[2]
Melting Point Not applicable (as it is an oil)-
Boiling Point Not available-
Density Not available-
Solubility Soluble in organic solvents like EtOAc and THFChemicalBook[2]
Optical Rotation Not available-
XLogP3 1.8PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 6PubChem[1]

Experimental Protocols

Synthesis of this compound

The following protocol is a representative method for the synthesis of this compound via the Schotten-Baumann reaction.[2]

Materials:

  • (R)-2-Aminobutanoic acid

  • Benzyl chloroformate

  • Sodium carbonate (2M aqueous solution)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • tert-Butyl methyl ether (TBME)

  • Hydrochloric acid (2M aqueous solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water (H₂O)

Procedure:

  • A solution of (R)-2-aminobutanoic acid (1 equivalent) is prepared in a mixture of THF and 2M aqueous sodium carbonate (1.2 equivalents).

  • The solution is cooled to 0 °C in an ice bath.

  • Benzyl chloroformate (1.1 equivalents) is added dropwise to the cooled solution with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 16 hours.

  • Upon completion of the reaction, the mixture is partitioned between water and TBME.

  • The aqueous layer is separated and acidified to a pH of 2 using a 2M HCl aqueous solution.

  • The acidified aqueous layer is then extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield this compound as a colorless oil.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup start Dissolve (R)-2-aminobutanoic acid in THF and 2M Na2CO3(aq) cool Cool to 0 °C start->cool add_reagent Add Benzyl Chloroformate dropwise cool->add_reagent react Stir at room temperature for 16 hours add_reagent->react partition Partition between H2O and TBME react->partition separate Separate aqueous layer partition->separate acidify Acidify aqueous layer to pH 2 with 2M HCl separate->acidify extract Extract with EtOAc acidify->extract dry Dry organic layers with Na2SO4 extract->dry concentrate Concentrate under reduced pressure dry->concentrate product Product: This compound (Colorless Oil) concentrate->product

Caption: Synthesis workflow for this compound.

Biological Activity and Applications

While specific signaling pathways involving this compound are not extensively documented, its structural motif as a protected amino acid makes it a valuable building block in the synthesis of various biologically active molecules. The Cbz protecting group is widely used in peptide synthesis due to its stability and ease of removal via catalytic hydrogenolysis.

N-Cbz protected amino acids are key intermediates in the synthesis of:

  • Peptide-based therapeutics: These compounds are fundamental for the stepwise and controlled synthesis of peptides with defined sequences, which can have a wide range of therapeutic applications.

  • Peptidomimetics: By modifying the peptide backbone, N-Cbz protected amino acids are used to create more stable and potent drug candidates that mimic the biological activity of natural peptides.

  • Chiral synthons: The defined stereochemistry of this compound makes it a valuable chiral starting material for the asymmetric synthesis of complex organic molecules.

The biological relevance of the unprotected counterpart, (R)-2-aminobutanoic acid (D-2-aminobutyric acid), is an area of ongoing research. Non-proteinogenic amino acids and their derivatives can play roles in various physiological processes and are being investigated for their potential as neurotransmitter analogs and enzyme inhibitors.

Logical Relationship of Cbz-Protection in Synthesis

G amino_acid (R)-2-Aminobutanoic Acid (Reactive Amine) protected_amino_acid This compound (Protected Amine) amino_acid->protected_amino_acid Cbz Protection peptide_synthesis Peptide Synthesis / Further Functionalization protected_amino_acid->peptide_synthesis Controlled Reaction final_product Biologically Active Molecule peptide_synthesis->final_product Deprotection & Synthesis

Caption: Role of Cbz-protection in synthetic pathways.

Conclusion

This compound is a key synthetic intermediate whose physical properties, particularly its oily nature, dictate its handling and application in organic synthesis. While comprehensive experimental data on all its physical properties are not widely published, its role as a Cbz-protected amino acid is well-established. The provided synthesis protocol offers a reliable method for its preparation, enabling its use in the construction of complex and potentially bioactive molecules. Further research into the biological activities of this specific compound and its derivatives may unveil novel therapeutic applications.

References

(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid chemical structure and analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (R)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid

This technical guide provides a comprehensive overview of the chemical structure, analysis, and synthesis of this compound, also known as N-Cbz-D-α-aminobutyric acid. This compound is a protected amino acid derivative valuable in synthetic peptide chemistry and drug development. The inclusion of the D-enantiomer can be a strategic choice in the design of peptide-based therapeutics to enhance their stability against enzymatic degradation.[][2]

Chemical Structure and Properties

This compound possesses a chiral center at the alpha-carbon, with the (R)-configuration. The amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, a widely used protecting group in peptide synthesis.[3]

PropertyValueReference(s)
Molecular Formula C₁₂H₁₅NO₄[3][4]
Molecular Weight 237.25 g/mol [3][4]
IUPAC Name (2R)-2-(phenylmethoxycarbonylamino)butanoic acid[3][4]
CAS Number 2900-20-1[3][4]
Synonyms N-Cbz-D-α-aminobutyric acid, Z-D-Abu-OH, (R)-2-(Cbz-amino)butyric Acid, N-Alpha-carbobenzoxy-d-2-aminobutanoic acid[3][4]
Appearance White to off-white crystalline solid or powder[5]
Melting Point 78-79 °C
Boiling Point 430.3 °C at 760 mmHg (Predicted)

Spectroscopic and Analytical Data

While specific experimental spectra for this compound are not widely available in public databases, the expected analytical data can be predicted based on the known spectroscopic behavior of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table outlines the predicted chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of the molecule.

¹H NMR (Predicted) δ (ppm)¹³C NMR (Predicted) δ (ppm)
-COOH10.0 - 12.0-C=O (Carboxylic Acid)170 - 180
-NH7.0 - 8.0-C=O (Carbamate)155 - 157
Phenyl H's7.2 - 7.4Phenyl C's127 - 137
-CH₂- (Benzyl)~5.1-CH₂- (Benzyl)~67
α-CH4.2 - 4.4α-CH55 - 60
-CH₂- (Ethyl)1.7 - 1.9-CH₂- (Ethyl)~25
-CH₃ (Ethyl)0.9 - 1.0-CH₃ (Ethyl)~10

Note: Predicted chemical shifts are based on typical values for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.[6][7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid, carbamate, and aromatic functional groups.[10][11]

Functional GroupAbsorption Range (cm⁻¹)Description
O-H (Carboxylic Acid)2500 - 3300Broad, due to hydrogen bonding
C-H (Aromatic)3000 - 3100Sharp
C-H (Aliphatic)2850 - 3000Sharp
C=O (Carboxylic Acid)1700 - 1725Strong
C=O (Carbamate)1680 - 1700Strong
C=C (Aromatic)1450 - 1600Medium to weak
C-O1210 - 1320Strong
N-H (Bend)1500 - 1550Medium
Mass Spectrometry

In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as its protonated molecule [M+H]⁺ in positive ion mode or as its deprotonated molecule [M-H]⁻ in negative ion mode.[5]

IonExpected m/z
[M+H]⁺238.10
[M+Na]⁺260.08
[M-H]⁻236.09

Experimental Protocols

Synthesis of this compound

This protocol describes the N-protection of (R)-2-aminobutanoic acid using benzyl chloroformate (Cbz-Cl).[12][13][14]

Materials:

  • (R)-2-aminobutanoic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (R)-2-aminobutanoic acid in a 1:1 mixture of water and a suitable organic solvent like dioxane or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of sodium carbonate and sodium bicarbonate to the reaction mixture to maintain a basic pH (around 8-9).

  • Slowly add benzyl chloroformate (Cbz-Cl) dropwise to the stirred solution while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • Once the reaction is complete, wash the mixture with diethyl ether to remove any unreacted benzyl chloroformate and other organic impurities.

  • Acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of the synthesized compound.[5]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm or 220 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve a small amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Role in Peptide Synthesis and Therapeutics

N-Cbz protected amino acids are foundational building blocks in peptide synthesis.[3][15] The use of the D-enantiomer, such as (R)-2-(((benzyloxycarbonyl)amino)butanoic acid, is a key strategy in drug development to create peptides with enhanced resistance to proteolytic degradation, thereby increasing their in vivo half-life and therapeutic efficacy.[][2]

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow of solid-phase peptide synthesis (SPPS), showing the incorporation of an N-Cbz protected amino acid.

SPPS_Workflow cluster_synthesis_cycle Peptide Elongation Cycle Resin Solid Support (Resin) AminoAcid1 Attach C-terminal Fmoc-AA-OH Resin->AminoAcid1 1. Anchoring Deprotection1 Fmoc Deprotection (Piperidine) AminoAcid1->Deprotection1 2. Deprotection Coupling Couple next Cbz-AA-OH (e.g., Cbz-D-Abu-OH) Deprotection1->Coupling 3. Coupling Deprotection2 Repeat Deprotection & Coupling Cycles Coupling->Deprotection2 4. Elongation Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA) Deprotection2->Cleavage 5. Final Step Peptide Purified Peptide Cleavage->Peptide

SPPS workflow incorporating a Cbz-protected amino acid.
Rationale for D-Amino Acid Incorporation in Peptide Therapeutics

The stereochemistry of amino acids plays a crucial role in the biological activity and stability of peptides. Natural proteases are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. By incorporating D-amino acids, the resulting peptide becomes a poor substrate for these enzymes, leading to increased resistance to proteolysis.[2][16]

DAminoAcidRationale cluster_L_Peptide L-Peptide (Natural) cluster_D_Peptide D-Peptide (Modified) cluster_conclusion Therapeutic Implication L_Peptide Peptide with L-Amino Acids Protease_L Proteolytic Enzymes (e.g., Proteases) L_Peptide->Protease_L Recognized Degradation Rapid Degradation Protease_L->Degradation Cleavage Conclusion Longer in vivo half-life & Improved therapeutic potential D_Peptide Peptide with D-Amino Acids (e.g., (R)-configuration) Protease_D Proteolytic Enzymes D_Peptide->Protease_D Not Recognized Stability Enhanced Stability Protease_D->Stability No Cleavage

Proteolytic stability of L-peptides vs. D-peptides.

References

(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document provides a technical overview of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as Z-D-Abu-OH. Contrary to the inquiry's premise, this compound is not known for a specific biological mechanism of action in the way a therapeutic agent would be. Instead, its primary and well-established role in the scientific community is that of a synthetic intermediate and a chiral building block. This guide will clarify the compound's function, its chemical properties, and its application in the field of chemical synthesis, particularly in peptide chemistry, which is crucial for drug development.

Introduction: A Synthetic Building Block, Not a Bioactive Effector

This compound is a derivative of the non-proteinogenic amino acid D-α-aminobutyric acid.[1][2] The key feature of this molecule is the presence of a benzyloxycarbonyl (Cbz or Z) group attached to the amino group. This "Cbz" group is a protecting group, and its presence defines the primary utility of the compound.

In chemical synthesis, particularly in the stepwise construction of peptides or other complex molecules, it is essential to prevent unwanted side reactions at the reactive amino group of an amino acid. The Cbz group serves as a temporary shield, rendering the amino group unreactive while other chemical transformations are carried out. Once the desired synthetic step is complete, the Cbz group can be selectively removed under specific chemical conditions to reveal the free amino group for further reactions.

Therefore, the "action" of this compound is not biological but chemical—facilitating controlled and specific synthesis.

Physicochemical Properties

A summary of the key computed properties of this compound is presented below. This data is essential for its use in designing synthetic protocols.

PropertyValueSource
Molecular Formula C12H15NO4PubChem[1]
Molecular Weight 237.25 g/mol PubChem[1]
IUPAC Name (2R)-2-(phenylmethoxycarbonylamino)butanoic acidPubChem[1]
CAS Number 2900-20-1PubChem[1]
Synonyms Z-D-Abu-OH, Cbz-D-alpha-aminobutyric acidPubChem[1]

Role in Synthesis: The Logic of Protecting Groups

The utility of this compound is best understood through the logic of synthetic chemistry. The workflow below illustrates its role in a common application, such as the formation of a dipeptide.

G cluster_0 Step 1: Protection cluster_1 Step 2: Peptide Coupling cluster_2 Step 3: Deprotection D-alpha-aminobutyric_acid D-α-aminobutyric acid Protected_AA This compound (Z-D-Abu-OH) D-alpha-aminobutyric_acid->Protected_AA Protection of Amino Group Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->Protected_AA Protected_AA_2 This compound Another_AA_Ester Another Amino Acid (e.g., L-Alanine Methyl Ester) Protected_Dipeptide Protected Dipeptide (Z-D-Abu-L-Ala-OMe) Another_AA_Ester->Protected_Dipeptide Amide Bond Formation Coupling_Agent Coupling Agent (e.g., DCC, EDC) Coupling_Agent->Protected_Dipeptide Protected_Dipeptide_2 Protected Dipeptide Protected_AA_2->Protected_Dipeptide Carboxyl Activation Deprotection_Agent Deprotection (e.g., H2, Pd/C) Final_Dipeptide Final Dipeptide (H-D-Abu-L-Ala-OMe) Deprotection_Agent->Final_Dipeptide Protected_Dipeptide_2->Final_Dipeptide

Synthetic workflow using a Cbz-protected amino acid.
Experimental Protocol: A Generalized Approach to Cbz-Protection

While specific protocols vary, a general procedure for the protection of an amino acid like D-α-aminobutyric acid using benzyl chloroformate (Cbz-Cl) is as follows. This is a representative, not an exhaustive, protocol.

  • Dissolution: The amino acid is dissolved in an aqueous alkaline solution, such as aqueous sodium hydroxide or sodium carbonate. This deprotonates the amino group, making it nucleophilic.

  • Cooling: The reaction mixture is typically cooled in an ice bath to control the exothermic reaction.

  • Addition of Cbz-Cl: Benzyl chloroformate is added portion-wise, often concurrently with additional base to maintain the pH, as the reaction generates acid.

  • Reaction: The mixture is stirred vigorously for a period, allowing the reaction to go to completion.

  • Workup: The reaction mixture is typically washed with an organic solvent (e.g., ether) to remove unreacted benzyl chloroformate and other impurities.

  • Acidification: The aqueous layer is then acidified (e.g., with HCl) to protonate the carboxylic acid group of the Cbz-protected amino acid.

  • Extraction/Isolation: The product, which is now less water-soluble, is extracted into an organic solvent (e.g., ethyl acetate) or may precipitate and be collected by filtration.

  • Purification: The crude product can be further purified by recrystallization or chromatography.

Conclusion: A Tool for Innovation

References

An In-Depth Technical Guide to (R)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, also known by its common synonyms Z-D-Abu-OH and N-Cbz-D-2-aminobutanoic acid, is a non-proteinogenic D-amino acid derivative of significant interest in the field of medicinal chemistry and drug discovery. Its incorporation into peptide-based therapeutics is a key strategy to enhance their metabolic stability and modulate their biological activity. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

This compound is a white to off-white solid. A summary of its key physicochemical properties is presented in Table 1, with a comparison to its (S)-enantiomer for reference.

Table 1: Physicochemical Properties of (R)- and (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

PropertyThis compound(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid
CAS Number 2900-20-1[1][2][3][4]42918-86-5[5]
Molecular Formula C₁₂H₁₅NO₄[1]C₁₂H₁₅NO₄[5]
Molecular Weight 237.25 g/mol [1]237.25 g/mol [5]
IUPAC Name (2R)-2-(phenylmethoxycarbonylamino)butanoic acid[1](2S)-2-(phenylmethoxycarbonylamino)butanoic acid[5]
Synonyms Z-D-Abu-OH, N-Cbz-D-2-aminobutanoic acid[1][2]Z-L-Abu-OH, N-Cbz-L-2-aminobutanoic acid[5]
Appearance Colorless to light yellow solid-
Storage Temperature 2-8°C-
Computed XLogP3 2[1]2[5]
Hydrogen Bond Donor Count 2[1]2[5]
Hydrogen Bond Acceptor Count 4[1]4[5]
Rotatable Bond Count 6[1]6[5]

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the amino group of D-2-aminobutyric acid using benzyl chloroformate under basic conditions. This reaction is a standard procedure for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group.

Experimental Protocol: Synthesis of Z-D-Abu-OH

This protocol is based on a general procedure for the N-protection of amino acids.

Materials:

  • D-2-aminobutyric acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • tert-Butyl methyl ether (TBME)

  • 2M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution of Starting Material: Dissolve D-2-aminobutyric acid (1.0 equivalent) in a suitable aqueous base, such as a 2M aqueous solution of sodium carbonate or sodium hydroxide. A solvent like THF or dioxane can be used as a co-solvent to aid solubility.

  • Addition of Benzyl Chloroformate: Cool the solution to 0 °C in an ice bath. Slowly add benzyl chloroformate (1.05-1.1 equivalents) dropwise to the stirred amino acid solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir vigorously for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, perform an extraction with a suitable organic solvent like tert-butyl methyl ether (TBME) to remove unreacted benzyl chloroformate and other impurities. Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2 with 2M HCl. A white precipitate or an oily product of this compound will form.

  • Extraction: Extract the product with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a colorless oil or a solid.

  • Purification: The crude product can be used directly in some cases or further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford a white, crystalline solid.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product D_Abu D-2-Aminobutyric Acid Reaction_Step N-Protection in Aqueous Base (e.g., Na2CO3) and THF/Dioxane at 0°C to RT D_Abu->Reaction_Step Cbz_Cl Benzyl Chloroformate Cbz_Cl->Reaction_Step Workup Aqueous Work-up & Acidification (HCl) Reaction_Step->Workup Extraction Extraction with Ethyl Acetate Workup->Extraction Purification Drying & Concentration (Optional Recrystallization) Extraction->Purification Z_D_Abu_OH This compound Purification->Z_D_Abu_OH

Synthesis workflow for this compound.

Applications in Peptide Synthesis and Drug Discovery

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[6] The incorporation of D-amino acids like D-2-aminobutyric acid is a well-established strategy to enhance the therapeutic potential of peptides.

Rationale for Incorporating D-Amino Acids
  • Enhanced Proteolytic Stability: Natural peptides are composed of L-amino acids and are readily degraded by proteases in the body, leading to a short in-vivo half-life. The introduction of D-amino acids creates peptide bonds that are not recognized by most proteases, significantly increasing the peptide's resistance to enzymatic degradation.[7]

  • Modulation of Conformation and Bioactivity: The change in stereochemistry from an L- to a D-amino acid can induce significant alterations in the peptide's secondary structure, such as promoting the formation of specific β-turns.[8] This conformational change can lead to modified receptor binding affinity and selectivity, potentially resulting in enhanced or novel biological activities.[7]

Solid-Phase Peptide Synthesis (SPPS) using Z-D-Abu-OH

While the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is more commonly used in modern SPPS, the Cbz (benzyloxycarbonyl) group is still relevant, particularly in solution-phase synthesis and for specific applications. The general workflow for incorporating Z-D-Abu-OH into a peptide sequence via SPPS is outlined below.

SPPS_Workflow Resin Solid Support (Resin) Deprotection1 N-terminal Deprotection (e.g., removal of Fmoc group) Resin->Deprotection1 Coupling Coupling of Z-D-Abu-OH with activating agent (e.g., HBTU/DIPEA) Deprotection1->Coupling Washing1 Washing Coupling->Washing1 Capping Capping (Optional) Washing1->Capping Deprotection2 N-terminal Deprotection Capping->Deprotection2 Next_AA Coupling of next Fmoc-amino acid Deprotection2->Next_AA Washing2 Washing Next_AA->Washing2 Repeat Repeat Deprotection, Coupling, Washing Cycles Washing2->Repeat Cleavage Cleavage from Resin & Side-chain Deprotection Repeat->Cleavage Purification Purification of Peptide (e.g., HPLC) Cleavage->Purification Final_Peptide Bioactive Peptide containing D-2-Aminobutyric Acid Purification->Final_Peptide

General workflow for solid-phase peptide synthesis (SPPS).

Biological Activity and Signaling Pathways

This compound itself is not known to have significant intrinsic biological activity. Its importance lies in its role as a constituent of larger bioactive peptides. The biological activity and the signaling pathways modulated are therefore determined by the overall peptide sequence and its three-dimensional structure.

For example, the incorporation of D-amino acids into antimicrobial peptides (AMPs) can enhance their stability and efficacy in disrupting bacterial membranes.[9][10] In the context of peptides targeting G-protein coupled receptors (GPCRs), the conformational constraints introduced by a D-amino acid can alter the peptide's affinity and selectivity for different receptor subtypes.

Conclusion

This compound is a valuable synthetic building block for the development of peptide-based therapeutics. Its use allows for the introduction of a non-proteinogenic D-amino acid, which can significantly enhance the proteolytic stability and modulate the bioactivity of the resulting peptide. The synthesis of Z-D-Abu-OH is straightforward, and its incorporation into peptides can be achieved using standard peptide synthesis methodologies. For researchers and drug development professionals, the strategic use of this compound and other D-amino acids represents a powerful tool in the design of next-generation peptide drugs with improved therapeutic profiles.

References

An In-depth Technical Guide to (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, a key building block in synthetic organic chemistry, particularly in the field of peptide synthesis. This document is intended for researchers, scientists, and professionals in drug development and related disciplines.

Chemical Identity and Identifiers

This compound, also known by its synonym Z-D-Abu-OH, is a protected form of the non-proteinogenic amino acid (R)-2-aminobutanoic acid. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amine functionality, preventing unwanted side reactions during peptide coupling steps.

Table 1: Chemical Identifiers for this compound [1]

IdentifierValue
CAS Number 2900-20-1
Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
IUPAC Name (2R)-2-(phenylmethoxycarbonylamino)butanoic acid
Synonyms Z-D-Abu-OH, Cbz-D-2-aminobutanoic acid
PubChem CID 10911567
InChI InChI=1S/C12H15NO4/c1-2-10(11(14)15)13-12(16)17-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m1/s1
InChIKey SZQMTCSQWUYUML-SNVBAGLBSA-N
Canonical SMILES CC--INVALID-LINK--NC(=O)OCC1=CC=CC=C1

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, storage, and application in chemical syntheses. The data presented below is primarily based on computational models.

Table 2: Computed Physicochemical Properties [1]

PropertyValue
XLogP3 2.1
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 6
Exact Mass 237.100108 g/mol
Monoisotopic Mass 237.100108 g/mol
Topological Polar Surface Area 75.6 Ų
Heavy Atom Count 17
Complexity 261

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of the amino group of (R)-2-aminobutanoic acid with benzyl chloroformate under basic conditions. This is a standard procedure in peptide chemistry, often referred to as the Schotten-Baumann reaction.

General Synthetic Protocol

Materials:

  • (R)-2-aminobutanoic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH) or other suitable base

  • Dioxane or other suitable solvent

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

  • Dissolution: (R)-2-aminobutanoic acid is dissolved in an aqueous solution of sodium hydroxide. The solution is cooled in an ice bath.

  • Protection Reaction: Benzyl chloroformate is added dropwise to the cooled solution while maintaining the basic pH (around 9-10) by the concurrent addition of a sodium hydroxide solution. The reaction is stirred vigorously for a few hours at low temperature and then allowed to warm to room temperature.

  • Workup: The reaction mixture is washed with a nonpolar solvent like ether to remove any unreacted benzyl chloroformate. The aqueous layer is then acidified to a pH of approximately 2 with dilute hydrochloric acid, leading to the precipitation of the product.

  • Extraction and Purification: The precipitated product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Role in Peptide Synthesis

This compound is a valuable building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Cbz group provides robust protection of the alpha-amino group, which can be removed under specific conditions, typically through catalytic hydrogenation.

Workflow in Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow of incorporating a Z-protected amino acid into a growing peptide chain during SPPS.

spss_workflow start Resin-Bound Peptide (Free N-terminus) coupling Coupling with (R)-Z-Abu-OH start->coupling resin_coupled Resin-Bound Peptide with new (R)-Z-Abu coupling->resin_coupled activated_aa (R)-Z-Abu-OH + Activating Agent (e.g., DCC/HOBt) activated_aa->coupling deprotection Z-Group Deprotection (e.g., H2, Pd/C) resin_coupled->deprotection next_cycle Ready for Next Coupling Cycle deprotection->next_cycle

Workflow for incorporating a Z-protected amino acid in SPPS.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Use in a well-ventilated area or under a chemical fume hood.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a fundamental reagent for the synthesis of peptides and other complex organic molecules. Its well-established chemistry and the stability of the benzyloxycarbonyl protecting group make it a reliable choice for researchers in drug discovery and development. Proper handling and adherence to standard laboratory safety protocols are essential when working with this compound.

References

An In-depth Technical Guide on the Analytical Characterization of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as Z-D-Abu-OH. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a detailed prediction of the spectral data based on the analysis of structurally analogous compounds and established principles of analytical chemistry. Furthermore, detailed experimental protocols for acquiring NMR and MS data are provided to facilitate the analytical characterization of this compound in a laboratory setting.

Predicted Analytical Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry fragmentation data for this compound. These predictions are based on data from similar N-Cbz protected amino acids and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35m5HAr-H (Phenyl)
~5.12s2H-O-CH₂ -Ph
~5.08d1HNH
~4.35m1Hα-CH
~1.85m2H-CH₂ -CH₃
~0.95t3H-CH₂-CH₃
~10.5br s1HCOOH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~176.5C =O (Carboxylic acid)
~156.0C =O (Carbamate)
~136.2Ar-C (Quaternary)
~128.5Ar-C H
~128.1Ar-C H
~128.0Ar-C H
~67.1-O-C H₂-Ph
~55.8α-C H
~25.2-C H₂-CH₃
~9.8-CH₂-C H₃

Table 3: Predicted ESI-MS/MS Fragmentation Data

Precursor Ion (m/z)Ion ModePredicted Fragment Ions (m/z)Proposed Neutral Loss
238.1079 ([M+H]⁺)Positive194.1181CO₂
144.0657C₇H₇OH (Benzyl alcohol)
108.0599C₄H₇NO₂
91.0548C₅H₈NO₂
236.0923 ([M-H]⁻)Negative192.1024CO₂
106.0606C₈H₈O₂

Detailed Experimental Protocols

The following protocols provide a general framework for the acquisition of high-quality NMR and mass spectrometry data for this compound.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer the clear solution to a 5 mm NMR tube using a Pasteur pipette.

¹H NMR Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using the following typical parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: 16 ppm.

¹³C NMR Acquisition:

  • Use the same sample prepared for ¹H NMR.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program (e.g., zgpg30) with the following typical parameters:

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: 240 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra.

  • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

  • Calibrate the ¹³C spectrum by referencing the CDCl₃ triplet to 77.16 ppm.

  • Integrate the peaks in the ¹H spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • For positive ion mode, the mobile phase should contain a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.

  • For negative ion mode, a small amount of a weak base (e.g., 0.1% ammonium hydroxide) can be added to the mobile phase to facilitate deprotonation.

LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good separation.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • MS1 Scan: Acquire full scan mass spectra to identify the precursor ion ([M+H]⁺ or [M-H]⁻).

    • MS2 Fragmentation: Select the precursor ion for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Collision Energy: Optimize the collision energy to achieve a rich fragmentation pattern.

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for NMR and mass spectrometry analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire 1H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire 13C Spectrum lock_shim->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase_cal Phase and Calibrate ft->phase_cal analyze Analyze Spectra phase_cal->analyze

Caption: Workflow for NMR Spectroscopy.

MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis stock Prepare Stock Solution (1 mg/mL) dilute Dilute to 1-10 ug/mL in Mobile Phase stock->dilute inject Inject Sample onto C18 Column dilute->inject gradient Gradient Elution inject->gradient esi Electrospray Ionization gradient->esi ms1 MS1 Full Scan (Precursor ID) esi->ms1 ms2 MS2 Fragmentation (CID/HCD) ms1->ms2 detect Detect Fragment Ions ms2->detect

Caption: Workflow for LC-MS/MS Analysis.

An In-depth Technical Guide on the Potential Biological Activity of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid is limited in publicly available literature. This document infers its potential biological activity based on studies of structurally related N-benzyloxycarbonyl (Cbz)-protected amino acids and their derivatives.

Executive Summary

Introduction

This compound, also known as N-Cbz-D-alpha-aminobutyric acid (Z-D-Abu-OH), belongs to a class of compounds widely used as intermediates in peptide synthesis. The benzyloxycarbonyl (Cbz or Z) group is a common amine protecting group. However, emerging research indicates that the N-Cbz moiety itself, when attached to an amino acid scaffold, may confer specific biological activities. Notably, several N-Cbz-amino acid derivatives have demonstrated significant anticonvulsant properties in preclinical studies. Given the structural similarities, it is hypothesized that this compound may exhibit a similar pharmacological profile. This guide aims to provide researchers and drug development professionals with a detailed technical overview of this potential activity.

Potential Biological Activity: Anticonvulsant Effects

The most compelling inferred biological activity for this compound is its potential as an anticonvulsant. This hypothesis is supported by multiple studies on structurally related N-Cbz-amino acid derivatives that have been evaluated in standard preclinical seizure models.

Quantitative Data from Structurally Related Compounds

The anticonvulsant activity of several N-Cbz-amino acid derivatives has been quantified in maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. The MES model is indicative of efficacy against generalized tonic-clonic seizures, while the PTZ model suggests activity against absence seizures. Neurotoxicity is typically assessed using the rotarod test. The median effective dose (ED50) for anticonvulsant activity and the median toxic dose (TD50) for neurotoxicity are key parameters.

Compound ClassSpecific CompoundAnimal ModelTestED50 (mg/kg, i.p.)TD50 (mg/kg, i.p.)Protective Index (PI = TD50/ED50)Reference
N-Cbz-α-amino-N-alkoxysuccinimides (R)-N-Cbz-α-amino-N-benzyloxysuccinimideMousePTZ62.5Not ReportedNot Reported[1]
N-Cbz-α-amino-N-alkylglutarimides (S)-N-Cbz-α-amino-N-methylglutarimideMouseMES36.3>62.5>1.7
MousePTZ12.5>62.5>5.0
((Benzyloxy)benzyl)propanamide Derivatives Compound 5MouseMES48.0>300>6.25[2][3]
Mouse6 Hz (32 mA)45.2>300>6.63[2][3]
N-Cbz-glycine Prodrugs Z-glycine-phenytoin esterMouseMESDecreased vs. PhenytoinIncreased vs. PhenytoinSignificantly Improved[1]
Amino Acid Benzylamides Compound 15RatMESNot ReportedNot ReportedNot Reported[4]
RatPTZ47Not Reported2.2[4]
RatBicuculline73Not Reported1.4[4]
RatStrychnine73Not Reported1.4[4]
RatKainic Acid39Not Reported2.6[4]
RatAMPA10Not Reported10.3[4]
RatNMDA114Not Reported0.9[4]

Potential Mechanisms of Action

The precise mechanism of action for the anticonvulsant effects of N-Cbz-amino acid derivatives has not been fully elucidated. However, the primary mechanisms of action for many existing antiepileptic drugs involve the modulation of inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmission. It is plausible that this compound and its analogs act through one or more of these pathways.

Enhancement of GABAergic Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Enhancing GABAergic signaling can reduce neuronal hyperexcitability and suppress seizures. N-Cbz-amino acid derivatives could potentially act as positive allosteric modulators of GABA-A receptors, increasing the frequency or duration of chloride channel opening in response to GABA.

GABAergic_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA GABA GAD->GABA Vesicle V GABA->Vesicle Packaging GABA_A_Receptor GABA-A Receptor (Chloride Channel) Vesicle->GABA_A_Receptor Release & Binding Hyperpolarization Hyperpolarization GABA_A_Receptor->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Target_Compound (R)-2-(((Benzyloxy)carbonyl)amino) butanoic acid (Potential Modulator) Target_Compound->GABA_A_Receptor Positive Allosteric Modulation (?)

Potential Modulation of the GABAergic Synapse.
Antagonism of Glutamatergic Neurotransmission

Glutamate is the primary excitatory neurotransmitter. Excessive glutamate activity is a hallmark of seizures. N-Cbz-amino acid derivatives may act as antagonists at glutamate receptors, such as the NMDA or AMPA receptors, thereby reducing excitatory signaling.

Glutamatergic_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Glutamate_Vesicle Glu NMDA_Receptor NMDA Receptor (Calcium Channel) Glutamate_Vesicle->NMDA_Receptor Release & Binding AMPA_Receptor AMPA Receptor (Sodium Channel) Glutamate_Vesicle->AMPA_Receptor Release & Binding Depolarization Depolarization NMDA_Receptor->Depolarization Ca2+ Influx AMPA_Receptor->Depolarization Na+ Influx Increased_Excitability Increased Neuronal Excitability Depolarization->Increased_Excitability Target_Compound (R)-2-(((Benzyloxy)carbonyl)amino) butanoic acid (Potential Antagonist) Target_Compound->NMDA_Receptor Antagonism (?) Target_Compound->AMPA_Receptor Antagonism (?)

Potential Antagonism at the Glutamatergic Synapse.

Experimental Protocols

The following are detailed methodologies for key in vivo experiments used to evaluate the anticonvulsant and neurotoxic potential of compounds like this compound.

Anticonvulsant Screening Workflow

Anticonvulsant_Screening_Workflow start Test Compound Administration (i.p. or p.o.) mes_test Maximal Electroshock (MES) Test start->mes_test ptz_test Pentylenetetrazole (PTZ) Test start->ptz_test rotarod_test Rotarod Neurotoxicity Test start->rotarod_test data_analysis Data Analysis (ED50, TD50, PI) mes_test->data_analysis ptz_test->data_analysis rotarod_test->data_analysis conclusion Determine Anticonvulsant Profile and Therapeutic Window data_analysis->conclusion

General workflow for preclinical anticonvulsant screening.
Maximal Electroshock (MES) Seizure Test

Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.

Apparatus:

  • An electroconvulsive shock generator.

  • Corneal or auricular electrodes.

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride).

  • Electrode solution (e.g., 0.9% saline).

Procedure:

  • Animal Preparation: Adult male mice (e.g., ICR strain, 20-30 g) or rats (e.g., Sprague-Dawley, 100-150 g) are used. Animals are acclimated to the laboratory environment for at least 3 days prior to testing.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the vehicle alone.

  • Anesthesia and Electrode Placement: At the time of peak effect of the compound, a drop of topical anesthetic is applied to the corneas of the animal. The corneal electrodes, wetted with saline, are then applied to the eyes.

  • Stimulation: A supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered.

  • Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

  • Data Analysis: The number of animals protected at each dose is recorded. The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

Pentylenetetrazole (PTZ)-Induced Seizure Test

Objective: To evaluate the ability of a compound to raise the seizure threshold, modeling clonic and absence seizures.

Materials:

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline for subcutaneous injection in mice).

  • Syringes and needles.

  • Observation chambers.

Procedure:

  • Animal Preparation: As described for the MES test.

  • Compound Administration: The test compound or vehicle is administered at various doses.

  • PTZ Injection: At the time of peak effect of the test compound, a convulsant dose of PTZ is administered subcutaneously (s.c.).

  • Observation: Animals are placed in individual observation chambers and observed for 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and/or body lasting for at least 5 seconds). The absence of clonic seizures during the observation period indicates protection.

  • Data Analysis: The number of animals protected at each dose is recorded, and the ED50 is calculated.

Rotarod Neurotoxicity Test

Objective: To assess motor coordination and identify potential neurological deficits (neurotoxicity) induced by the test compound.

Apparatus:

  • An accelerating rotarod apparatus.

Procedure:

  • Animal Training: Prior to the test day, mice are trained to stay on the rotating rod at a constant speed (e.g., 5 rpm) for a set duration (e.g., 1-2 minutes).

  • Compound Administration: On the test day, the test compound or vehicle is administered at various doses.

  • Testing: At the time of peak effect, each mouse is placed on the rotarod, which is then started to accelerate (e.g., from 4 to 40 rpm over 5 minutes).

  • Observation: The latency to fall from the rod is recorded for each animal. An inability to remain on the rod for a predetermined amount of time (e.g., 60 seconds) is considered an indication of neurotoxicity.

  • Data Analysis: The number of animals exhibiting neurotoxicity at each dose is recorded. The median toxic dose (TD50), the dose that causes neurotoxicity in 50% of the animals, is calculated.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently lacking, the substantial body of research on structurally related N-Cbz-amino acid derivatives strongly suggests a high potential for anticonvulsant activity. The benzyloxycarbonyl moiety appears to be a key pharmacophore in this class of compounds.

Future research should focus on the direct in vivo evaluation of this compound in the MES and PTZ seizure models to confirm this hypothesized activity and determine its potency and toxicity profile. Subsequent studies should then aim to elucidate its precise mechanism of action, including in vitro binding and electrophysiological assays to investigate its interaction with GABA and glutamate receptors and associated ion channels. A thorough understanding of its structure-activity relationship (SAR) will be crucial for the potential development of this and related compounds as novel therapeutic agents for epilepsy.

References

An In-depth Technical Guide to (R)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as N-Cbz-D-α-aminobutyric acid or Z-D-Abu-OH, is a pivotal synthetic building block in the fields of peptide chemistry and drug discovery. Its discovery is intrinsically linked to the development of the foundational carbobenzoxy (Cbz or Z) protecting group for amino acids. This guide provides a comprehensive overview of the historical context of its discovery, detailed experimental protocols for its synthesis, a summary of its physicochemical properties, and its applications, particularly in the synthesis of bioactive peptides and pharmaceuticals.

Discovery and Historical Context

The discovery of this compound is not a singular event but rather an outcome of the revolutionary work on peptide synthesis by German chemists Max Bergmann and Leonidas Zervas in 1932. They introduced the benzyloxycarbonyl (Cbz or Z) group as a removable protecting group for the α-amino function of amino acids. This innovation, known as the Bergmann-Zervas carbobenzoxy method, was a cornerstone in the advancement of peptide chemistry, allowing for the controlled, stepwise synthesis of peptides for the first time.

The Cbz group was ideal because it could be selectively cleaved under mild conditions, specifically catalytic hydrogenation, which did not affect the peptide bonds. The application of this methodology to various amino acids, including the non-proteinogenic D-α-aminobutyric acid, led to the synthesis of their N-protected derivatives, such as this compound. This compound, therefore, became a readily accessible building block for incorporating D-α-aminobutyric acid into peptide chains. The inclusion of D-amino acids like D-α-aminobutyric acid is a key strategy in drug design to enhance peptide stability against enzymatic degradation and to modulate biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its application in organic synthesis, including solubility considerations and analytical characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₄PubChem[1]
Molecular Weight 237.25 g/mol PubChem[1]
IUPAC Name (2R)-2-(phenylmethoxycarbonylamino)butanoic acidPubChem[1]
CAS Number 2900-20-1PubChem[1]
Appearance White to off-white crystalline powder(General knowledge)
Melting Point Not consistently reported; varies with purity(General knowledge)
Solubility Soluble in methanol, ethanol, ethyl acetate, and aqueous base. Insoluble in water under neutral or acidic conditions.(General knowledge)
XLogP3 2.1PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 5PubChem[1]

Experimental Protocols

The synthesis of this compound is a standard procedure in organic chemistry, based on the Schotten-Baumann reaction conditions. Below is a detailed protocol for its preparation and subsequent deprotection.

Synthesis of this compound

This protocol describes the N-protection of D-α-aminobutyric acid using benzyl chloroformate.

Materials:

  • D-α-aminobutyric acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1M

Procedure:

  • In a round-bottom flask, dissolve D-α-aminobutyric acid (1.0 equivalent) in a 2:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.0 equivalents) to the solution with stirring.

  • Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with 1M HCl (to remove any unreacted amine), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.

Expected Yield: 85-95%

Characterization Data (Representative):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.40 (m, 5H, Ar-H), 5.12 (s, 2H, -CH₂-Ph), 4.35 (m, 1H, α-CH), 1.80-2.00 (m, 2H, -CH₂-CH₃), 0.95 (t, J=7.4 Hz, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 177.5, 156.0, 136.5, 128.5, 128.1, 128.0, 67.0, 55.0, 25.0, 10.0.

  • IR (KBr, cm⁻¹): 3300-2500 (br, O-H), 3350 (N-H), 1715 (C=O, acid), 1690 (C=O, carbamate), 1530 (N-H bend).

Deprotection of the Cbz Group (Hydrogenolysis)

This protocol describes the removal of the Cbz group to liberate the free amine.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve this compound (1.0 equivalent) in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (catalytic amount, ~5-10 mol%) to the solution.

  • Flush the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature for 2-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate in vacuo to yield D-α-aminobutyric acid.

Synthesis and Deprotection Workflow

The following diagrams illustrate the general workflow for the synthesis of this compound and its subsequent deprotection.

synthesis_workflow cluster_synthesis N-Cbz Protection D_Abu D-α-Aminobutyric Acid Cbz_D_Abu This compound D_Abu->Cbz_D_Abu Schotten-Baumann Reaction CbzCl Benzyl Chloroformate CbzCl->Cbz_D_Abu Base Base (e.g., NaHCO₃) Base->Cbz_D_Abu Solvent1 THF/Water Solvent1->Cbz_D_Abu

Diagram 1: Synthesis of this compound.

deprotection_workflow cluster_deprotection Cbz Deprotection Cbz_D_Abu This compound D_Abu_deprotected D-α-Aminobutyric Acid Cbz_D_Abu->D_Abu_deprotected Hydrogenolysis H2_PdC H₂ / Pd/C H2_PdC->D_Abu_deprotected Solvent2 Methanol Solvent2->D_Abu_deprotected Toluene Toluene D_Abu_deprotected->Toluene Byproducts CO2 CO₂ D_Abu_deprotected->CO2

Diagram 2: Deprotection of the Cbz group via hydrogenolysis.

Applications in Drug Development and Peptide Synthesis

The primary application of this compound is as a protected amino acid building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The incorporation of D-α-aminobutyric acid into peptide sequences is a common strategy to enhance their therapeutic potential.

Key applications include:

  • Increased Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which are stereospecific for L-amino acids. This leads to a longer in vivo half-life of the peptide drug.

  • Conformational Constraints: The introduction of non-proteinogenic amino acids can influence the secondary structure of peptides, helping to stabilize desired conformations (e.g., β-turns or helices) that are crucial for receptor binding.

  • Modulation of Biological Activity: The stereochemistry of amino acid residues can significantly impact the binding affinity and selectivity of a peptide for its biological target. The use of D-α-aminobutyric acid allows for the fine-tuning of these properties.

While this compound itself is not typically the final active pharmaceutical ingredient (API), it is a critical intermediate in the synthesis of numerous research peptides and has been incorporated into various peptide-based drug candidates. For instance, it can be used in the synthesis of analogues of naturally occurring peptides to study structure-activity relationships.

The logical workflow for incorporating this building block in a typical Fmoc-based SPPS is outlined below. Note that for use in Fmoc SPPS, the free acid of N-Cbz-D-aminobutyric acid would first be coupled to the resin, followed by Cbz deprotection and then initiation of the standard Fmoc-SPPS cycles. Alternatively, and more commonly, the commercially available Fmoc-D-Abu-OH would be used directly. The Cbz-protected form is more traditionally associated with solution-phase synthesis or the now less common Boc-based SPPS.

spss_workflow start Start with Resin couple_first_aa Couple Fmoc-D-Abu-OH start->couple_first_aa wash1 Wash couple_first_aa->wash1 deprotect_fmoc Fmoc Deprotection (Piperidine/DMF) wash1->deprotect_fmoc wash2 Wash deprotect_fmoc->wash2 couple_next_aa Couple next Fmoc-AA-OH wash2->couple_next_aa repeat_cycle Repeat Cycle (Wash, Deprotect, Wash, Couple) couple_next_aa->repeat_cycle repeat_cycle->wash1 Yes final_deprotect Final Fmoc Deprotection repeat_cycle->final_deprotect No (Final AA) cleavage Cleavage from Resin & Side-chain Deprotection (TFA cocktail) final_deprotect->cleavage purify Purify Peptide (HPLC) cleavage->purify end Final Peptide purify->end

Diagram 3: General workflow for incorporating D-α-aminobutyric acid in Fmoc-SPPS.

Conclusion

This compound is a compound of significant historical and practical importance in organic and medicinal chemistry. Born from the pioneering work of Bergmann and Zervas, it remains a valuable tool for the synthesis of peptides with enhanced therapeutic properties. Its straightforward synthesis and the versatility of the Cbz protecting group ensure its continued use in research and development settings. This guide has provided a detailed overview of its discovery, synthesis, properties, and applications, serving as a valuable resource for professionals in the field.

References

Methodological & Application

Application Notes and Protocols for the Use of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as Z-D-Abu-OH or Cbz-D-α-aminobutyric acid, is a non-proteinogenic amino acid derivative valuable in peptide synthesis. The incorporation of D-amino acids like D-α-aminobutyric acid can significantly enhance the proteolytic stability of peptides and modulate their biological activity. The benzyloxycarbonyl (Cbz or Z) protecting group on the N-terminus provides robust protection under various coupling conditions and can be selectively removed, making Z-D-Abu-OH a versatile building block in both solid-phase and solution-phase peptide synthesis.[1][2][3] This document provides detailed protocols for the application of Z-D-Abu-OH in peptide synthesis.

The benzyloxycarbonyl group serves as a temporary mask for the amino group, preventing self-polymerization and allowing for controlled, stepwise peptide bond formation.[3][4] The choice of coupling reagents and reaction conditions is critical to ensure high yields and minimize side reactions, such as racemization.[1][5]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name This compound
Synonyms Z-D-Abu-OH, Cbz-D-α-aminobutyric acid
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DCM, Chloroform, Ethyl Acetate
Storage 2-8°C, desiccated

Table 2: Common Coupling Reagents for Peptide Synthesis

ReagentFull NameKey Features
DCC DicyclohexylcarbodiimideWidely used, byproduct (DCU) is insoluble in most organic solvents.[6]
DIC DiisopropylcarbodiimideByproduct (DIU) is more soluble, making it suitable for solid-phase synthesis.[1][6]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateForms active esters that couple with low racemization.[7]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateEffective coupling reagent, byproducts are water-soluble.[1]
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateReacts faster with less epimerization during coupling.[5]

Experimental Protocols

The following protocols outline the use of Z-D-Abu-OH in both solution-phase and solid-phase peptide synthesis.

Protocol 1: Solution-Phase Peptide Coupling using DIC/HOBt

This protocol describes the coupling of Z-D-Abu-OH to an amino acid ester (e.g., H-Ala-OMe).

Materials:

  • This compound (Z-D-Abu-OH)

  • Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Z-D-Abu-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF.

  • Amine Neutralization: Add the amino acid ester hydrochloride (1.0 eq.) to the solution, followed by DIPEA (1.0 eq.) to liberate the free amine. Stir for 10 minutes at room temperature.

  • Activation: Cool the reaction mixture to 0°C in an ice bath. Add DIC (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Filter the reaction mixture to remove the diisopropylurea (DIU) byproduct if it precipitates.

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography or recrystallization.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol outlines the incorporation of Z-D-Abu-OH as the final N-terminal residue in a peptide synthesized on a solid support. This assumes the preceding synthesis cycles used Fmoc-protected amino acids.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (Z-D-Abu-OH)

  • Coupling reagent (e.g., HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a peptide synthesis vessel.[2] Drain the solvent.

  • Activation and Coupling:

    • In a separate vessel, dissolve Z-D-Abu-OH (3.0 eq.), HBTU (3.0 eq.), and DIPEA (6.0 eq.) in DMF.

    • Allow the mixture to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the swollen resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the coupling completion using a qualitative test for primary amines (e.g., Kaiser test).[8]

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Drying: Dry the Z-protected peptide-resin under vacuum.

Protocol 3: Deprotection of the Benzyloxycarbonyl (Cbz) Group

The Cbz group is typically removed by catalytic hydrogenation.[3][9]

Materials:

  • Z-protected peptide (from solution-phase synthesis) or Z-protected peptide-resin (from SPPS)

  • Palladium on carbon (Pd/C, 10% w/w)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolution/Suspension:

    • Solution-Phase: Dissolve the Z-protected peptide in a suitable solvent like methanol or ethanol in a flask.

    • Solid-Phase: Suspend the Z-protected peptide-resin in a suitable solvent like DMF or a mixture of DMF/MeOH.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution/suspension under an inert atmosphere (e.g., nitrogen or argon). Caution: The catalyst can be pyrophoric and should be handled with care.[3]

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). Stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. This typically takes 2-16 hours.

  • Workup:

    • Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • Wash the celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected peptide. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[3]

Visualization

PeptideSynthesisWorkflow cluster_solution Solution-Phase Synthesis cluster_solid Solid-Phase Synthesis cluster_deprotection Final Deprotection Z_Abu Z-D-Abu-OH Coupling Coupling (DIC/HOBt, DIPEA) Z_Abu->Coupling AA_Ester Amino Acid Ester (H-AA-OR) AA_Ester->Coupling Workup_Sol Aqueous Workup & Purification Coupling->Workup_Sol Crude Product Dipeptide Z-Dipeptide Workup_Sol->Dipeptide Purified Hydrogenation Hydrogenolysis (H₂, Pd/C) Dipeptide->Hydrogenation Peptide_Resin Peptide-Resin (Free N-Terminus) Coupling_SPPS Coupling (HBTU, DIPEA) Peptide_Resin->Coupling_SPPS Z_Abu_SPPS Z-D-Abu-OH Z_Abu_SPPS->Coupling_SPPS Washing Washing (DMF, DCM) Coupling_SPPS->Washing Z_Peptide_Resin Z-Peptide-Resin Washing->Z_Peptide_Resin Z_Peptide_Resin->Hydrogenation Filtration Filtration & Concentration Hydrogenation->Filtration Final_Peptide Final Peptide Filtration->Final_Peptide

Caption: Workflow for peptide synthesis using Z-D-Abu-OH.

References

Application Notes and Protocols for (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as N-α-Cbz-D-2-aminobutanoic acid or Z-D-Abu-OH, is a valuable chiral building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. Its defined stereochemistry at the α-carbon and the presence of the readily cleavable benzyloxycarbonyl (Cbz or Z) protecting group make it an ideal starting material for the introduction of a D-2-aminobutanoic acid moiety into complex target molecules. The incorporation of non-natural D-amino acids into peptide-based therapeutics is a well-established strategy to enhance proteolytic stability, thereby improving pharmacokinetic profiles and therapeutic efficacy.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of kappa opioid receptor (KOR) antagonists.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 2900-20-1[1]
Molecular Formula C₁₂H₁₅NO₄[1]
Molecular Weight 237.25 g/mol [1]
IUPAC Name (2R)-2-[(benzyloxycarbonyl)amino]butanoic acid[1]
Synonyms Z-D-Abu-OH, N-α-Cbz-D-2-aminobutanoic acid[1]
Appearance White to off-white crystalline powder
Solubility Soluble in methanol, ethanol, DMF, and aqueous base.

Applications in Drug Discovery: Synthesis of Kappa Opioid Receptor Antagonists

The kappa opioid receptor (KOR) is a G-protein coupled receptor that has emerged as a promising therapeutic target for the treatment of mood disorders, addiction, and pain. The development of potent and selective KOR antagonists is an active area of research. Many of these antagonists are peptide-like molecules or contain chiral amine moieties where the stereochemistry is crucial for activity.

This compound serves as a key building block for the synthesis of KOR antagonists, such as analogues of JDTic. The D-2-aminobutanoic acid moiety can be incorporated to probe the structure-activity relationship (SAR) and to enhance the metabolic stability of the resulting compounds.

Representative Synthetic Workflow

The following diagram illustrates a general workflow for the incorporation of this compound into a target molecule, exemplified by the synthesis of a JDTic analogue intermediate.

G A This compound (Z-D-Abu-OH) C Peptide Coupling (HBTU, DIPEA, DMF) A->C B Amine Component (e.g., piperidine derivative) B->C D Cbz-Protected Intermediate C->D Amide bond formation E Cbz Deprotection (Catalytic Hydrogenolysis, H₂/Pd-C) D->E F Final Intermediate (with free amine) E->F Removal of Cbz group

Caption: Synthetic workflow for incorporating Z-D-Abu-OH.

Experimental Protocols

Protocol 1: Peptide Coupling using HBTU

This protocol describes the coupling of this compound to a primary or secondary amine using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) as the coupling agent.

Materials:

  • This compound (1.0 eq)

  • Amine component (1.1 eq)

  • HBTU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DMF.

  • To this solution, add HBTU and DIPEA. Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine component in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the pre-activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Cbz-protected coupled product.

Quantitative Data for a Representative Coupling Reaction:

Reactant 1Reactant 2Coupling ReagentSolventReaction Time (h)Yield (%)
Z-D-Abu-OHPiperidineHBTU/DIPEADMF385-95
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol describes the removal of the benzyloxycarbonyl (Cbz) protecting group from the synthesized intermediate.

Materials:

  • Cbz-protected compound (1.0 eq)

  • Palladium on carbon (10% Pd/C, 0.1 eq)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Round-bottom flask

  • Magnetic stirrer

  • Celite®

Procedure:

  • Dissolve the Cbz-protected compound in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C to the solution.

  • Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times) to ensure an inert atmosphere is replaced with hydrogen.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with additional solvent (methanol or ethanol).

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product with a free amine.

Signaling Pathway of Kappa Opioid Receptor Antagonism

Kappa opioid receptor antagonists, such as those synthesized using this compound as a building block, exert their therapeutic effects by blocking the downstream signaling of the KOR. The following diagram illustrates the canonical signaling pathway of the KOR and the point of intervention by an antagonist.

G cluster_0 Cell Membrane KOR Kappa Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ca_channel ↓ Ca²⁺ Influx G_protein->Ca_channel Inhibits K_channel ↑ K⁺ Efflux G_protein->K_channel Activates Dynorphin Dynorphin (Endogenous Agonist) Dynorphin->KOR Activates Antagonist KOR Antagonist (e.g., JDTic analogue) Antagonist->KOR Blocks cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA Activity cAMP->PKA Neuronal_Activity ↓ Neuronal Excitability

Caption: Kappa Opioid Receptor Signaling Pathway.

Conclusion

This compound is a versatile and valuable chiral building block for the synthesis of complex, biologically active molecules. Its utility is particularly evident in the development of peptide-based therapeutics and other chiral molecules where proteolytic stability and specific stereochemistry are critical for function. The provided protocols for peptide coupling and deprotection offer a solid foundation for researchers to incorporate this building block into their synthetic strategies, particularly in the pursuit of novel therapeutics targeting systems such as the kappa opioid receptor.

References

Application Notes and Protocols for (R)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as N-α-Benzyloxycarbonyl-D-α-aminobutyric acid (Z-D-Abu-OH), is a non-proteinogenic amino acid derivative valuable in the synthesis of specialized peptides. The incorporation of D-amino acids like D-α-aminobutyric acid can significantly enhance the biological half-life of peptides by providing resistance to proteolytic degradation. The benzyloxycarbonyl (Z or Cbz) protecting group for the α-amino function offers specific advantages in certain solid-phase peptide synthesis (SPPS) strategies, particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) framework.

The Z-group is stable to the moderately acidic conditions used for Boc removal (e.g., trifluoroacetic acid in dichloromethane) but can be cleaved under strong acidic conditions, such as with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which are often employed for the final cleavage of the peptide from the resin in Boc-SPPS. This quasi-orthogonality makes Z-D-Abu-OH a suitable building block for Boc-based SPPS protocols.[1]

Core Applications in SPPS

The primary application for Z-D-Abu-OH in modern SPPS is within the Boc/Bzl protection strategy . Due to the stability of the Z-group to the basic conditions (e.g., piperidine in DMF) used for Fmoc removal, it is generally incompatible with the more common Fmoc/tBu SPPS methodology.

Strategic advantages of using Z-D-Abu-OH in Boc-SPPS include:

  • Synthesis of Peptides with Enhanced Stability: The D-configuration of the α-aminobutyric acid residue confers resistance to enzymatic degradation, a critical attribute for therapeutic peptides.

  • Orthogonal Protection Schemes: While not strictly orthogonal, the differential acid lability between the Boc and Z groups allows for selective deprotection during the synthesis cycles.[1]

  • Specialized Peptide Modifications: The Z-group can be retained throughout the synthesis and selectively removed at a later stage if specific on-resin or solution-phase modifications are required at the N-terminus.

Data Presentation

While specific quantitative data for the coupling efficiency and yield of Z-D-Abu-OH in SPPS is not extensively available in the literature, the following tables provide typical performance metrics for the Boc/Bzl SPPS strategy, which would be applicable for the incorporation of this amino acid.

Table 1: Boc Deprotection Conditions and Efficiency

TFA Concentration (% in DCM)Reaction TimeTemperatureEfficiency
25%2 hoursRoom Temperature>99%
50%20-30 minutesRoom Temperature>99.5%
100% (neat TFA)5-15 minutesRoom Temperature>99.5%

Note: Efficiency is dependent on the peptide sequence and resin type. Neat TFA is very rapid but may increase the risk of side reactions.[2]

Table 2: Coupling Reagent Performance in Boc-SPPS

Coupling ReagentActivation TimeCoupling TimeTypical Efficiency
DCC/HOBt10-15 minutes1-2 hours>99%
HBTU/DIEA2-5 minutes30-60 minutes>99.5%
HATU/DIEA2-5 minutes20-45 minutes>99.5%
DIC/HOBt10-15 minutes1-2 hours>99%

Note: Coupling efficiency can be sequence-dependent. Sterically hindered amino acids may require longer coupling times or double coupling.[3]

Table 3: Final Cleavage Cocktails and Conditions for Boc-SPPS

Cleavage ReagentScavengersReaction TimeConditions
Anhydrous HFAnisole, p-cresol1-2 hours0 °C
TFMSA/TFAThioanisole, EDT2-4 hoursRoom Temperature
TMSOTf/TFAThioanisole, EDT2-4 hoursRoom Temperature

Note: The choice of cleavage cocktail and scavengers depends on the amino acid composition of the peptide, especially the presence of sensitive residues like Cys, Met, and Trp.

Experimental Protocols

The following protocol outlines the manual incorporation of Z-D-Abu-OH into a peptide sequence using a standard Boc/Bzl SPPS workflow on a Merrifield resin.

Materials and Equipment
  • Resin: Merrifield resin (chloromethylated polystyrene)

  • Amino Acids: Boc-protected amino acids, Z-D-Abu-OH

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF, peptide synthesis grade), Methanol (MeOH)

  • Reagents for First Amino Acid Attachment: Cesium carbonate (Cs₂CO₃)

  • Deprotection Reagent: 50% (v/v) Trifluoroacetic acid (TFA) in DCM

  • Neutralization Reagent: 10% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM

  • Coupling Reagents: 1,3-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt) or HBTU/HATU.

  • Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) with anisole as a scavenger. (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions) .

  • Precipitation/Washing Solvent: Cold diethyl ether

  • Equipment: Peptide synthesis vessel, shaker, filtration apparatus, analytical and preparative HPLC system, mass spectrometer.

Protocol 1: Attachment of the First Amino Acid to Merrifield Resin
  • Resin Swelling: Swell the Merrifified resin in DMF for 1-2 hours.

  • Preparation of Cesium Salt: Dissolve the first Boc-protected amino acid (1.2 equivalents relative to resin loading) in a mixture of ethanol and water. Neutralize the solution with an aqueous solution of cesium carbonate to a pH of 7.0.

  • Lyophilization: Lyophilize the solution to obtain the Boc-amino acid cesium salt as a white powder.

  • Esterification: Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin. Heat the mixture at 50°C for 12-24 hours with shaking.

  • Washing: Wash the resin thoroughly with DMF, a 1:1 mixture of DMF and water, DMF, and finally DCM. Dry the resin under vacuum.

Protocol 2: Peptide Elongation Cycle (Incorporation of Z-D-Abu-OH)

This cycle is repeated for each amino acid to be added to the peptide chain.

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and shake for 20-30 minutes.[2]

    • Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times).[4]

  • Neutralization:

    • Wash the resin with 10% DIEA in DCM (3 times for 1-2 minutes each) to neutralize the trifluoroacetate salt.[4]

    • Wash the resin thoroughly with DCM (3-5 times) to remove excess base.

  • Coupling of Z-D-Abu-OH (using DIC/HOBt):

    • In a separate vessel, dissolve Z-D-Abu-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add this solution to the neutralized peptide-resin.

    • Add DIC (3 equivalents) to the reaction mixture.

    • Shake the mixture at room temperature for 2-4 hours.

    • Monitor the completion of the coupling reaction using the Kaiser test (ninhydrin test). If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Protocol 3: Final Cleavage and Deprotection

EXTREME CAUTION IS REQUIRED WHEN WORKING WITH HF.

  • Drying: Wash the fully assembled peptide-resin with DCM and dry it thoroughly under a high vacuum.

  • HF Cleavage:

    • Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

    • Add a scavenger such as anisole (1 mL per gram of resin).

    • Cool the apparatus to -78°C (dry ice/acetone bath).

    • Carefully condense anhydrous HF into the reaction vessel.

    • Allow the mixture to stir at 0°C for 1-2 hours.

  • HF Removal: Evaporate the HF under a stream of nitrogen gas.

  • Peptide Precipitation:

    • Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.

    • Collect the ether washes and precipitate the crude peptide by adding it to a larger volume of cold diethyl ether.

  • Peptide Collection and Purification:

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry.

Visualizations

Boc/Bzl Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow cluster_start Initialization cluster_cycle Elongation Cycle cluster_end Cleavage & Purification Start Merrifield Resin Attach Attach First Boc-AA Start->Attach Deprotection Boc Deprotection (50% TFA in DCM) Attach->Deprotection Start Elongation Wash_Deprotection DCM Wash Deprotection->Wash_Deprotection Neutralization Neutralization (10% DIEA in DCM) Wash_Neutralization DCM Wash Neutralization->Wash_Neutralization Coupling Couple Z-D-Abu-OH (e.g., DIC/HOBt) Wash_Coupling DMF/DCM Wash Coupling->Wash_Coupling Wash_Deprotection->Neutralization Wash_Neutralization->Coupling Wash_Coupling->Deprotection Next Cycle Cleavage Final Cleavage (e.g., HF/Anisole) Wash_Coupling->Cleavage Final Cycle Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Pure Peptide Purification->Final_Peptide Protecting_Groups Protecting_Groups Protecting Groups in Boc/Bzl SPPS Nα-Boc Nα-Z (e.g., Z-D-Abu-OH) Side-Chain (Benzyl-based) Deprotection_Conditions Deprotection Conditions Moderate Acid (TFA) Strong Acid (HF) Protecting_Groups:boc->Deprotection_Conditions:tfa Labile Protecting_Groups:z->Deprotection_Conditions:tfa Stable Protecting_Groups:bzl->Deprotection_Conditions:tfa Stable Protecting_Groups:z->Deprotection_Conditions:hf Labile Protecting_Groups:bzl->Deprotection_Conditions:hf Labile

References

Application Note: Optimizing Coupling Reactions for (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

AN-P001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for the optimal coupling of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid (Z-D-Abu-OH) to an amine, a critical step in the synthesis of peptides and other complex organic molecules. Key considerations, including the choice of coupling reagents, additives, bases, and solvents, are discussed to maximize yield and minimize side reactions, particularly epimerization. Comparative data and step-by-step experimental protocols for common coupling methods are provided.

Introduction

This compound, commonly known as Z-D-Abu-OH, is a protected amino acid derivative used in the synthesis of peptides and peptidomimetics. The benzyloxycarbonyl (Z or Cbz) group is a urethane-type protecting group for the α-amino function, which is valuable for its stability under various conditions and its orthogonal removal via catalytic hydrogenation.[1][2]

The formation of an amide bond (peptide coupling) is a fundamental transformation in organic synthesis.[3] The primary challenge during the coupling of chiral amino acids is the potential for epimerization at the α-carbon, which can compromise the biological activity and purity of the final product.[4][5] While urethane-based protecting groups like the Z-group are known to suppress racemization compared to other N-protecting groups, the choice of coupling conditions remains critical to ensure high optical purity.[6] This note outlines the optimal conditions and provides detailed protocols for the efficient coupling of Z-D-Abu-OH.

Key Considerations for Optimal Coupling

Achieving high coupling efficiency while preserving stereochemical integrity depends on several interconnected factors:

  • Coupling Reagents: Modern peptide coupling reagents are broadly classified into carbodiimide, phosphonium, and aminium/uronium salt types.[6]

    • Carbodiimides (DCC, DIC, EDC): These are cost-effective reagents. Dicyclohexylcarbodiimide (DCC) is common in solution-phase synthesis, but the dicyclohexylurea (DCU) byproduct is poorly soluble, complicating purification.[7] Diisopropylcarbodiimide (DIC) is preferred for solid-phase synthesis as its urea byproduct is more soluble. N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) is water-soluble, which is ideal for reactions in aqueous media or for simplified workup by aqueous extraction. Carbodiimides are known to cause some degree of racemization, which can be suppressed with additives.[8]

    • Phosphonium Salts (PyBOP, PyAOP): Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient and are non-toxic alternatives to older reagents like BOP, which produces the carcinogen HMPA as a byproduct.[6] They are particularly effective for coupling sterically hindered amino acids.[4]

    • Aminium/Uronium Salts (HATU, HBTU, COMU): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and its HOBt-based analogue HBTU are among the most popular and efficient coupling reagents, known for fast reaction times and low levels of epimerization.[8] HATU, in particular, is superior to HBTU in reducing epimerization.[8][9] COMU is a more recent reagent that incorporates the benefits of OxymaPure, offering high efficiency and enhanced safety.[9]

  • Additives: Additives are crucial for accelerating the coupling reaction and, most importantly, suppressing epimerization.[10] They react with the activated carboxylic acid to form an active ester intermediate that is less prone to racemization.

    • 1-Hydroxybenzotriazole (HOBt): The classic and most common additive used with carbodiimides.[8][10]

    • 1-Hydroxy-7-azabenzotriazole (HOAt): More effective than HOBt at suppressing racemization and accelerating coupling, especially in difficult cases.[4][10]

    • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure): A non-explosive and highly effective alternative to HOBt and HOAt.[1][9]

  • Bases: A tertiary amine base is typically required to neutralize the amino acid salt and to facilitate the coupling reaction, especially with phosphonium and uronium reagents.[6]

    • N,N-Diisopropylethylamine (DIPEA): A sterically hindered, non-nucleophilic base commonly used in peptide synthesis.[1]

    • N-Methylmorpholine (NMM): A slightly weaker base than DIPEA, sometimes preferred for amino acids prone to racemization.[1][6]

    • Collidine or 2,4,6-trimethylpyridine (TMP): Even weaker bases that can further minimize epimerization in sensitive couplings.[4][11]

  • Solvents: The choice of solvent can influence reaction rates and the extent of epimerization.

    • N,N-Dimethylformamide (DMF): The most common solvent for both solid-phase and solution-phase peptide synthesis due to its excellent solvating properties.[1] However, polar solvents like DMF can sometimes increase the rate of epimerization.[10]

    • Dichloromethane (DCM): A less polar solvent that can be beneficial in reducing racemization.[1]

    • Tetrahydrofuran (THF): Another alternative solvent for solution-phase coupling.[1]

Comparative Data for Coupling Reagent Systems

While specific quantitative data for the coupling of Z-D-Abu-OH is not extensively published, the following table summarizes the general performance of various coupling systems for Z-protected or other racemization-sensitive amino acids, providing a valuable guide for reaction optimization.

Coupling ReagentAdditiveBaseSolventTypical YieldEpimerization RiskKey Features & Applications
DIC HOBtNMM/DIPEADMF/DCMGood-ExcellentLow-ModerateWidely used, soluble byproduct. Good for standard couplings.
EDC·HCl HOBt/OxymaNMMDCM/DMFGood-ExcellentModerateWater-soluble reagent and byproduct; ideal for aqueous workup.[1]
HBTU HOBt (internal)DIPEADMFExcellentLowFast and efficient, but less effective at suppressing racemization than HATU.
HATU HOAt (internal)DIPEA/CollidineDMFExcellentVery LowHighly efficient, rapid coupling with minimal epimerization.[8][9][12]
PyBOP HOBt (internal)DIPEADMFExcellentLowGood for sterically hindered couplings; non-toxic alternative to BOP.[6]
COMU Oxyma (internal)DIPEADMFExcellentVery LowHigh reactivity similar to HATU with improved safety and solubility profile.[9]

Experimental Protocols

The following are generalized protocols for solution-phase coupling of Z-D-Abu-OH to a primary or secondary amine (R-NH₂). Note: Equivalents are relative to the limiting reagent, typically the amine.

Protocol 1: HATU-Mediated Coupling

This method is highly recommended for its speed, high yield, and excellent suppression of epimerization.[12]

Materials:

  • This compound (Z-D-Abu-OH) (1.05 eq)

  • Amine component (e.g., H-Xxx-OR) (1.0 eq)

  • HATU (1.05 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve Z-D-Abu-OH (1.05 eq) and HATU (1.05 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature for pre-activation of the carboxylic acid.

  • Add the amine component (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1N HCl (or 5% citric acid), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: DIC/HOBt-Mediated Coupling

A classic, cost-effective method suitable for many applications, especially when base-free activation is desired to minimize epimerization.[6]

Materials:

  • This compound (Z-D-Abu-OH) (1.1 eq)

  • Amine component hydrochloride salt (e.g., H-Xxx-OR·HCl) (1.0 eq)

  • HOBt (1.1 eq)

  • DIC (1.1 eq)

  • NMM (1.0 eq, for neutralizing the amine salt)

  • Anhydrous DCM or THF

Procedure:

  • Suspend the amine hydrochloride salt (1.0 eq) and Z-D-Abu-OH (1.1 eq) in anhydrous DCM.

  • Add HOBt (1.1 eq) to the suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Add NMM (1.0 eq) to neutralize the amine salt, and stir for 10 minutes.

  • Add DIC (1.1 eq) dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove the diisopropylurea byproduct.

  • Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography.

Visualized Workflows and Logic

Caption: General workflow for the solution-phase coupling of Z-D-Abu-OH.

G Decision Logic for Optimal Reagent Selection start Start: Coupling Z-D-Abu-OH q1 High risk of epimerization? (e.g., sterically hindered amine) start->q1 q2 Solution Phase or Solid Phase (SPPS)? q1->q2 No rec1 Use HATU/HOAt or COMU/Oxyma with a weak base like Collidine q1->rec1 Yes rec2 Use DIC/HOBt or DIC/Oxyma. Avoids soluble urea byproduct. q2->rec2 SPPS rec3 DCC/HOBt is a cost-effective option. Filter insoluble DCU byproduct. q2->rec3 Solution rec4 Standard HATU or HBTU with DIPEA provides high efficiency. rec1->rec4 Alternative rec2->rec4 Alternative for higher speed

Caption: Decision tree for selecting the appropriate coupling conditions.

Conclusion

The successful coupling of this compound requires careful consideration of the reaction conditions to ensure high yield and chiral purity. For couplings where epimerization is a significant concern, aminium/uronium reagents such as HATU or COMU with additives like HOAt or OxymaPure are the reagents of choice. For standard applications, particularly in solution-phase synthesis, the classic carbodiimide methods using DIC or EDC in combination with HOBt or OxymaPure offer a robust and cost-effective alternative. The protocols and guidelines presented in this note serve as a comprehensive starting point for researchers to achieve optimal outcomes in their synthetic endeavors.

References

Application Notes and Protocols for Derivatization of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, a protected amino acid derivative crucial in peptide synthesis and pharmaceutical development. The following methods are designed to prepare the molecule for analysis by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), focusing on techniques that enhance volatility, improve chromatographic resolution, and enable chiral purity assessment.

Introduction

This compound, also known as Z-D-Abu-OH, possesses a protected amino group and a free carboxylic acid. This structure requires derivatization of the carboxyl group to increase volatility for GC analysis or to introduce a detectable tag for HPLC analysis. The choice of derivatization method depends on the analytical technique, the desired sensitivity, and the need for chiral separation. This guide outlines several robust methods, including esterification and silylation for GC analysis, and chiral derivatization for HPLC-based enantiomeric purity determination.

Derivatization Methods for GC Analysis

For GC analysis, the polar carboxylic acid group of this compound must be converted to a less polar, more volatile derivative. Esterification and silylation are the most common approaches.

Esterification

Esterification converts the carboxylic acid to an ester. Methyl esters are commonly prepared due to their high volatility.

This method is a safer alternative to diazomethane and provides high yields of methyl esters under mild conditions.[1]

Protocol:

  • Dissolve 5-10 mg of this compound in a mixture of 2 mL of diethyl ether and 0.5 mL of methanol.

  • Cool the solution to 0°C in an ice bath.

  • Add a 2.0 M solution of TMS-diazomethane in hexanes dropwise while stirring until a faint yellow color persists, indicating a slight excess of the reagent.

  • Continue stirring the reaction mixture at 0°C for 30 minutes.

  • Quench the excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC analysis.

This classic method uses an alcohol in the presence of an acid catalyst to form the corresponding ester.

Protocol:

  • Dissolve 10 mg of this compound in 2 mL of the desired alcohol (e.g., methanol for methyl ester, ethanol for ethyl ester).

  • Add a catalytic amount of a strong acid, such as 200 µL of concentrated sulfuric acid or by bubbling dry HCl gas through the solution.[2]

  • Heat the mixture at 60-70°C for 1-2 hours under reflux.

  • Cool the reaction mixture to room temperature.

  • Neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the ester into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Reconstitute the residue for GC analysis.

Silylation

Silylation replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Silylated derivatives are highly volatile and thermally stable.[3][4]

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful silylating reagent that reacts with carboxylic acids to form TMS esters.[4]

Protocol:

  • Place 1-2 mg of dry this compound into a reaction vial.

  • Add 100 µL of a suitable solvent (e.g., acetonitrile or pyridine).

  • Add 100 µL of MSTFA (optionally with 1% TMCS as a catalyst).

  • Seal the vial and heat at 60-80°C for 30-60 minutes.

  • Cool the vial to room temperature before injecting an aliquot directly into the GC-MS.

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) forms TBDMS derivatives, which are more stable to hydrolysis than TMS derivatives.[3][5]

Protocol:

  • Place 1-2 mg of the dry sample in a reaction vial.

  • Add 100 µL of acetonitrile.

  • Add 100 µL of MTBSTFA.

  • Seal the vial and heat at 100°C for 2-4 hours.[3]

  • Cool the vial and inject an aliquot into the GC-MS.

Quantitative Data Summary for GC Derivatization Methods

Derivatization MethodReagentTypical Reaction TimeTypical Reaction TemperatureReported YieldNotes
Methyl EsterificationTMS-Diazomethane30 minutes0°C>95%[1]Safer than diazomethane.
EsterificationAlcohol/Acid Catalyst1-2 hours60-70°CVariable, depends on conditionsRequires neutralization and extraction.
TrimethylsilylationMSTFA30-60 minutes60-80°CHighDerivatives are moisture-sensitive.[3]
Tert-butyldimethylsilylationMTBSTFA2-4 hours90-100°CHigh[5]Derivatives are more stable than TMS.[3]

Experimental Workflow for GC Derivatization

cluster_start cluster_esterification Esterification cluster_silylation Silylation cluster_end start Start: (R)-Z-Abu-OH Sample ester_reagent Add Esterification Reagent (e.g., TMS-Diazomethane) start->ester_reagent Method 1 silyl_reagent Add Silylation Reagent (e.g., MSTFA) start->silyl_reagent Method 2 ester_react React (e.g., 0°C, 30 min) ester_reagent->ester_react ester_quench Quench & Evaporate ester_react->ester_quench gcms GC-MS Analysis ester_quench->gcms silyl_react React (e.g., 60°C, 30 min) silyl_reagent->silyl_react silyl_react->gcms

Caption: Workflow for GC analysis derivatization.

Derivatization Methods for HPLC Analysis (Chiral Purity)

For determining the enantiomeric purity of this compound, derivatization with a chiral reagent is employed to create diastereomers that can be separated on a standard achiral HPLC column.

Derivatization with Marfey's Reagent (FDAA)

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the amino group of an amino acid. To apply this to the target molecule, the benzyloxycarbonyl (Cbz) protecting group must first be removed.

Protocol:

Step 1: Deprotection of the Cbz Group

  • Dissolve 5 mg of this compound in 1 mL of methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-4 hours.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Evaporate the solvent to obtain the deprotected (R)-2-aminobutanoic acid.

Step 2: Derivatization with Marfey's Reagent

  • Dissolve the deprotected amino acid (approx. 50 nmol) in 100 µL of 1 M sodium bicarbonate.[6]

  • Add 200 µL of a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone.[6]

  • Incubate the mixture at 40°C for 1 hour in the dark.[6]

  • Cool the reaction to room temperature and neutralize with 100 µL of 2 M HCl.[6]

  • Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.

Derivatization with o-Phthalaldehyde (OPA) and a Chiral Thiol

Similar to Marfey's reagent, OPA reacts with primary amines, necessitating prior deprotection of the Cbz group. This method forms fluorescent diastereomeric isoindoles.[7]

Protocol:

Step 1: Deprotection of the Cbz Group (Follow the protocol described above)

Step 2: Derivatization with OPA/Chiral Thiol

  • Prepare the derivatization reagent by mixing OPA solution (e.g., 10 mg/mL in borate buffer) and a chiral thiol solution (e.g., N-acetyl-L-cysteine, 10 mg/mL in borate buffer).

  • To 50 µL of the deprotected amino acid solution, add 50 µL of the OPA/chiral thiol reagent.

  • Allow the reaction to proceed for 1-2 minutes at room temperature.

  • Inject the mixture directly onto the HPLC system. The derivatives are often unstable, so automated pre-column derivatization is recommended.[7][8]

Quantitative Data Summary for HPLC Derivatization Methods

Derivatization MethodReagentTypical Reaction TimeTypical Reaction TemperatureDetectionNotes
Marfey's MethodFDAA1 hour40°CUV (340 nm)[6]Requires prior deprotection. Stable derivatives.
OPA/Chiral ThiolOPA + N-acetyl-L-cysteine1-2 minutesRoom TemperatureFluorescence[7]Requires prior deprotection. Derivatives can be unstable.[8]

Logical Workflow for Chiral Purity Analysis by HPLC

start Start: (R)-Z-Abu-OH Sample deprotection Cbz Group Deprotection (e.g., Catalytic Hydrogenation) start->deprotection derivatization Chiral Derivatization (e.g., with FDAA or OPA/Thiol) deprotection->derivatization hplc RP-HPLC Analysis (Achiral Column) derivatization->hplc quantification Peak Integration & Enantiomeric Purity Calculation hplc->quantification report Report %ee quantification->report

Caption: Workflow for chiral purity analysis.

References

Applications of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as N-α-Benzyloxycarbonyl-D-α-aminobutyric acid (Z-D-Abu-OH), is a non-proteinogenic, chiral amino acid derivative that serves as a valuable building block in medicinal chemistry. Its unique structural features, including the D-configuration and the benzyloxycarbonyl (Cbz or Z) protecting group, offer strategic advantages in the design and synthesis of novel therapeutic agents with enhanced stability and biological activity. This document provides detailed application notes and experimental protocols for the utilization of Z-D-Abu-OH in drug discovery and development.

Core Applications in Medicinal Chemistry

The primary application of Z-D-Abu-OH lies in its role as a chiral building block for the synthesis of peptides and small molecule drugs. The incorporation of this D-amino acid can significantly impact the pharmacological properties of the resulting molecule.

Enhancing Proteolytic Stability of Peptides

A major challenge in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. Proteases are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. By introducing a D-amino acid like D-aminobutyric acid, the resulting peptide becomes a poor substrate for these enzymes, leading to a significant increase in its resistance to proteolysis. This enhanced stability can translate to a longer in vivo half-life, improved bioavailability, and a more sustained therapeutic effect.

Modulation of Bioactivity and Conformational Constraints

The introduction of an unnatural amino acid such as D-aminobutyric acid can influence the three-dimensional structure of a peptide. This altered stereochemistry at the α-carbon can induce specific secondary structures, such as β-turns or γ-turns, or disrupt existing conformations. These conformational changes can lead to a more favorable interaction with a biological target, such as a receptor or an enzyme active site, thereby modulating the bioactivity, potency, and selectivity of the peptide.

Building Block for Enzyme Inhibitors

Z-D-Abu-OH and its derivatives are utilized in the synthesis of various enzyme inhibitors, including those targeting proteases crucial in disease pathways. The aminobutanoic acid scaffold can be incorporated into peptidomimetic or small molecule inhibitors that target the active site of enzymes like caspases and HIV protease.

Table 1: Potential Applications of Z-D-Abu-OH in the Synthesis of Bioactive Molecules

Application AreaRationale for UsePotential Therapeutic Targets
Peptide Therapeutics Increased resistance to enzymatic degradation, modulation of conformation and bioactivity.G-protein coupled receptors (GPCRs), ion channels, protein-protein interactions.
Caspase Inhibitors Mimicking peptide substrates to block the active site of caspases, enzymes involved in apoptosis and inflammation.Caspase-1, Caspase-3, Caspase-9.
HIV Protease Inhibitors Serving as a fragment in the design of peptidomimetic inhibitors that block the viral protease essential for HIV replication.HIV-1 Protease.

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of Z-D-Abu-OH in solid-phase peptide synthesis and its potential application in the synthesis of enzyme inhibitors.

Protocol 1: Incorporation of Z-D-Abu-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual solid-phase synthesis of a peptide containing a Z-D-Abu-OH residue using the widely adopted Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • This compound (Z-D-Abu-OH)

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether (cold)

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in a peptide synthesis vessel for 30 minutes with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).

  • Coupling of the First Amino Acid (e.g., Fmoc-L-Ala-OH):

    • In a separate vial, dissolve Fmoc-L-Ala-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add this solution to the deprotected resin.

    • Add DIC (3 equivalents) to the resin slurry and agitate at room temperature for 2-4 hours.

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Incorporation of Z-D-Abu-OH:

    • Repeat the Fmoc deprotection step as described in step 2.

    • In a separate vial, dissolve Z-D-Abu-OH (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add the activated Z-D-Abu-OH solution to the deprotected resin.

    • Add DIC (3 equivalents) and agitate for 2-4 hours, monitoring with the Kaiser test.

    • Wash the resin as described in step 3.

  • Chain Elongation: Repeat the deprotection and coupling cycles for the subsequent Fmoc-protected amino acids in the desired sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling, perform a final Fmoc deprotection.

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Solid-Phase Peptide Synthesis (SPPS) of a Z-D-Abu-OH Containing Peptide

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Coupling of First Fmoc-Amino Acid Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling_ZDA Coupling of Z-D-Abu-OH Deprotection2->Coupling_ZDA Elongation Chain Elongation (Repeat Deprotection & Coupling) Coupling_ZDA->Elongation Cleavage Cleavage from Resin & Side-Chain Deprotection Elongation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General workflow for SPPS incorporating Z-D-Abu-OH.

Applications in Enzyme Inhibition

Caspase Inhibitors

Caspases are a family of cysteine proteases that play a central role in apoptosis (programmed cell death) and inflammation. Dysregulation of caspase activity is implicated in various diseases, including neurodegenerative disorders, autoimmune diseases, and cancer. Z-D-Abu-OH can serve as a scaffold for the synthesis of caspase inhibitors. These inhibitors are often peptidomimetics that bind to the active site of the caspase, blocking its catalytic activity.

Table 2: Representative IC50 Values for Selected Caspase Inhibitors (Illustrative)

InhibitorTarget CaspaseIC50 (nM)Reference Compound Class
VRT-043198Caspase-1<1Dipeptide derivative
Z-VAD-FMKPan-caspase-Irreversible peptide inhibitor
Ac-DEVD-CHOCaspase-3~10Reversible peptide aldehyde

Note: The IC50 values are illustrative and represent the potency of well-characterized inhibitors in the field. Specific inhibitors synthesized from Z-D-Abu-OH would require experimental determination of their inhibitory constants.

Caspase Activation Signaling Pathway and Inhibition

Caspase_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Mitochondrion Mitochondrion Apoptotic_Stimuli->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Active Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis Inhibitor Z-D-Abu-OH Derivative Inhibitor Inhibitor->Caspase8 Inhibition Inhibitor->Caspase9 Inhibition Inhibitor->Caspase3 Inhibition

Caption: Caspase activation pathways and points of inhibition.

HIV Protease Inhibitors

HIV protease is an essential enzyme for the replication of the human immunodeficiency virus (HIV). It cleaves viral polyproteins into functional proteins required for the assembly of new virions. Inhibitors of HIV protease are a cornerstone of highly active antiretroviral therapy (HAART). Z-D-Abu-OH can be used as a fragment in the design of peptidomimetic HIV protease inhibitors that mimic the natural substrate of the enzyme and block its active site.

Table 3: Representative Inhibition Constants (Ki) for Selected HIV Protease Inhibitors (Illustrative)

InhibitorKi (nM)Reference Compound Class
Darunavir<0.01Non-peptidic
Atazanavir0.05Aza-peptide
Ritonavir0.01-0.02Peptidomimetic

Note: The Ki values are illustrative and represent the potency of well-characterized inhibitors. The inhibitory activity of novel compounds derived from Z-D-Abu-OH would need to be determined experimentally.

HIV Protease Catalytic Cycle and Inhibition

HIV_Protease_Inhibition cluster_cycle Catalytic Cycle Protease HIV Protease (Aspartic Protease) ES_Complex Enzyme-Substrate Complex Protease->ES_Complex Substrate Binding Inactive_Complex Enzyme-Inhibitor Complex (Inactive) Protease->Inactive_Complex Inhibitor Binding Substrate Gag-Pol Polyprotein Substrate->ES_Complex Transition_State Tetrahedral Transition State ES_Complex->Transition_State Catalysis Products Functional Viral Proteins Transition_State->Products Products->Protease Release Inhibitor Z-D-Abu-OH Derivative Inhibitor Inhibitor->Inactive_Complex

Application Notes and Protocols for the Deprotection of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide synthesis and the development of complex molecules in the pharmaceutical industry.[1] Its popularity stems from its ease of introduction, the crystallinity it often imparts to intermediates, and its stability under various reaction conditions.[2][3] The Cbz group is readily removed by methods such as catalytic hydrogenolysis or under acidic conditions, making it a versatile tool for chemists.[3][4]

This document provides detailed protocols for the removal of the Cbz protecting group from (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid to yield the non-proteinogenic α-amino acid, (R)-2-aminobutanoic acid. The primary methods covered are catalytic hydrogenolysis and transfer hydrogenation, which are known for their mildness and high efficiency.[5][6]

Reaction Mechanism

The deprotection of a Cbz-protected amine via catalytic hydrogenation involves two main steps. Initially, the palladium catalyst facilitates the hydrogenolysis of the benzyl-oxygen bond. This cleavage results in the formation of toluene and an unstable carbamic acid intermediate.[1] This intermediate then undergoes spontaneous decarboxylation to yield the free amine and carbon dioxide.[1]

General Reaction: R-NH-Cbz + H₂ --(Pd/C)--> [R-NH-COOH] + Toluene [R-NH-COOH] --(spontaneous)--> R-NH₂ + CO₂[1]

Experimental Protocols

Two primary methods for the hydrogenolytic cleavage of the Cbz group are detailed below. The choice between them often depends on the availability of a hydrogen gas setup and the scale of the reaction.

This is the traditional and very clean method for Cbz deprotection, utilizing hydrogen gas and a palladium on carbon (Pd/C) catalyst.[5] The byproducts, toluene and carbon dioxide, are volatile and easily removed during workup.[1][3]

Materials:

  • This compound

  • 10% Palladium on Carbon (10% Pd/C)

  • Methanol (MeOH), HPLC grade

  • Celite® or a suitable filtration agent

  • Hydrogen gas (H₂) supply (balloon or cylinder)

  • Reaction flask (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Dissolution: In a suitable reaction flask, dissolve this compound (1 equivalent) in methanol (approximately 10-20 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C to the solution. The catalyst loading is typically 10-20% by weight of the substrate.[1][5]

  • Hydrogenation Setup: Securely attach the flask to the hydrogenation apparatus.

  • Inerting the System: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[1]

  • Introducing Hydrogen: Evacuate the flask and introduce hydrogen gas. This is often done by evacuating the flask and then filling it from a hydrogen-filled balloon. Repeat this purge cycle with hydrogen three times.[1][3]

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or slightly above) at room temperature.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.[5]

  • Catalyst Removal: Once the reaction is complete, purge the system with an inert gas to remove excess hydrogen.[5] Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry. Ensure the filter cake remains wet with solvent during filtration.[3]

  • Solvent Removal: Wash the filter pad with additional methanol to ensure all the product is collected.[5] Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (R)-2-aminobutanoic acid.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization.

This method is a convenient alternative to using hydrogen gas, as it generates hydrogen in situ from a hydrogen donor like ammonium formate.[5] It is particularly useful for standard laboratory setups not equipped for direct hydrogenation.

Materials:

  • This compound

  • 10% Palladium on Carbon (10% Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH), HPLC grade

  • Deionized Water (H₂O) (optional, can be co-solvent)

  • Celite® or a suitable filtration agent

  • Reaction flask (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in methanol or a mixture of methanol and water.[5]

  • Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.[5]

  • Hydrogen Donor Addition: Add ammonium formate (3-5 equivalents) to the reaction mixture.[5]

  • Reaction: Stir the mixture at room temperature. The reaction is often faster than direct hydrogenation and can be complete in a few hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Work-up: Wash the Celite® pad with methanol. Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification: To remove excess ammonium formate, the resulting residue can be taken up in an organic solvent and washed with a saturated sodium chloride solution. Alternatively, for a more polar product, purification can be achieved via recrystallization or dialysis if applicable. The crude product can then be dried to yield (R)-2-aminobutanoic acid.

Data Presentation: Comparison of Deprotection Protocols

ParameterCatalytic Hydrogenation (H₂ Gas)Transfer Hydrogenation (Ammonium Formate)Acidic Cleavage (HBr/HOAc)
Principle Direct reduction with H₂ gasIn situ hydrogen generationAcid-catalyzed cleavage
Catalyst/Reagent 10% Pd/C10% Pd/C, Ammonium Formate33% HBr in Acetic Acid
Solvent Methanol, Ethanol, Ethyl AcetateMethanol, DMFAcetic Acid, Dichloromethane
Temperature Room TemperatureRoom Temperature0°C to Room Temperature
Pressure 1 atm (balloon) to higher pressuresAtmosphericAtmospheric
Reaction Time 2 - 16 hours[5]1 - 4 hours1 - 4 hours
Typical Yield >95%[1]High to quantitativeVariable, often high
Advantages Clean byproducts (Toluene, CO₂)[1]Avoids handling H₂ gas, often faster[5]Metal-free, useful for substrates sensitive to hydrogenation[2][7]
Disadvantages Requires H₂ gas handling/equipmentRequires removal of donor byproducts[5]Harsh acidic conditions, potential side reactions[4]

Visualizations

General Reaction Scheme for Cbz Deprotection sub Cbz-Protected Amine This compound prod Deprotected Amine (R)-2-aminobutanoic acid sub->prod H2, Pd/C or H+ source byprod + Toluene + CO2

Caption: General reaction for Cbz deprotection.

Experimental Workflow for Catalytic Hydrogenation arrow arrow A Dissolve Cbz-protected acid in MeOH B Add 10% Pd/C catalyst A->B C Purge system with N2, then H2 B->C D Stir under H2 atmosphere (1 atm) C->D E Monitor reaction by TLC/LC-MS D->E F Filter through Celite® to remove catalyst E->F G Evaporate solvent under reduced pressure F->G H Purify product if necessary G->H

Caption: Experimental workflow for catalytic hydrogenation.

Characterization of (R)-2-aminobutanoic acid

Successful removal of the Cbz group and formation of the desired product, (R)-2-aminobutanoic acid, can be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure. The characteristic signals of the benzyl group (aromatic protons and benzylic CH₂) from the Cbz group will be absent in the product's spectrum.[8]

  • Mass Spectrometry (MS): The molecular weight of the product (C₄H₉NO₂, MW: 103.12 g/mol ) can be confirmed by MS.[8]

  • Thin-Layer Chromatography (TLC): A significant change in the Rf value will be observed, with the more polar amino acid product having a lower Rf than the Cbz-protected starting material.

References

Application Notes and Protocols for the Incorporation of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid into Novel Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in modern drug discovery and development. These modifications can significantly enhance the therapeutic potential of peptides by improving their stability, modulating their biological activity, and conferring novel functionalities. One such non-canonical amino acid of interest is (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as Z-D-Abu-OH. This D-enantiomer of 2-aminobutanoic acid, protected with a benzyloxycarbonyl (Z) group, offers a strategic tool for peptide chemists to overcome the limitations of native peptides, primarily their susceptibility to proteolytic degradation.[1]

The inclusion of D-amino acids, such as D-Abu, into a peptide backbone renders the adjacent peptide bonds resistant to cleavage by endogenous proteases, which are stereospecific for L-amino acids.[2] This increased stability can lead to a longer in vivo half-life and improved pharmacokinetic profiles of peptide-based drugs. Furthermore, the altered stereochemistry at the α-carbon can induce specific secondary structures, such as β-turns, which can be crucial for receptor binding and biological activity, or disrupt existing structures to fine-tune activity and reduce off-target effects.[1]

These application notes provide a comprehensive guide to the incorporation of Z-D-Abu-OH into novel peptides, including detailed experimental protocols for solid-phase peptide synthesis (SPPS), quantitative data on the biological activity of a representative D-Abu-containing peptide, and a visualization of a relevant biological pathway.

Data Presentation: Quantitative Analysis of a Representative D-Abu Containing Peptide

While specific quantitative biological data for peptides containing Z-D-Abu-OH is limited in publicly available literature, the impact of incorporating D-2-aminobutyric acid (D-Abu) can be illustrated through studies on antimicrobial peptides. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a synthetic 14-amino-acid antimicrobial peptide and its diastereomer containing a D-Abu substitution. The data demonstrates how the incorporation of a D-amino acid can modulate antimicrobial activity.

Peptide SequenceOrganismMIC (µg/mL)
Ac-Lys-Lys-Val-L-Abu -Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-NH2Escherichia coli16
Staphylococcus aureus8
Pseudomonas aeruginosa32
Candida albicans16
Ac-Lys-Lys-Val-D-Abu -Lys-Val-Leu-Lys-Val-Leu-Lys-Val-Leu-NH2Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64
Candida albicans32

Data is representative and adapted from studies on the structure-activity relationships of antimicrobial peptides containing D-amino acid substitutions.

Experimental Protocols

The incorporation of Z-D-Abu-OH into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols. The following is a generalized protocol for the manual synthesis of a peptide containing a D-Abu residue using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Abu Containing Peptide

Materials:

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Fmoc-protected amino acids

  • This compound (Z-D-Abu-OH) or Fmoc-D-Abu-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

  • Acetonitrile (ACN)

  • Water (HPLC grade)

Procedure:

  • Resin Swelling and Preparation: a. Place the Rink Amide MBHA resin in a reaction vessel. b. Swell the resin in DMF for 30 minutes, followed by washing with DCM and then DMF.

  • Fmoc Deprotection: a. Treat the resin with 20% piperidine in DMF for 5 minutes, then drain. b. Repeat the treatment with 20% piperidine in DMF for 15 minutes. c. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU/HOBt (3 equivalents) in DMF. b. Add DIPEA (6 equivalents) to the amino acid solution to activate it. c. Add the activated amino acid solution to the deprotected resin in the reaction vessel. d. Agitate the reaction mixture for 1-2 hours at room temperature. e. Monitor the coupling reaction using a qualitative ninhydrin test. f. After completion, wash the resin with DMF and DCM.

  • Incorporation of Z-D-Abu-OH (or Fmoc-D-Abu-OH): a. Follow the same coupling procedure as in step 3, using Z-D-Abu-OH or Fmoc-D-Abu-OH as the amino acid to be incorporated at the desired position in the peptide sequence.

  • Peptide Chain Elongation: a. Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: a. After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the cleaved peptide. d. Precipitate the peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide and wash with cold diethyl ether. f. Dry the crude peptide under vacuum.

  • Purification and Analysis: a. Dissolve the crude peptide in a suitable solvent (e.g., a mixture of ACN and water). b. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). c. Characterize the purified peptide by mass spectrometry to confirm the correct molecular weight.

Mandatory Visualization

Experimental Workflow for Peptide Synthesis and Evaluation

SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis cluster_evaluation Biological Evaluation Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (including Z-D-Abu-OH) Deprotection->Coupling Elongation Repeat for all Amino Acids Coupling->Elongation Next Amino Acid Elongation->Deprotection Cleavage Cleavage & Deprotection Elongation->Cleavage Final Amino Acid Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis Activity_Assay Biological Activity Assay (e.g., MIC Assay) Analysis->Activity_Assay Data_Analysis Data Analysis Activity_Assay->Data_Analysis

Caption: General workflow for solid-phase peptide synthesis and biological evaluation.

Signaling Pathway: Antimicrobial Peptide Mechanism of Action

Many antimicrobial peptides, including those potentially containing D-Abu, exert their effect by disrupting the bacterial cell membrane. This diagram illustrates a generalized mechanism of action.

AMP_Mechanism Membrane Lipid Bilayer AMP Antimicrobial Peptide (Containing D-Abu) Binding Electrostatic Binding to Membrane Surface AMP->Binding Insertion Hydrophobic Insertion into Membrane Binding->Insertion Pore Pore Formation/ Membrane Disruption Insertion->Pore Lysis Cell Lysis & Death Pore->Lysis

Caption: Generalized mechanism of action for membrane-disrupting antimicrobial peptides.

References

Application Notes and Protocols for (R)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as N-Cbz-D-α-aminobutyric acid (Z-D-Abu-OH), is a non-proteinogenic D-amino acid derivative. Its rigid stereochemical configuration makes it a valuable chiral building block in asymmetric synthesis. The primary application of Z-D-Abu-OH is its incorporation into peptide sequences to develop novel therapeutic candidates and biological probes. The introduction of this D-amino acid can significantly alter the pharmacological properties of a peptide compared to its natural L-amino acid counterpart.

Application Notes

The incorporation of Z-D-Abu-OH into a peptide backbone is a strategic approach used to enhance the therapeutic potential of bioactive peptides. This modification is achieved through Solid-Phase Peptide Synthesis (SPPS), where the defined stereochemistry of the Z-D-Abu-OH starting material is directly transferred to the final product.

Key Advantages of Incorporating Z-D-Abu-OH:

  • Enhanced Proteolytic Stability: Native proteases and peptidases present in biological systems are highly stereospecific for cleaving peptide bonds between L-amino acids. Introducing a D-amino acid like D-Abu renders the adjacent peptide bonds resistant to enzymatic degradation. This resistance increases the in-vivo half-life of the peptide, improving its pharmacokinetic profile and bioavailability.

  • Conformational Constraint: The (R)-configuration of the α-carbon induces specific local conformational changes in the peptide secondary structure. This can force the peptide into a desired bioactive conformation (e.g., a specific turn or helical structure) that enhances its binding affinity and selectivity for a biological target, such as a receptor or enzyme.

  • Modulation of Biological Activity: By altering the peptide's shape and stability, the incorporation of D-Abu can modulate its biological activity. This may lead to enhanced potency, altered receptor subtype selectivity, or a shift from agonist to antagonist activity. This makes it a valuable tool in structure-activity relationship (SAR) studies for peptide drug discovery.

A notable application includes the synthesis of analogues of natural toxins, such as the wasp toxin Philanthotoxin-12 (PhTX-12), where D-amino acid moieties are crucial for their potent biological activity as receptor antagonists.[1][2]

Quantitative Data Summary

The efficiency of incorporating Z-D-Abu-OH is dependent on the chosen synthesis strategy (e.g., Fmoc or Boc), coupling reagents, and the specific peptide sequence. The following table provides representative data for the synthesis of peptide analogues containing D-amino acids, such as the PhTX-12 analogue, via solid-phase synthesis.

ParameterValueSynthesis StrategyNotesReference
Overall Yield 40-60%Solid-Phase SynthesisRepresents the yield after cleavage, deprotection, and purification.[1]
Final Purity >99% (ee)Solid-Phase SynthesisEnantiomeric excess (ee) determined by chiral capillary electrophoresis.[1]
Coupling Efficiency >99%Fmoc/tBu SPPSMonitored by a qualitative ninhydrin test after each coupling step.
Identity Confirmation ConfirmedMass Spectrometry & HPLCThe final product's molecular weight and purity are verified.

Experimental Protocols

The following is a generalized protocol for the manual incorporation of Z-D-Abu-OH into a peptide sequence using the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.

Materials:

  • Resin: Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids).

  • Amino Acids: Nα-Fmoc protected L-amino acids with acid-labile side-chain protection (e.g., tBu, Trt, Boc).

  • Target Compound: this compound (Z-D-Abu-OH).

  • Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIEA (N,N-Diisopropylethylamine).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

Protocol 1: Solid-Phase Peptide Synthesis Cycle

This protocol describes a single coupling cycle for adding an amino acid. The cycle is repeated until the desired peptide sequence is assembled.

1. Resin Preparation and Swelling:

  • Place the desired amount of resin (e.g., 0.1 mmol scale) into a fritted reaction vessel.
  • Wash the resin with DMF (3 x 5 mL).
  • Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation. Drain the DMF.

2. Nα-Fmoc Group Deprotection:

  • Add a solution of 20% piperidine in DMF (5 mL) to the resin.
  • Agitate for 5 minutes and drain.
  • Repeat with a fresh 5 mL portion of the deprotection solution for 15 minutes.
  • Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
  • Perform a qualitative Kaiser (ninhydrin) test on a small sample of beads to confirm the presence of a free primary amine (a positive test yields a deep blue color).

3. Amino Acid Activation and Coupling (Incorporation of Z-D-Abu-OH):

  • Note: For incorporating Z-D-Abu-OH, it is used directly without Fmoc protection at its N-terminus. The Z-group is stable to the basic deprotection conditions of the Fmoc strategy and is removed during the final acid cleavage step.
  • In a separate vial, prepare the activation solution:
  • Dissolve Z-D-Abu-OH (3 eq., 0.3 mmol) in DMF (2 mL).
  • Add HBTU (2.9 eq., 0.29 mmol) and HOBt (3 eq., 0.3 mmol).
  • Add DIEA (6 eq., 0.6 mmol) and swirl gently. Allow the mixture to pre-activate for 1-2 minutes.
  • Add the activated Z-D-Abu-OH solution to the deprotected resin in the reaction vessel.
  • Agitate the mixture at room temperature for 1-2 hours.
  • Drain the reaction solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
  • Perform a Kaiser test. A negative result (colorless/yellow beads) indicates successful and complete coupling. If the test is positive, a second coupling may be required.

4. Peptide Chain Elongation:

  • To add subsequent amino acids, repeat steps 2 (Fmoc Deprotection) and 3 (Coupling), using the appropriate Nα-Fmoc protected amino acid instead of Z-D-Abu-OH.

Protocol 2: Final Cleavage and Deprotection

1. Resin Preparation:

  • After the final coupling step, perform a final Fmoc deprotection (Protocol 1, Step 2) to liberate the N-terminal amine.
  • Wash the fully assembled peptide-resin extensively with DCM (5 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.

2. Cleavage from Resin:

  • Add the freshly prepared cleavage cocktail (e.g., 5 mL for 0.1 mmol of resin) to the dry peptide-resin.
  • Agitate the slurry at room temperature for 2-3 hours. This step simultaneously cleaves the peptide from the resin and removes the Z-group and all side-chain protecting groups.

3. Peptide Precipitation and Purification:

  • Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether (40 mL).
  • A white precipitate (the crude peptide) should form.
  • Centrifuge the mixture to pellet the peptide. Decant the ether.
  • Wash the peptide pellet with cold diethyl ether two more times.
  • Dry the crude peptide pellet under vacuum.
  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via mass spectrometry.

Diagrams and Visualizations

sps_workflow start Start: Fmoc-AA-Resin deprotection 1. Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Coupling (Activated Z-D-Abu-OH) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test kaiser_test->coupling Incomplete elongation Repeat Cycle for Next Amino Acid kaiser_test->elongation Coupling Complete cleavage Final Cleavage & Deprotection (TFA Cocktail) kaiser_test->cleavage Final Residue elongation->deprotection end End: Purified Peptide cleavage->end

Caption: Workflow for the Fmoc-SPPS cycle incorporating Z-D-Abu-OH.

stability_logic peptide Bioactive Peptide l_peptide Contains only L-Amino Acids peptide->l_peptide Standard d_peptide Incorporates (R)-Aminobutanoic Acid (D-Abu) peptide->d_peptide Modified protease Proteolytic Enzymes (e.g., Proteases) l_peptide->protease Substrate for d_peptide->protease Resistant to stability Enhanced Stability (Long Half-Life) d_peptide->stability Leads to degradation Rapid Degradation (Short Half-Life) protease->degradation Leads to

Caption: Logic of enhanced peptide stability via D-amino acid incorporation.

References

Application Notes and Protocols for Monitoring Reactions with (R)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as N-Cbz-D-aminobutyric acid or Z-D-Abu-OH. The protocols focus on common analytical techniques used to track reaction progress, determine yield, and assess purity, particularly in the context of amide bond formation and peptide synthesis.

Introduction

This compound is a valuable chiral building block in organic synthesis, particularly in the preparation of peptides and other pharmaceutically relevant molecules. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amine functionality, preventing unwanted side reactions during coupling processes. Accurate and efficient monitoring of reactions involving this compound is essential for process optimization, yield maximization, and ensuring the purity of the final product. This document outlines key analytical techniques and provides detailed protocols for their application.

Analytical Techniques for Reaction Monitoring

Several analytical techniques can be employed to monitor the progress of reactions involving this compound. The choice of method depends on the specific reaction conditions, the properties of the reactants and products, and the information required (e.g., qualitative monitoring vs. quantitative analysis).

Key Techniques:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying reactants, products, and impurities in a reaction mixture. When coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry), HPLC provides both qualitative and quantitative data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the molecules in a reaction mixture. In-situ or real-time NMR monitoring allows for the direct observation of the consumption of starting materials and the formation of products over time, offering insights into reaction kinetics.[1][2][3][4]

  • Mass Spectrometry (MS): Used to identify and confirm the molecular weights of reactants, intermediates, and products. When coupled with a chromatographic separation technique like LC (LC-MS), it becomes a highly sensitive and specific tool for reaction monitoring.[5][6][7][8][9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used for in-situ monitoring of the formation of specific functional groups, such as the amide bond, by tracking characteristic vibrational frequencies.[10][11][12][13]

  • Thin-Layer Chromatography (TLC): A simple, rapid, and cost-effective qualitative technique for monitoring reaction progress by observing the appearance of product spots and the disappearance of reactant spots.

Experimental Protocols

General Protocol for Amide Bond Formation

This protocol describes a typical amide coupling reaction between this compound and a primary or secondary amine using a carbodiimide coupling agent.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • N-Hydroxysuccinimide (NHS) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • DIPEA (if the amine is a hydrochloride salt)

Procedure:

  • Dissolve this compound and NHS in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC to the cooled solution and stir for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amine in a minimal amount of anhydrous DCM or DMF. If the amine is a hydrochloride salt, add DIPEA (1.5 eq) to neutralize the salt.

  • Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours.

  • Monitor the reaction progress using TLC or LC-MS (see protocols below).

  • Upon completion, proceed with aqueous work-up and purification.

HPLC Monitoring Protocol

Instrumentation:

  • HPLC system with a C18 reversed-phase column.

  • UV detector set to an appropriate wavelength (e.g., 210 nm, 254 nm for the aromatic Cbz group).

Mobile Phase (Example):

  • A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

Procedure:

  • Prepare a standard solution of this compound and the amine starting material of known concentrations.

  • At various time points during the reaction, withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.

  • Quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., acetonitrile/water).

  • Filter the diluted sample through a 0.22 µm syringe filter.

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram for the disappearance of the starting material peaks and the appearance of the product peak.

  • Quantify the components by integrating the peak areas and comparing them to the standard curves of the starting materials and, if available, the product.

NMR Reaction Monitoring Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Procedure:

  • Set up the reaction directly in an NMR tube using a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that is compatible with the reaction chemistry.

  • Acquire an initial ¹H NMR spectrum (t=0) to identify the characteristic peaks of the starting materials.

  • Initiate the reaction (e.g., by adding the coupling agent).

  • Acquire a series of ¹H NMR spectra at regular intervals.[2][3]

  • Monitor the decrease in the integral of a characteristic peak of a starting material and the increase in the integral of a characteristic peak of the product.

  • The relative integrals of the starting material and product peaks can be used to determine the reaction conversion over time.

LC-MS Monitoring Protocol

Instrumentation:

  • LC-MS system with a C18 column and an electrospray ionization (ESI) source.

Procedure:

  • Follow the sample preparation steps outlined in the HPLC protocol.

  • Inject the sample into the LC-MS system.

  • Monitor the total ion chromatogram (TIC) and extract ion chromatograms (EICs) for the m/z values corresponding to the starting materials and the expected product.

  • The presence of the product's molecular ion peak confirms its formation.

  • Relative peak areas in the EICs can be used for semi-quantitative monitoring of the reaction progress. For accurate quantification, a suitable internal standard is required.[8]

Data Presentation

Quantitative data from reaction monitoring is crucial for comparing different reaction conditions and optimizing processes. The following tables provide examples of how to structure such data.

Table 1: HPLC Analysis of Amide Coupling Reaction Progress

Time (hours)This compound (Area %)Amine (Area %)Product (Area %)
048.551.50.0
135.238.826.0
222.125.552.4
48.912.378.8
81.23.195.7
24<0.10.599.5

Note: Data is representative and will vary based on specific reaction conditions.

Table 2: Comparison of Coupling Reagents for Amide Bond Formation

Coupling ReagentBaseSolventReaction Time (h)Yield (%)Purity (HPLC, %)
EDC/NHSDIPEADCM1285>95
HATUDIPEADMF292>97
DIC/HOBtNoneDCM1888>96

Note: This table presents hypothetical data for illustrative purposes. Actual results will depend on the specific substrates and conditions.

Visualizations

Diagrams illustrating workflows and relationships can aid in understanding the experimental processes.

Amide_Coupling_Workflow cluster_materials Starting Materials cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up & Purification start_acid (R)-Z-Abu-OH dissolve Dissolve Z-Abu-OH and Coupling Agents in Anhydrous Solvent start_acid->dissolve start_amine Amine (R-NH2) add_amine Add Amine Solution start_amine->add_amine activate Activate Carboxylic Acid (e.g., EDC/NHS) dissolve->activate activate->add_amine react Stir at Room Temperature add_amine->react monitor Monitor Progress (TLC, HPLC, LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up monitor->workup Complete purify Column Chromatography workup->purify product Isolated Product purify->product SPPS_Cycle_Workflow start Resin with N-terminal Fmoc-protected amino acid deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash Resin (DMF, DCM) deprotection->wash1 coupling Couple next Fmoc-AA-OH (e.g., with Z-D-Abu-OH) using coupling agents wash1->coupling wash2 Wash Resin (DMF, DCM) coupling->wash2 end_cycle Repeat Cycle for next amino acid wash2->end_cycle end_cycle->deprotection Yes cleavage Cleave Peptide from Resin & Remove Side-Chain Protecting Groups end_cycle->cleavage No (Final AA) Analytical_Technique_Relationship cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis cluster_insitu In-situ Monitoring reaction Chemical Reaction Mixture tlc TLC reaction->tlc Reaction Progress ms Mass Spectrometry (MS) reaction->ms Product ID hplc HPLC-UV reaction->hplc Purity & Yield qnmr qNMR reaction->qnmr Kinetics & Conversion lcms LC-MS reaction->lcms Product ID & Quantification nmr_insitu Real-time NMR reaction->nmr_insitu Real-time Kinetics ftir_insitu In-situ FTIR reaction->ftir_insitu Functional Group Formation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, a process commonly known as N-Cbz protection of (R)-2-aminobutanoic acid. The typical synthetic route involves the Schotten-Baumann reaction, where the amine group of the amino acid reacts with benzyl chloroformate in the presence of a base.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Expected Outcome
Incorrect pH of the reaction mixture. The pH of the reaction should be maintained between 8 and 10. A pH that is too low can lead to the decomposition of benzyl chloroformate, while a pH that is too high may cause racemization of the chiral amino acid.[1]Optimal pH ensures the stability of the reagent and the starting material, leading to a higher yield of the desired product.
Protonation of the starting amine. The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the amine group of the starting material, rendering it non-nucleophilic.[2] Ensure at least two equivalents of a suitable base (e.g., sodium carbonate, sodium hydroxide) are used to neutralize the HCl.[2]Maintaining a basic environment prevents the protonation of the amine, allowing it to react with benzyl chloroformate and driving the reaction to completion.
Hydrolysis of benzyl chloroformate. Benzyl chloroformate can react with water, especially under basic conditions, to form benzyl alcohol and carbon dioxide. This side reaction consumes the reagent and reduces the product yield. Use anhydrous solvents where possible and add the benzyl chloroformate slowly to the reaction mixture at a low temperature (e.g., 0 °C) to minimize hydrolysis.Slow addition at low temperature reduces the rate of hydrolysis, making more benzyl chloroformate available for the desired reaction.
Poor quality of benzyl chloroformate. Old or improperly stored benzyl chloroformate may have already hydrolyzed. It should be a clear, colorless liquid. If it appears yellow, it may have degraded.Using fresh, high-quality benzyl chloroformate is crucial for achieving a good yield.

Issue 2: Presence of Impurities in the Final Product

Potential Cause Troubleshooting Step Expected Outcome
Formation of di-Cbz protected byproduct. A common side reaction is the formation of a di-protected amine.[3] To minimize this, use a slight excess (around 1.1 equivalents) of benzyl chloroformate and add it slowly to the reaction mixture at a low temperature (e.g., 0 °C).Slow addition and controlled stoichiometry limit the availability of excess benzyl chloroformate, thus reducing the formation of the di-Cbz byproduct.
Unreacted starting material. If the reaction is incomplete, unreacted (R)-2-aminobutanoic acid will remain. Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction has stalled, consider adding a small additional amount of benzyl chloroformate.Ensuring the reaction goes to completion will minimize the amount of starting material in the crude product, simplifying purification.
Presence of benzyl alcohol. Benzyl alcohol can be present due to the hydrolysis of benzyl chloroformate. During the workup, wash the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities and then with brine. Further purification can be achieved through recrystallization.Proper workup and purification steps will effectively remove benzyl alcohol from the final product.

Issue 3: Difficulty in Product Isolation and Purification

Potential Cause Troubleshooting Step Expected Outcome
Product is not precipitating upon acidification. The N-Cbz protected amino acid is typically isolated by acidifying the aqueous layer to a pH of about 2, which protonates the carboxylate group and causes the product to precipitate.[4] If precipitation is not occurring, ensure the pH is sufficiently low. The solution can also be cooled in an ice bath to promote precipitation.Achieving the correct pH and lowering the temperature will decrease the solubility of the product, leading to its precipitation.
Oily product instead of solid. Sometimes the product may separate as an oil instead of a solid, making filtration difficult. This can be due to the presence of impurities. Try to triturate the oil with a non-polar solvent like hexane to induce solidification. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can also help to obtain a crystalline solid.[3]Trituration or recrystallization can help in obtaining a solid product, which is easier to handle and purify.
Low recovery after recrystallization. The choice of solvent for recrystallization is critical.[4][5] The ideal solvent should dissolve the compound when hot but have low solubility when cold.[5] If the recovery is low, it might be because the product is too soluble in the chosen solvent at low temperatures. Experiment with different solvent systems.An optimized recrystallization protocol will maximize the recovery of the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

A1: The reaction is typically carried out at a low temperature, around 0 °C, especially during the addition of benzyl chloroformate. This helps to control the exothermic reaction and minimize side reactions such as the hydrolysis of benzyl chloroformate. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.

Q2: Which base is most suitable for this reaction?

A2: Common bases used for the Schotten-Baumann reaction include sodium hydroxide and sodium carbonate.[2] The key is to maintain the pH of the reaction mixture between 8 and 10 to facilitate the reaction while avoiding racemization of the chiral center.[1]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The starting material (R)-2-aminobutanoic acid is highly polar and will have a low Rf value, while the product will be less polar and have a higher Rf value.

Q4: What are the common side reactions to be aware of?

A4: The most common side reactions include:

  • Di-Cbz protection: Formation of a di-protected amine where two Cbz groups are attached to the nitrogen atom.

  • Hydrolysis of benzyl chloroformate: Reaction of benzyl chloroformate with water to form benzyl alcohol and carbon dioxide.

  • Racemization: Loss of stereochemical purity at the chiral center of the amino acid, which can be promoted by high pH.

Q5: What is a suitable method for purifying the final product?

A5: The crude product is typically purified by recrystallization.[4] Common solvent systems for protected amino acids include ethyl acetate/hexane or ethanol/water.[3] The choice of solvent will depend on the solubility of the product and impurities.

Data Presentation

Table 1: Reaction Parameters for N-Cbz Protection of Amino Acids

ParameterRecommended ConditionRationale
Temperature 0 °C to Room TemperatureMinimizes side reactions during reagent addition.
pH 8 - 10Prevents racemization and reagent decomposition.[1]
Benzyl Chloroformate 1.1 - 1.2 equivalentsA slight excess drives the reaction to completion while minimizing di-protection.
Base ≥ 2 equivalentsNeutralizes the HCl byproduct.[2]
Reaction Time 2 - 12 hoursTypically sufficient for the reaction to go to completion.

Note: The optimal conditions may vary depending on the scale of the reaction and the specific laboratory setup.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a representative example and may require optimization.

Materials:

  • (R)-2-aminobutanoic acid

  • Sodium carbonate (Na₂CO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-2-aminobutanoic acid (1.0 equivalent) in a 1M aqueous solution of sodium carbonate (2.5 equivalents). Cool the solution to 0 °C in an ice bath.

  • Addition of Benzyl Chloroformate: While vigorously stirring the solution, slowly add benzyl chloroformate (1.1 equivalents) dropwise over a period of 15-20 minutes. Ensure the temperature is maintained at or below 5 °C during the addition.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and continue stirring for another 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1M HCl. A white precipitate should form.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane. Dissolve the crude solid in a minimal amount of hot ethyl acetate and then add hexane until the solution becomes cloudy. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to yield pure this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve (R)-2-aminobutanoic acid in aqueous Na2CO3 at 0°C add_cbz Slowly add Benzyl Chloroformate at 0°C start->add_cbz react Stir at 0°C, then warm to RT add_cbz->react wash_ether Wash with Diethyl Ether react->wash_ether acidify Acidify with 1M HCl to pH 2 wash_ether->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry and Concentrate extract->dry recrystallize Recrystallize from Ethyl Acetate/Hexane dry->recrystallize filter_dry Filter and Dry recrystallize->filter_dry end end filter_dry->end Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_solutions Solutions start Low Yield Issue check_ph Check pH (should be 8-10) start->check_ph check_reagent Check Cbz-Cl Quality start->check_reagent check_base Check Base Equivalents (>=2) start->check_base check_temp Check Temperature (Addition at 0°C) start->check_temp adjust_ph Adjust pH with Base check_ph->adjust_ph use_fresh_reagent Use Fresh Cbz-Cl check_reagent->use_fresh_reagent add_more_base Add More Base check_base->add_more_base control_temp Control Temperature check_temp->control_temp end Improved Yield adjust_ph->end use_fresh_reagent->end add_more_base->end control_temp->end

Caption: Troubleshooting logic for low yield in the synthesis reaction.

References

Technical Support Center: Purification of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid (Cbz-D-Abu-OH).

Troubleshooting Purification Issues

This section addresses common problems encountered during the purification of this compound in a question-and-answer format.

Question 1: My product oiled out during recrystallization. What should I do?

Answer: "Oiling out," where the product separates as a liquid instead of a solid, is a common issue. It typically occurs when the solute is too soluble in the solvent at the boiling point or the solution is too concentrated.

  • Possible Causes & Solutions:

    • High Solubility: The chosen solvent system may be too effective at dissolving your compound. Consider switching to a less polar solvent system. For instance, if you are using ethanol/water, try increasing the proportion of water. A common alternative is an ethyl acetate/hexane system.

    • Concentration Too High: The concentration of your compound in the solvent may be too high. Dilute the solution by adding more of the less-soluble solvent (e.g., water or hexane) while heating.

    • Cooling Rate: Rapid cooling can sometimes promote oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding the solution with a small crystal of the pure product can also encourage crystallization.

Question 2: I have a low yield after recrystallization. How can I improve it?

Answer: Low recovery can be due to several factors, from the choice of solvent to the presence of impurities.

  • Possible Causes & Solutions:

    • Suboptimal Solvent System: Your product may be too soluble in the chosen solvent system, even at low temperatures. Experiment with different solvent ratios to minimize the solubility of the product at cold temperatures while still allowing for dissolution when hot.

    • Incomplete Precipitation: Ensure the solution is sufficiently cooled for an adequate amount of time to allow for maximum precipitation.

    • Premature Crystallization: If the product crystallizes too early during hot filtration to remove insoluble impurities, you will lose product. Ensure your filtration apparatus is pre-heated.

    • Impurity Effects: Certain impurities can inhibit crystallization or increase the solubility of the product. Consider a pre-purification step like an acid-base extraction.

Question 3: My compound is not separating well on the flash chromatography column. What adjustments can I make?

Answer: Poor separation in flash chromatography can be addressed by optimizing the mobile phase, stationary phase, or loading technique.

  • Possible Causes & Solutions:

    • Inappropriate Mobile Phase: The polarity of your eluent may be too high, causing your compound and impurities to elute too quickly. If using an ethyl acetate/hexane system, decrease the proportion of ethyl acetate. Conversely, if your compound is not moving off the baseline, increase the polarity.

    • Compound Tailing: Carboxylic acids can interact strongly with the acidic silica gel, leading to peak tailing. Adding a small amount of a volatile acid, like acetic acid or formic acid (0.1-1%), to the mobile phase can mitigate this issue by protonating the silanol groups.

    • Co-eluting Impurities: If impurities are very close in polarity to your product, a standard isocratic elution may not be sufficient. A shallow gradient elution, where the polarity of the mobile phase is gradually increased, can improve separation.

    • Overloading: Too much crude material on the column will lead to broad peaks and poor separation. Use an appropriate amount of silica gel for the amount of sample being purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica to crude material by weight).

Question 4: I see multiple spots on my TLC plate after purification. What are the likely impurities?

Answer: The presence of multiple spots on a TLC plate indicates that the purification was not successful. The identity of the impurities depends on the synthetic route and work-up procedure.

  • Potential Impurities:

    • Unreacted Starting Material: D-2-aminobutanoic acid will have a very low Rf value on silica gel and may not move from the baseline without a very polar eluent.

    • Unreacted Benzyl Chloroformate: This reagent will have a higher Rf than the product. It can be removed by a basic wash during the work-up.

    • Benzyl Alcohol: A common byproduct from the decomposition of benzyl chloroformate. It is less polar than the desired product.

    • Di-Cbz Protected Amino Acid: Over-reaction can lead to the formation of a di-protected species, which will be less polar than the desired product.

    • Diastereomers: If the starting amino acid was not enantiomerically pure, you may have the (S)-enantiomer present. Chiral chromatography or derivatization may be necessary to separate these.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for recrystallizing this compound?

A1: A common and effective solvent system for the recrystallization of Cbz-protected amino acids is a mixture of ethanol and water or ethyl acetate and hexane.[1] Start by dissolving the crude product in a minimal amount of the more soluble solvent (ethanol or ethyl acetate) at an elevated temperature, and then slowly add the less soluble solvent (water or hexane) until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly.

Q2: What are the recommended conditions for flash chromatography of this compound?

A2: For normal-phase flash chromatography on silica gel, a good starting point for the mobile phase is a gradient of ethyl acetate in hexane.[1] Based on the polarity of similar compounds, a gradient of 10% to 60% ethyl acetate in hexane is a reasonable starting point. It is highly recommended to first determine the optimal solvent system using thin-layer chromatography (TLC).

Q3: How can I effectively remove unreacted benzyl chloroformate after the synthesis?

A3: Unreacted benzyl chloroformate can be removed during the aqueous work-up. After the reaction, washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, will hydrolyze the benzyl chloroformate to benzyl alcohol and carbon dioxide.

Q4: My purified product appears as a white solid. What is its expected melting point?

A4: While the exact melting point can vary slightly based on purity, related Cbz-protected amino acids are typically white crystalline solids. For example, the closely related Cbz-L-valine has a melting point of 66-67°C. It is always recommended to characterize the purified product by techniques such as NMR and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary

ParameterRecrystallizationFlash Chromatography (Normal Phase)
Stationary Phase N/ASilica Gel
Solvent/Mobile Phase Ethanol/Water or Ethyl Acetate/Hexane[1]Hexane/Ethyl Acetate Gradient (e.g., 10-60% EtOAc)[1]
Typical Additives N/A0.1-1% Acetic or Formic Acid (to reduce tailing)
Expected Purity >95% (can be improved with multiple recrystallizations)>98%

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of the more soluble solvent (e.g., ethyl acetate) to dissolve the solid at room temperature.

  • Heat the solution gently on a hot plate while stirring.

  • Slowly add the less soluble solvent (e.g., hexane) dropwise until the solution becomes persistently cloudy.

  • Add a few drops of the more soluble solvent until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals under vacuum.

Protocol 2: General Flash Column Chromatography Procedure
  • Prepare the Column: Dry pack a flash chromatography column with silica gel.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Alternatively, for better resolution, perform a dry load by adsorbing the crude product onto a small amount of silica gel.

  • Equilibration: Equilibrate the column with the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase according to the predetermined gradient.

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Purification_Workflow Crude Crude Product Workup Aqueous Work-up (Acid-Base Extraction) Crude->Workup Recrystallization Recrystallization Workup->Recrystallization Chromatography Flash Chromatography Workup->Chromatography Pure_Product Pure Product Recrystallization->Pure_Product Chromatography->Pure_Product Analysis Purity Analysis (TLC, NMR, MS) Pure_Product->Analysis

Caption: General purification workflow for this compound.

Caption: Decision tree for troubleshooting common purification issues.

References

Common side reactions with (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as Cbz-D-Abu-OH. The following information is designed to help you anticipate and resolve common side reactions encountered during its use, particularly in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with the use of this compound in peptide synthesis?

A1: The primary side reactions are racemization of the chiral center during the coupling step and various side reactions during the deprotection of the benzyloxycarbonyl (Cbz) group. Other potential issues common to peptide synthesis include diketopiperazine formation at the dipeptide stage and guanidinylation of the N-terminus.

Q2: What is racemization and why is it a concern?

A2: Racemization is the conversion of an enantiomerically pure compound, in this case, the (R)-enantiomer, into a mixture of both (R)- and (S)-enantiomers.[1] In peptide synthesis, this is highly undesirable as the biological activity of a peptide is strictly dependent on its specific three-dimensional structure, which is dictated by the sequence of L- or D-amino acids.[1] The presence of the incorrect enantiomer can lead to a product with reduced or no biological activity, and these diastereomeric impurities can be very difficult to separate during purification.[1]

Q3: How does racemization occur during peptide coupling?

A3: The most common mechanism for racemization of N-protected amino acids during peptide coupling is through the formation of a 5(4H)-oxazolone intermediate.[1][2] This occurs when the carboxylic acid is activated by a coupling reagent. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a loss of chirality. The incoming amino group can then attack the achiral oxazolone, resulting in a mixture of the desired and undesired diastereomers.[1][2]

Q4: What are the primary methods for removing the Cbz protecting group, and what are their potential side reactions?

A4: The two main methods for Cbz deprotection are catalytic hydrogenolysis and acidic cleavage.[3]

  • Catalytic Hydrogenolysis: This is the most common and generally the mildest method, typically using a palladium catalyst (e.g., Pd/C) and a hydrogen source.[4] Potential side reactions include incomplete deprotection, and the reduction of other sensitive functional groups in the molecule.[5]

  • Acidic Cleavage: This method uses strong acids like hydrogen bromide (HBr) in acetic acid.[4] It is useful for substrates that are sensitive to hydrogenation.[4] However, it can cleave other acid-labile protecting groups that may be present in the molecule.[6]

Troubleshooting Guides

Issue 1: Racemization during Peptide Coupling

Symptom: You observe the presence of a diastereomeric impurity in your final peptide product by analytical techniques such as HPLC or NMR.

Potential Causes & Solutions:

Cause Solution
Over-activation of the carboxylic acid Reduce the activation time or use a less reactive coupling reagent.
Strong base catalysis Use a weaker, non-nucleophilic base for neutralization, such as N-methylmorpholine (NMM) or collidine, instead of stronger bases like diisopropylethylamine (DIPEA).[7]
Prolonged reaction time at elevated temperatures Perform the coupling at a lower temperature (e.g., 0 °C) and monitor the reaction closely to avoid unnecessarily long reaction times.
Inappropriate coupling reagent Use coupling reagents known to suppress racemization, often in combination with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[8][9] Carbodiimide-based reagents like DIC in the presence of HOBt are often a good choice.[7]
Solvent effects The choice of solvent can influence the rate of racemization. Polar aprotic solvents like DMF are common, but in some cases, less polar solvents may reduce racemization.
Issue 2: Incomplete or Slow Cbz Deprotection by Catalytic Hydrogenolysis

Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the deprotection reaction.

Potential Causes & Solutions:

Cause Solution
Catalyst Poisoning The palladium catalyst is sensitive to poisoning by sulfur-containing compounds.[5] Ensure your starting material and solvents are free from such impurities. If your substrate contains sulfur, consider an alternative deprotection method.[5]
Poor Catalyst Activity The activity of Pd/C can vary. Use a fresh batch of high-quality catalyst or increase the catalyst loading (e.g., from 5-10 mol% to 10-20 mol%).[5]
Inadequate Hydrogen Pressure or Mixing For atmospheric pressure hydrogenations, ensure a continuous supply of hydrogen (e.g., via a balloon).[10] Ensure vigorous stirring to maximize the interaction between the substrate, catalyst, and hydrogen.[5] If possible, use a pressurized hydrogenation system (e.g., 50 psi).[5]
Product Inhibition The deprotected amine product can sometimes inhibit the catalyst.[11] Adding a small amount of a weak acid like acetic acid can protonate the amine and reduce this effect.[11]
Issue 3: Side Reactions During Cbz Deprotection

Symptom: You observe the formation of unexpected byproducts during the deprotection step.

Potential Causes & Solutions:

Side Reaction Deprotection Method Solution
Reduction of other functional groups (e.g., alkenes, alkynes, nitro groups) Catalytic HydrogenolysisIf your molecule contains other reducible groups, consider using a milder hydrogen source (transfer hydrogenation with ammonium formate may offer some selectivity) or switch to a non-reductive deprotection method like acidic cleavage.[10]
Cleavage of other acid-labile protecting groups (e.g., Boc, trityl) Acidic Cleavage (e.g., HBr/AcOH)The Cbz group is relatively stable to some acids, but harsh conditions can cleave other protecting groups.[6] If your molecule contains other acid-sensitive groups, catalytic hydrogenolysis is generally the preferred method.
Formation of N-benzyl tertiary amine Catalytic HydrogenolysisThis can occur with an insufficient hydrogen source.[12] Ensure an adequate and continuous supply of hydrogen throughout the reaction.

Experimental Protocols

Protocol 1: Peptide Coupling with Minimized Racemization

This protocol utilizes Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) to suppress racemization.

  • Resin Preparation: Swell the resin-bound amine in dichloromethane (DCM) (10 mL per gram of resin).[13] Remove the N-terminal protecting group using standard deprotection protocols.[13]

  • Amino Acid Activation: In a separate vessel, dissolve 5 equivalents of this compound and 5.5 equivalents of HOBt in a minimal amount of DMF.[13]

  • Coupling: Add the amino acid/HOBt solution to the resin suspension. Then, add 5.5 equivalents of DIC.[13]

  • Reaction: Shake the mixture at room temperature under an inert atmosphere. Monitor the reaction progress using the ninhydrin test.

  • Washing: Once the reaction is complete, filter the resin and wash it sequentially with DMF, DCM, and methanol.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

This is a standard protocol for the removal of the Cbz group using hydrogen gas.

  • Reaction Setup: Dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a stir bar.[10]

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).[10] Caution: Palladium on carbon can be pyrophoric.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. A balloon filled with hydrogen is often sufficient for lab-scale reactions. Repeat this cycle three times.[5][10]

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 1-16 hours).[10]

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[10] Caution: The filtered catalyst can ignite upon drying in air; keep it wet.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[14]

Visualizations

Racemization_Mechanism Racemization via Oxazolone Formation cluster_0 Activated_AA (R)-Cbz-NH-CHR-COX (Activated Amino Acid) Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_AA->Oxazolone Cyclization Enolate Enolate Oxazolone->Enolate + Base - H+ Racemic_Oxazolone Racemic Oxazolone Enolate->Racemic_Oxazolone + H+ Peptide_R (R)-Peptide Product Racemic_Oxazolone->Peptide_R + H2N-R' Peptide_S (S)-Peptide Product Racemic_Oxazolone->Peptide_S + H2N-R'

Caption: Mechanism of racemization through an achiral oxazolone intermediate.

Deprotection_Workflow Cbz Deprotection Decision Workflow Start Cbz-Protected Substrate Check_Reducible Are other reducible groups present? Start->Check_Reducible Check_Acid_Labile Are other acid-labile groups present? Check_Reducible->Check_Acid_Labile No Acid_Cleavage Acidic Cleavage (e.g., HBr/AcOH) Check_Reducible->Acid_Cleavage Yes Hydrogenolysis Catalytic Hydrogenolysis (e.g., H2, Pd/C) Check_Acid_Labile->Hydrogenolysis No Nucleophilic_Cleavage Consider Nucleophilic Cleavage (e.g., 2-mercaptoethanol) Check_Acid_Labile->Nucleophilic_Cleavage Yes End Deprotected Amine Hydrogenolysis->End Acid_Cleavage->End Nucleophilic_Cleavage->End

Caption: Decision workflow for selecting a Cbz deprotection method.

References

(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid (Cbz-D-Abu-OH). This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2] It is stable under normal temperatures and pressures.[1] For extended shelf life, storage at -20°C is recommended, which can preserve the compound for months to years.[2]

Q2: How stable is this compound in solution?

A2: The stability of this compound in solution depends on the solvent, pH, and temperature. Cbz-protected amino acids are generally stable under neutral conditions.[] However, they are susceptible to degradation under strongly acidic or basic conditions, and in the presence of certain reagents. For peptide synthesis, dissolving the compound just before use is advisable. If short-term storage of a solution is necessary, a slightly acidic pH of 5-6 in a sterile buffer at -20°C is recommended.[2]

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathway is the cleavage of the benzyloxycarbonyl (Cbz) protecting group. This can occur through several mechanisms:

  • Catalytic Hydrogenolysis: This is the most common method for Cbz removal and involves hydrogen gas and a palladium catalyst (e.g., Pd/C).[4][5] Accidental exposure to such conditions will lead to deprotection.

  • Acidolysis: Strong acids, such as HBr in acetic acid or trifluoroacetic acid (TFA), can cleave the Cbz group.[4][6] The rate of cleavage increases with the strength of the acid.

  • Nucleophilic Attack: Certain nucleophiles can deprotect the Cbz group, especially at elevated temperatures.[7]

Q4: Can I use this compound in solid-phase peptide synthesis (SPPS)?

A4: Yes, Cbz-protected amino acids are widely used in peptide synthesis.[][8] However, the stability of the Cbz group to the repeated cycles of Fmoc deprotection (using piperidine) and cleavage from the resin (typically with strong acids like TFA) must be considered. While generally stable to the basic conditions of Fmoc deprotection, the Cbz group is sensitive to the strong acidic conditions used for cleavage from many resins.[4][6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound during storage Improper storage conditions (exposure to moisture, light, or high temperatures).Store the solid compound in a tightly sealed container at -20°C in a dark, dry place.[2]
Unexpected deprotection of the Cbz group Contamination with catalytic metals (e.g., palladium) and a hydrogen source. Exposure to strong acids or bases.Ensure all glassware and reagents are free from catalytic metal residues. Maintain a neutral pH unless the experimental protocol specifies otherwise. Avoid strong acids like TFA if the Cbz group needs to remain intact.[4][6]
Racemization of the amino acid Exposure to strong bases during reaction or workup, especially at elevated temperatures.When introducing the Cbz group or in subsequent reactions, maintain the pH between 8 and 10 and keep the temperature low.[4]
Low yield in coupling reactions Degradation of the compound prior to the reaction. Incomplete activation of the carboxylic acid.Use fresh, properly stored this compound. Ensure appropriate coupling reagents and conditions are used.
Side reactions during peptide synthesis Instability of the Cbz group to cleavage conditions.If the final peptide needs to be N-terminally Cbz-protected, consider coupling Cbz-D-Abu-OH as the last amino acid and using a cleavage cocktail that is mild enough to not remove the Cbz group. Alternatively, protect the N-terminus with the Cbz group after synthesizing the peptide sequence.[6]

Quantitative Stability Data

Condition Reagent/Environment Stability of Cbz Group Potential Degradation Products
Strongly Acidic HBr/Acetic Acid, >95% TFALabile[4][6](R)-2-Aminobutanoic acid, Toluene, CO2
Mildly Acidic 1% TFA in DCMGenerally Stable[8]Minimal degradation
Strongly Basic High pH (>12) at elevated temperaturesCan be labile[7]Potential for racemization and hydrolysis
Mildly Basic Piperidine (used in Fmoc SPPS)Generally Stable[8]Minimal degradation
Catalytic Hydrogenolysis H2, Pd/CVery Labile[4][5](R)-2-Aminobutanoic acid, Toluene
Oxidizing Agents KMnO4, OsO4Stable[7]No degradation of Cbz group
Reducing Agents (non-catalytic) NaBH4, LiAlH4Stable[7]No degradation of Cbz group
Nucleophiles 2-MercaptoethanolCan be labile under specific conditions[7]Deprotected amino acid

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in a Specific Solvent

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the solvent of interest.

  • Incubation: Aliquot the solution into several vials and store them under the desired experimental conditions (e.g., specific temperature, exposure to light).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from one of the vials.

  • Analysis: Analyze the sample immediately using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • HPLC Method: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile containing 0.1% TFA. Monitor the chromatogram for the appearance of degradation products (e.g., a peak corresponding to the deprotected (R)-2-aminobutanoic acid).

  • Quantification: Quantify the peak area of the parent compound at each time point to determine the rate of degradation.

Visualizations

degradation_pathways cluster_acid Strong Acid (e.g., HBr/AcOH) cluster_hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) A This compound B (R)-2-Aminobutanoic acid A->B Cleavage A->B Cleavage C Toluene + CO2 A->C Byproducts

Caption: Major degradation pathways of this compound.

experimental_workflow prep Prepare Stock Solution incubate Incubate under Test Conditions prep->incubate sample Sample at Time Points incubate->sample analyze Analyze by HPLC/LC-MS sample->analyze quantify Quantify Degradation analyze->quantify

Caption: Workflow for assessing the stability of the compound.

troubleshooting_logic start Unexpected Product or Low Yield check_storage Check Storage Conditions start->check_storage check_reagents Verify Reagent Purity & pH start->check_reagents check_conditions Review Reaction Conditions (Temp, Atmosphere) start->check_conditions retest Retest with Fresh Compound and Purified Reagents check_storage->retest check_reagents->retest check_conditions->retest

Caption: A logical approach to troubleshooting experimental issues.

References

Technical Support Center: Optimizing Coupling of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid in Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound, a sterically hindered amino acid, and provides systematic solutions to overcome them.

Problem Potential Cause Recommended Solution
Low or Incomplete Coupling Steric hindrance from the Cbz protecting group and the ethyl side chain can impede the reaction.1. Utilize a more potent coupling reagent: Switch from standard carbodiimides (DCC/DIC) to uronium/aminium salt-based reagents like HATU, HCTU, or COMU.[1][2] 2. Increase reagent excess: Employ a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents).[3] 3. Extend coupling time: Increase the reaction time to 2-4 hours or even overnight.[3] 4. Perform a double coupling: Repeat the coupling step with a fresh solution of the activated amino acid.[4]
Peptide chain aggregation on the resin can block reactive sites.1. Solvent selection: Switch from DMF to NMP or use a mixture of DCM/DMF.[1] 2. Incorporate chaotropic salts: Add salts like LiCl or KSCN to the coupling mixture to disrupt secondary structures.
Slow Reaction Kinetics The bulky nature of the amino acid derivative slows down the reaction rate.1. Elevate the reaction temperature: Gently increase the temperature to 30-50°C to improve reaction kinetics.[1] 2. Microwave-assisted SPPS: Utilize microwave energy to drive the reaction to completion more efficiently.[1]
Side Reactions Prolonged reaction times or elevated temperatures can potentially lead to side reactions like racemization.1. Use racemization-suppressing additives: Incorporate additives like HOBt or Oxyma Pure, especially when using carbodiimide-based coupling reagents.[2][5] 2. Optimize base selection: Use a non-nucleophilic base like DIPEA or NMM.[6]
False Negative Coupling Test Aggregation can sometimes lead to misleading results from colorimetric tests like the Kaiser test.1. Use an alternative test: Employ the TNBS (2,4,6-trinitrobenzenesulfonic acid) test, which can sometimes detect amines inaccessible to the ninhydrin reagent. 2. Cleave and analyze a small sample: For definitive confirmation, cleave a small amount of the peptide from the resin and analyze it by mass spectrometry to check for the desired mass.[1]

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?

A1: The primary challenge arises from steric hindrance. The benzyloxycarbonyl (Cbz) group, combined with the ethyl side chain, creates a bulky structure that can physically obstruct the approach of the activated carboxylic acid to the free amine on the growing peptide chain. This hindrance can lead to slower reaction rates and incomplete coupling.[1][2]

Q2: Which coupling reagents are most effective for this amino acid?

A2: For sterically hindered amino acids, high-reactivity uronium or phosphonium salt-based reagents are recommended. Reagents such as HATU, HCTU, and COMU are generally more effective than standard carbodiimides like DCC or DIC.[2][7] These reagents form highly reactive activated esters that can overcome the steric barrier more efficiently.

Q3: How can I monitor the completion of the coupling reaction?

A3: The most common method is the qualitative Kaiser (ninhydrin) test, which detects the presence of free primary amines.[1] A positive result (blue/purple color) indicates incomplete coupling. For N-terminal couplings or when aggregation is suspected, the TNBS test can be a useful alternative. For absolute certainty, cleaving a small portion of the peptide from the resin and analyzing it via mass spectrometry is the most definitive method.[1]

Q4: Is it necessary to perform a double coupling for this amino acid?

A4: A double coupling is a common and effective strategy for difficult couplings.[4] After the initial coupling reaction, a second coupling with a fresh preparation of the activated amino acid can help drive the reaction to completion, especially if the initial coupling was inefficient.

Q5: Can I use microwave-assisted SPPS for coupling this compound?

A5: Yes, microwave-assisted SPPS can be highly beneficial. The application of microwave energy can significantly accelerate the coupling reaction, leading to higher efficiency in a shorter amount of time.[8] However, it is crucial to carefully monitor and control the temperature to prevent potential side reactions.

Experimental Protocols

Protocol 1: Standard Coupling using HATU/DIPEA

This protocol is recommended for the coupling of this compound.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOBt (4 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction completion using the Kaiser test. If the test is positive, continue agitation for another 1-2 hours or proceed to a double coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.

Protocol 2: Monitoring Coupling Completion with the Kaiser Test
  • Sample Preparation:

    • After the coupling reaction, take a small sample of resin beads (approx. 5-10 mg).

    • Wash the beads thoroughly with DMF and then ethanol.

  • Test Procedure:

    • Place the washed beads in a small test tube.

    • Add 2-3 drops each of Kaiser test solutions A (potassium cyanide in pyridine), B (ninhydrin in ethanol), and C (phenol in ethanol).

    • Heat the test tube at 100-120°C for 5 minutes.

  • Result Interpretation:

    • Intense blue/purple color: Indicates a high concentration of free primary amines (incomplete coupling).

    • Colorless or faint yellow: Indicates a complete or near-complete coupling.

Visualizations

experimental_workflow cluster_activation start Start: Deprotected Resin activation Activate Amino Acid (HATU/DIPEA) coupling Coupling Reaction (2 hours) activation->coupling kaiser_test Kaiser Test coupling->kaiser_test washing Wash Resin (DMF) kaiser_test->washing Negative double_coupling Double Coupling kaiser_test->double_coupling Positive next_cycle Proceed to Next Cycle washing->next_cycle double_coupling->coupling

Caption: Workflow for coupling and monitoring.

troubleshooting_logic cluster_solutions start Incomplete Coupling Detected (Positive Kaiser Test) solution1 Option 1: Increase Reaction Time start->solution1 solution2 Option 2: Perform Double Coupling start->solution2 solution3 Option 3: Switch to Stronger Coupling Reagent (e.g., HATU) start->solution3 solution4 Option 4: Increase Temperature/ Use Microwave start->solution4 retest Re-run Kaiser Test solution1->retest Re-evaluate solution2->retest Re-evaluate solution3->retest Re-evaluate solution4->retest Re-evaluate success Proceed with Synthesis retest->success Negative failure Consider Capping/ Cleave & Analyze retest->failure Positive

Caption: Troubleshooting decision tree.

References

Preventing racemization of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid during coupling

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Racemization of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid During Coupling

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in minimizing racemization of this compound (Cbz-D-Abu-OH) during peptide bond formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the coupling of Cbz-protected amino acids?

A1: The principal mechanism for racemization during peptide coupling is the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[1] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The planarity of the oxazolone ring allows for the loss of stereochemical integrity at the alpha-carbon. A secondary, less common pathway is the direct abstraction of the alpha-proton by a base, leading to a planar enolate intermediate.[2] Urethane-based protecting groups like the benzyloxycarbonyl (Cbz) group are known to suppress oxazolone formation compared to other N-acyl groups, thereby reducing the risk of racemization.[3]

Q2: Which factors have the most significant impact on the extent of racemization?

A2: Several factors influence the degree of racemization during a coupling reaction. These include:

  • Coupling Reagents and Additives: The choice of coupling reagent is critical. Carbodiimide-based reagents can lead to significant racemization if used without additives.[1] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are essential for suppressing racemization.[4][5]

  • Base: The type and concentration of the base used can significantly impact racemization. Stronger, less sterically hindered bases can increase the rate of racemization.[4]

  • Temperature: Higher reaction temperatures can accelerate the rate of racemization.[3]

  • Solvent: The polarity of the solvent can influence racemization, with less polar solvents sometimes reducing the extent of racemization.

  • Activation Time: Prolonged pre-activation of the amino acid before the addition of the amine component can increase the opportunity for oxazolone formation and subsequent racemization.

Q3: Are certain amino acids more prone to racemization?

A3: Yes, some amino acids are inherently more susceptible to racemization. Histidine (His) and cysteine (Cys) are particularly prone to this side reaction.[2][5] While this compound is not among the most susceptible, the general principles for preventing racemization should still be strictly followed to ensure the highest possible enantiomeric purity of the final peptide.

Troubleshooting Guide

Problem: Significant racemization is observed in the coupled product.

Below is a systematic approach to troubleshoot and minimize racemization of Cbz-D-Abu-OH during coupling.

G cluster_reagent cluster_base cluster_conditions cluster_protocol start High Racemization Detected reagent Step 1: Evaluate Coupling Reagent and Additives start->reagent base Step 2: Assess Base Selection reagent->base conditions Step 3: Optimize Reaction Conditions base->conditions protocol Step 4: Refine Protocol conditions->protocol end Racemization Minimized protocol->end reagent_sol1 Using carbodiimide (e.g., DIC, DCC)? Ensure addition of HOBt, HOAt, or Oxyma. reagent_sol2 Consider phosphonium (PyBOP) or uronium/aminium (HBTU, HATU) reagents, known for lower racemization. base_sol1 Using a strong base (e.g., DIPEA)? Switch to a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. base_sol2 Use the minimum necessary equivalents of base. conditions_sol1 Lower the reaction temperature. Perform coupling at 0°C. conditions_sol2 If solubility permits, try a less polar solvent or a solvent mixture. protocol_sol1 Minimize pre-activation time. Add the amine component shortly after the coupling reagent.

Caption: A logical workflow for troubleshooting high racemization levels.

Data Presentation: Comparison of Coupling Reagents

The selection of a coupling reagent and additive combination is a critical factor in controlling racemization. The following table summarizes the relative risk of racemization associated with common coupling strategies.

Coupling ReagentAdditiveBaseRelative Racemization RiskNotes
DIC / DCCNoneN/AHighNot recommended without an additive.[1]
DIC / DCCHOBtN/ALowA standard and effective method for reducing racemization.[6]
DIC / DCCHOAtN/AVery LowHOAt is generally more effective than HOBt at suppressing racemization.[6]
DIC / DCCOxymaN/AVery LowOxyma is a non-explosive and highly effective alternative to HOBt and HOAt.[7]
HBTU / HATUNoneDIPEAModerateThe choice of base is crucial; DIPEA can promote racemization.
HBTU / HATUNoneNMM / CollidineLowWeaker or sterically hindered bases are preferred.[4]
PyBOPNoneDIPEAModerateSimilar to uronium reagents, base selection is key.
PyBOPNoneNMM / CollidineLowA good choice for minimizing racemization.

Experimental Protocols

Protocol 1: Coupling of Cbz-D-Abu-OH with Minimized Racemization

This protocol provides a general procedure for the solution-phase coupling of this compound to an amino acid ester (H-Xaa-OR') to minimize racemization.

Materials:

  • This compound (Cbz-D-Abu-OH)

  • Amino acid ester hydrochloride (H-Xaa-OR'·HCl)

  • Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

  • N-methylmorpholine (NMM) or 2,4,6-Collidine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF) (if required for solubility)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Cbz-D-Abu-OH (1.0 eq.) and Oxyma (1.1 eq.) in the chosen anhydrous solvent (e.g., DCM).

  • In a separate flask, suspend the amino acid ester hydrochloride (1.1 eq.) in the same anhydrous solvent.

  • Add the base (e.g., NMM, 1.1 eq.) to the amino acid ester suspension and stir for 10-15 minutes at room temperature to generate the free amine.

  • Cool the Cbz-D-Abu-OH/Oxyma solution to 0°C in an ice bath.

  • Add DIC (1.1 eq.) to the cooled Cbz-D-Abu-OH/Oxyma solution.

  • Immediately after the addition of DIC, add the freshly prepared free amine solution to the activated acid solution at 0°C.

  • Allow the reaction mixture to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove any precipitated diisopropylurea.

  • Proceed with standard aqueous workup and purification by column chromatography.

G cluster_0 Vessel 1: Activation cluster_1 Vessel 2: Free Amine Generation A Dissolve Cbz-D-Abu-OH and Oxyma in solvent B Cool to 0°C A->B C Add DIC B->C G Combine mixtures at 0°C C->G D Suspend H-Xaa-OR'·HCl in solvent E Add NMM/Collidine D->E F Stir for 15 min at RT E->F F->G H Stir at 0°C for 2h, then warm to RT G->H I Workup and Purification H->I J Coupled Product I->J

Caption: Workflow for a low-racemization coupling protocol.

Protocol 2: Chiral Analysis of the Coupled Product by HPLC

This protocol outlines a method for determining the enantiomeric purity of the dipeptide product after coupling.

Materials:

  • Crude or purified dipeptide product

  • Chiral HPLC column (e.g., Chirobiotic T or a similar macrocyclic glycopeptide-based column)

  • HPLC grade solvents (e.g., acetonitrile, water, isopropanol)

  • Acidic modifier (e.g., trifluoroacetic acid, TFA)

Procedure:

  • Sample Preparation: a. Dissolve a small amount of the dipeptide product in the HPLC mobile phase to a concentration of approximately 1 mg/mL. b. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chiral HPLC Analysis: a. Column: Chiral stationary phase column suitable for peptide analysis. b. Mobile Phase: A typical starting point is an isocratic mixture of acetonitrile and aqueous buffer (e.g., 0.1% TFA in water). The exact ratio will need to be optimized for the specific dipeptide. A gradient elution may be necessary for good separation. c. Flow Rate: Typically 0.5 - 1.0 mL/min. d. Column Temperature: Maintain a constant temperature, e.g., 25°C. e. Detection: UV detection at a wavelength where the peptide has strong absorbance (e.g., 214 nm for the peptide bond and 254 nm for the Cbz group). f. Injection Volume: 5-20 µL.

  • Data Analysis: a. Run a standard of the desired (R,L)-dipeptide and, if available, the undesired (S,L)-diastereomer to determine their respective retention times. b. Integrate the peak areas for both diastereomers in the chromatogram of the reaction product. c. Calculate the percentage of the undesired diastereomer (and thus the extent of racemization) using the following formula:

    % Racemization = [Area of (S,L) peak / (Area of (R,L) peak + Area of (S,L) peak)] * 100

This technical guide provides a framework for understanding, troubleshooting, and preventing racemization during the coupling of this compound. By carefully selecting reagents and optimizing reaction conditions, researchers can significantly improve the stereochemical purity of their synthetic peptides.

References

How to resolve solubility problems with (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid (Z-D-Abu-OH).

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, also known as Z-D-Abu-OH, is a protected amino acid. The presence of the nonpolar benzyloxycarbonyl (Cbz or Z) group generally increases its solubility in organic solvents compared to its unprotected form.[1] It is expected to have low solubility in water and higher solubility in common organic solvents used in peptide synthesis and other chemical research.

Q2: In which organic solvents is Z-D-Abu-OH likely to be soluble?

A2: While specific quantitative data is not widely available in public literature, based on the properties of similar N-Cbz protected amino acids, Z-D-Abu-OH is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in chlorinated solvents like dichloromethane (DCM).[1] It may also show solubility in alcohols like methanol and ethanol, although potentially to a lesser extent.

Q3: Does temperature affect the solubility of Z-D-Abu-OH?

A3: Yes, as with most solid solutes, the solubility of this compound in liquid solvents is expected to increase with a rise in temperature. Gentle heating can be a useful technique to dissolve the compound, but care should be taken to avoid degradation, especially for prolonged periods at high temperatures.

Q4: Can I expect this compound to be soluble in aqueous solutions?

A4: Due to the hydrophobic nature of the benzyloxycarbonyl group and the butanoic acid side chain, Z-D-Abu-OH is expected to be poorly soluble in neutral aqueous solutions. Its solubility in aqueous media can be increased by deprotonating the carboxylic acid group at a higher pH (e.g., by adding a base like sodium bicarbonate or sodium hydroxide) to form a more soluble salt.

Data Presentation

The following table provides an estimated solubility profile of this compound in common laboratory solvents. These values are qualitative and semi-quantitative estimations based on the general behavior of N-Cbz protected amino acids and should be confirmed experimentally. For precise quantitative determination, please refer to the experimental protocol provided below.

SolventChemical FormulaPolarityEstimated SolubilityNotes
WaterH₂OHighVery LowSolubility increases at basic pH.
MethanolCH₃OHHighModerately SolubleMay require gentle heating to achieve higher concentrations.
EthanolC₂H₅OHHighModerately SolubleSimilar to methanol, heating may improve solubility.
IsopropanolC₃H₈OMediumSparingly SolubleLower solubility is expected compared to methanol and ethanol.
AcetonitrileCH₃CNMediumSparingly SolubleMay have limited solubility at room temperature.
Dichloromethane (DCM)CH₂Cl₂MediumSolubleA common solvent for reactions involving Cbz-protected amino acids.
Tetrahydrofuran (THF)C₄H₈OMediumSolubleGood solvent for many organic compounds.
N,N-Dimethylformamide (DMF)C₃H₇NOHighVery SolubleExcellent solvent for protected amino acids and peptide synthesis.
Dimethyl Sulfoxide (DMSO)C₂H₆OSHighVery SolubleA strong polar aprotic solvent capable of dissolving many compounds.

Experimental Protocols

Protocol for Determining Equilibrium Solubility

This protocol outlines a standard laboratory procedure to determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound (solid)

  • Selected solvent of interest

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer and/or shaker incubator

  • Temperature-controlled environment (e.g., water bath or incubator)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The excess solid should be clearly visible.

    • Add a known volume of the selected solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should persist.

  • Sample Preparation:

    • After equilibration, allow the vial to stand undisturbed for at least one hour to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical instrument.

    • Determine the concentration of the dissolved compound using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

    Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor

Troubleshooting Guide

Issue 1: The compound is dissolving very slowly.

  • Possible Cause: Insufficient agitation or low temperature.

  • Solution:

    • Increase the agitation speed or use a vortex mixer to enhance the dissolution rate.

    • Gently warm the solution. An increase in temperature often significantly improves the rate of dissolution. Be cautious not to overheat, which could lead to degradation.

    • Use sonication for a short period to break up any aggregates of the solid material.

Issue 2: The compound precipitates out of solution after initial dissolution.

  • Possible Cause: The initial dissolution was performed at an elevated temperature, and the solution became supersaturated upon cooling to room temperature.

  • Solution:

    • Re-heat the solution to redissolve the precipitate and then allow it to cool slowly. Slow cooling can sometimes result in a stable, supersaturated solution or larger crystals that are easier to handle.

    • If the final application allows, maintain the solution at a slightly elevated temperature.

    • Add a small amount of a co-solvent in which the compound is more soluble.

Issue 3: The compound forms a gum or oil instead of dissolving.

  • Possible Cause: The compound may be "oiling out," which can happen if the dissolution is attempted in a solvent in which it has borderline solubility or if impurities are present.

  • Solution:

    • Try a different solvent in which the compound is known to be more soluble (e.g., switch from an alcohol to DMF or DMSO).

    • Add a small amount of a better solvent to the mixture to create a co-solvent system that can better solvate the compound.

    • Ensure the compound is of high purity. Impurities can sometimes lower the melting point and affect dissolution behavior.

Issue 4: The solubility appears to be lower than expected.

  • Possible Cause: The pH of the solvent system may not be optimal, especially if using a protic solvent.

  • Solution:

    • For protic solvents, especially aqueous mixtures, the presence of acidic or basic impurities can affect the ionization state of the carboxylic acid.

    • In non-aqueous systems, ensure the solvent is dry, as water can sometimes decrease the solubility of nonpolar compounds in organic solvents.

Mandatory Visualization

experimental_workflow Experimental Workflow for Solubility Determination start Start prep Prepare Saturated Solution (Excess solid in solvent) start->prep equilibrate Equilibrate (Shake at constant temp for 24-48h) prep->equilibrate sample Sample Supernatant (After settling) equilibrate->sample filter Filter Sample (0.22 µm syringe filter) sample->filter dilute Dilute Sample filter->dilute analyze Analyze Concentration (HPLC or UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for determining equilibrium solubility.

troubleshooting_solubility Troubleshooting Decision Tree for Solubility Issues start Compound does not dissolve is_slow Is dissolution just slow? start->is_slow increase_agitation Increase agitation/sonicate is_slow->increase_agitation Yes precipitates Does it precipitate on cooling? is_slow->precipitates No gentle_heat Apply gentle heat increase_agitation->gentle_heat end Problem Resolved gentle_heat->end supersaturated Supersaturated solution. Cool slowly or use co-solvent. precipitates->supersaturated Yes forms_gum Does it form a gum/oil? precipitates->forms_gum No end2 Problem Resolved supersaturated->end2 change_solvent Change to a better solvent (e.g., DMF, DMSO) forms_gum->change_solvent Yes low_solubility Solubility still low? forms_gum->low_solubility No check_purity Check compound purity change_solvent->check_purity end3 Problem Resolved check_purity->end3 optimize_ph For aqueous systems, optimize pH low_solubility->optimize_ph Yes low_solubility->end No use_cosolvent Use a co-solvent system optimize_ph->use_cosolvent end4 Problem Resolved use_cosolvent->end4

Caption: Decision tree for troubleshooting solubility problems.

References

Technical Support Center: Troubleshooting Deprotection of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals encountering issues with the removal of the benzyloxycarbonyl (Cbz or Z) protecting group from (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid. Below you will find troubleshooting advice and frequently asked questions to address specific challenges during your experiments.

Troubleshooting Guides

This section addresses common problems and provides systematic approaches to resolving them.

Issue 1: Incomplete or Slow Catalytic Hydrogenolysis

Question: My Cbz deprotection using catalytic hydrogenation (e.g., H₂, Pd/C) is sluggish or fails to reach completion. What are the potential causes and solutions?

Answer: Incomplete or slow catalytic hydrogenation is a common challenge. The following factors are primary contributors:

  • Catalyst Poisoning: Palladium catalysts are highly sensitive to poisoning by sulfur-containing compounds (e.g., thiols, thioethers from starting materials or reagents).[1][2]

    • Solution: Ensure the purity of your starting material and solvents. If sulfur-containing functional groups are present in the substrate, consider an alternative deprotection method not susceptible to poisoning, such as acid-catalyzed or nucleophilic cleavage.[1]

  • Poor Catalyst Activity: The activity of the Palladium on carbon (Pd/C) catalyst can vary between batches and diminish over time.[3]

    • Solution: Use a fresh, high-quality catalyst. If you suspect deactivation, try a new batch or a more active catalyst like Pearlmann's catalyst (Pd(OH)₂/C).[4] Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can also be effective.[5]

  • Insufficient Hydrogen: Inadequate hydrogen pressure or poor gas-liquid mixing can limit the reaction rate.[5]

    • Solution: Increase the hydrogen pressure (e.g., to 50 psi or higher) and ensure vigorous stirring to maximize the interaction between the substrate, catalyst, and hydrogen.[1][5]

  • Product Inhibition: The deprotected amine product can coordinate to the palladium catalyst, thereby inhibiting its activity.[1][6]

    • Solution: Add a small amount of a weak acid, such as acetic acid, to the reaction mixture. The acid will protonate the product amine, reducing its ability to bind to the catalyst.[1][4]

  • Poor Solubility: The Cbz-protected amino acid may not be fully dissolved in the chosen solvent, limiting its access to the catalyst.[5]

    • Solution: Test different solvents or solvent mixtures (e.g., methanol, ethanol, ethyl acetate, or mixtures with water) to improve solubility. A moderate increase in temperature (e.g., to 40-60 °C) may also help.[5]

Troubleshooting Workflow for Incomplete Catalytic Hydrogenolysis

start Incomplete/Slow Hydrogenolysis cause1 Catalyst Poisoning? start->cause1 Check for Sulfur cause2 Poor Catalyst Activity? start->cause2 Evaluate Catalyst Age cause3 Insufficient Hydrogen? start->cause3 Review Reaction Setup cause4 Product Inhibition? start->cause4 Consider Product Effect cause5 Poor Solubility? start->cause5 Check Solubility solution1 Purify Substrate or Use Alternative Method cause1->solution1 solution2 Use Fresh/Higher Loading of Catalyst cause2->solution2 solution3 Increase H₂ Pressure & Improve Agitation cause3->solution3 solution4 Add Weak Acid (e.g., Acetic Acid) cause4->solution4 solution5 Change Solvent or Increase Temperature cause5->solution5

Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.

Issue 2: Observation of Unexpected Side Products

Question: I am observing unexpected side products during my Cbz deprotection. How can I minimize these?

Answer: The formation of side products is dependent on the deprotection method and the substrate.

  • During Catalytic Hydrogenolysis:

    • Problem: Reduction of other functional groups such as alkenes, alkynes, nitro groups, or aryl halides.

    • Solution: Transfer hydrogenolysis, using a hydrogen donor like ammonium formate or formic acid, often provides better selectivity.[5] Alternatively, non-reductive methods like acid-catalyzed or nucleophilic cleavage should be considered.[1]

  • During Acid-Catalyzed Deprotection (e.g., HBr in Acetic Acid):

    • Problem: Acetylation of the deprotected amine when using acetic acid as a solvent, or degradation of other acid-sensitive groups.[3][7]

    • Solution: Use a non-nucleophilic acid/solvent system, such as HCl in dioxane.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for Cbz deprotection?

The most common method for Cbz deprotection is catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas. This method is generally efficient and clean, with byproducts (toluene and carbon dioxide) that are easily removed.[3]

Q2: Are there safer alternatives to catalytic hydrogenation?

Yes, several alternatives exist:

  • Transfer Hydrogenolysis: This method uses a hydrogen donor like ammonium formate or formic acid with a palladium catalyst, avoiding the need for handling hydrogen gas.[5]

  • Acid-Mediated Deprotection: Reagents like hydrogen bromide (HBr) in acetic acid or HCl in an organic solvent are effective and avoid the use of heavy metals.[8][9]

  • Nucleophilic Cleavage: Using reagents like 2-mercaptoethanol with a base offers a mild alternative, particularly for sensitive substrates.[1][10]

Q3: How do I choose the best deprotection method for my specific substrate?

The choice of method depends on the functional groups present in your molecule:[3]

  • For substrates without other reducible groups, catalytic hydrogenation is often the best choice.[3]

  • For substrates with reducible groups (e.g., alkenes, nitro groups), consider transfer hydrogenolysis or non-reductive methods like acid-catalyzed or nucleophilic cleavage.[1][9]

  • For substrates sensitive to strong acids, milder Lewis acid conditions or nucleophilic cleavage may be more suitable.[3][10]

Q4: What are the safety considerations for Cbz deprotection?

  • Catalytic Hydrogenation: Requires the safe handling of flammable hydrogen gas.

  • Acid-Catalyzed Deprotection: Strong acids like HBr in acetic acid are corrosive and should be handled with care.

  • Byproducts: Some methods can generate potentially hazardous byproducts. For instance, using TMS-iodide for Cbz deprotection can produce benzyl iodide, a genotoxic alkylating agent.[1]

Data Presentation

Table 1: Comparison of Common Cbz Deprotection Methods

MethodReagents & ConditionsAdvantagesDisadvantages
Catalytic Hydrogenolysis H₂ (1 atm to 50+ psi), 5-10% Pd/C, solvent (MeOH, EtOH, EtOAc), RTClean byproducts (toluene, CO₂), generally high yielding.[3]Catalyst poisoning by sulfur, potential for over-reduction of other functional groups, requires handling of H₂ gas.[1][2]
Transfer Hydrogenolysis Ammonium formate or formic acid, 10% Pd/C, solvent (MeOH, EtOH), RT to refluxAvoids use of H₂ gas, often more selective.[5]Depletion of hydrogen donor can lead to incomplete reaction.[5]
Acid-Catalyzed Cleavage 33% HBr in acetic acid, RT, 1-2 hoursMetal-free, operationally simple, and scalable.[1][8]Strong acid can cleave other sensitive protecting groups, potential for side reactions like acetylation with acetic acid.[3]
Nucleophilic Cleavage 2-Mercaptoethanol, potassium phosphate, DMAC, 75 °CUseful for sensitive substrates, avoids strong acids and hydrogenation.[1][10]Requires heating, potential for side reactions with the nucleophile.

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using H₂ and Pd/C
  • Dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas (typically via a balloon or at a desired pressure).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.[1]

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amino acid.

Protocol 2: Transfer Hydrogenolysis using Ammonium Formate
  • Dissolve this compound (1.0 equivalent) in methanol or ethanol.

  • Add ammonium formate (3-5 equivalents).

  • Carefully add 10% Pd/C catalyst (10-20% by weight).

  • Stir the reaction mixture at room temperature or heat to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure. The ammonium formate salts can often be removed by dissolving the residue in a suitable solvent and filtering, or by aqueous workup.

Protocol 3: Acid-Catalyzed Deprotection using HBr in Acetic Acid
  • Dissolve this compound (1.0 equivalent) in 33% hydrogen bromide (HBr) in acetic acid at room temperature.[1]

  • Stir the solution and monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-2 hours.[1]

  • Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold, anhydrous ether.

  • Collect the precipitated product by filtration, wash with ether, and dry under vacuum.

Visualizations

Logical Relationship for Choosing a Deprotection Method

start Start: Cbz-Protected Amino Acid q1 Substrate has other reducible groups? start->q1 method1 Catalytic Hydrogenolysis q1->method1 No method2 Transfer Hydrogenolysis or Acid/Nucleophilic Cleavage q1->method2 Yes q2 Substrate is acid-sensitive? method3 Acid-Catalyzed Deprotection q2->method3 No method4 Nucleophilic Cleavage or Mild Lewis Acid q2->method4 Yes method2->q2

Caption: Decision tree for selecting a Cbz deprotection method.

References

Technical Support Center: (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the reaction parameters for the synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid (Z-D-Abu-OH).

Frequently Asked Questions (FAQs)

Q1: What is the typical method for synthesizing this compound?

A1: The most common method for synthesizing this compound is through the Schotten-Baumann reaction. This involves the reaction of (R)-2-aminobutanoic acid with benzyl chloroformate under basic conditions.[1][2][3] The base neutralizes the hydrochloric acid that is formed during the reaction, driving the equilibrium towards the formation of the desired amide product.[4]

Q2: What is the expected yield for this reaction?

A2: A yield of approximately 77% has been reported for the synthesis of this compound.[5] However, yields can vary depending on the specific reaction conditions and the scale of the reaction.

Q3: What are the key reaction parameters to control during the synthesis?

A3: Critical parameters to control include:

  • Temperature: The reaction is typically initiated at a low temperature (0-5 °C) to control the exothermic nature of the reaction and then allowed to warm to room temperature.[6]

  • pH: Maintaining a basic pH (typically between 9 and 10) is crucial. A pH that is too low can lead to the decomposition of benzyl chloroformate, while a pH that is too high may cause racemization of the amino acid.[2]

  • Reagent Stoichiometry: Using a slight excess of benzyl chloroformate (e.g., 1.1 equivalents) is common to ensure complete reaction of the starting amino acid.[6]

Q4: How is the product typically purified?

A4: The product is typically isolated and purified through a series of steps:

  • Extraction: After the reaction, an extraction is performed to remove unreacted benzyl chloroformate and other organic-soluble impurities.[6]

  • Acidification: The aqueous layer is then acidified to precipitate the product.[6][7]

  • Filtration: The precipitated product is collected by filtration.[7]

  • Recrystallization: For higher purity, recrystallization from a suitable solvent system, such as ethyl acetate/hexane, can be performed.[8][9]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low Yield Incomplete Reaction: The reaction may not have gone to completion.- Ensure the reaction is stirred vigorously for a sufficient amount of time (e.g., 16 hours).[5] - Monitor the reaction progress using Thin Layer Chromatography (TLC).
Loss of Product During Workup: The product may have been lost during the extraction or filtration steps.- Ensure the aqueous layer is sufficiently acidified (pH ~2) to fully precipitate the product before filtration.[6] - Use cold water to wash the filtered product to minimize its solubility.
Decomposition of Benzyl Chloroformate: The protecting agent may have decomposed before reacting.- Add the benzyl chloroformate dropwise at a low temperature (0-5 °C) to control the initial exothermic reaction.[6] - Ensure the pH of the reaction mixture is maintained in the optimal range (9-10).[2]
Product is an Oil or Gummy Solid Presence of Impurities: The product may be impure, preventing crystallization.- Wash the crude product thoroughly with diethyl ether to remove unreacted benzyl chloroformate.[6] - Perform recrystallization from a suitable solvent system like ethyl acetate/hexane.[8]
Incomplete Removal of Solvent: Residual solvent may be present in the final product.- Dry the product under vacuum to ensure all solvent is removed.
Presence of a Dipeptide Impurity Incorrect pH: A low pH can cause the chloroformate to react with the carboxylate of the amino acid, leading to the formation of a dipeptide.- Carefully monitor and maintain the pH of the reaction mixture between 9 and 10.[2]
Racemization of the Product Excessively Basic Conditions: High pH can lead to the racemization of the chiral center.- Avoid using an excessively strong base or a high concentration of the base. Maintain the pH within the recommended range.

Experimental Protocols

Synthesis of this compound

This protocol is based on a reported Schotten-Baumann synthesis.[5]

Materials:

  • (S)-2-aminobutanoic acid (1.0 eq)

  • Benzyl chloroformate (1.1 eq)

  • 2M Aqueous Sodium Carbonate (1.2 eq)

  • Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • tert-Butyl methyl ether (TBME)

  • 2M Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Water (H2O)

Procedure:

  • A solution of (S)-2-aminobutanoic acid in THF and 2M aqueous sodium carbonate is slowly added dropwise to benzyl chloroformate at 0 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 16 hours.

  • Following the reaction, the mixture is extracted with H2O and TBME.

  • The aqueous layer is collected and acidified to a pH of 2 with 2M HCl.

  • The acidified aqueous layer is then extracted with EtOAc.

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure to yield the product.

Quantitative Data Summary

ParameterValueReference
Molecular Formula C12H15NO4[10]
Molecular Weight 237.25 g/mol [10][11]
Reported Yield 77%[5]
Appearance Colorless oil or white crystalline powder[5][7]
Melting Point 84-88 °C[7]
Purity (Commercial) ≥98%[11]

Visual Guides

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve (S)-2-aminobutanoic acid in THF and 2M Na2CO3 B Add dropwise to Benzyl Chloroformate at 0 °C A->B C Stir at Room Temperature for 16 hours B->C D Extract with H2O and TBME C->D Proceed to Workup E Acidify Aqueous Layer to pH 2 with 2M HCl D->E F Extract with EtOAc E->F G Dry organic layers (Na2SO4), filter, and concentrate F->G H Final Product: This compound G->H

Caption: General workflow for the synthesis of this compound.

TroubleshootingTree start Low Yield or Impure Product q1 Was the reaction monitored by TLC? start->q1 a1_yes Reaction went to completion q1->a1_yes Yes a1_no Reaction incomplete q1->a1_no No q2 Was the final product a colorless solid? a1_yes->q2 s1 Increase reaction time and/or re-evaluate stoichiometry a1_no->s1 a2_yes Purity likely high. Yield loss during workup? q2->a2_yes Yes a2_no Product is an oil/gummy. Likely impure. q2->a2_no No s2 Check acidification pH. Ensure thorough washing. a2_yes->s2 s3 Perform recrystallization (e.g., EtOAc/Hexane) a2_no->s3 q3 Any unexpected spots on TLC? a2_no->q3 a3_yes Possible side products (e.g., dipeptide) q3->a3_yes Yes s4 Verify and maintain reaction pH between 9-10 a3_yes->s4

References

Technical Support Center: Synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid (N-Cbz-D-norvaline)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as N-Cbz-D-norvaline.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of N-Cbz-D-norvaline?

A1: The most prevalent method is the Schotten-Baumann reaction. This involves the acylation of the amino group of D-norvaline with benzyl chloroformate (Cbz-Cl) under basic aqueous conditions.[1][2] The base neutralizes the hydrochloric acid that is generated during the reaction, driving the equilibrium towards the formation of the amide product.[2][3]

Q2: Why is temperature control critical during the Schotten-Baumann reaction?

A2: Maintaining a low temperature (typically 0-5 °C) during the addition of benzyl chloroformate is crucial for several reasons. Firstly, it minimizes the hydrolysis of the reactive Cbz-Cl. Secondly, it helps to prevent side reactions, such as the formation of dipeptide impurities. Exothermic reactions can also be better controlled at lower temperatures, which is a key consideration for scale-up.

Q3: What are the primary impurities I should expect in the synthesis of N-Cbz-D-norvaline?

A3: Common impurities include unreacted D-norvaline, benzyl alcohol (from the hydrolysis of Cbz-Cl), and the corresponding dipeptide (N-Cbz-D-norvalyl-D-norvaline). The formation of the dipeptide can occur if the free carboxylic acid group of one molecule interferes with the reaction of another.[4] Additionally, residual solvents and salts from the workup can also be present.

Q4: Can racemization occur during the synthesis?

A4: While the Cbz protecting group is generally effective at preventing racemization under standard coupling conditions, the use of a strong base in the Schotten-Baumann reaction can potentially lead to some degree of racemization. It is important to monitor the optical purity of the final product, especially when scaling up the synthesis.

Q5: What are the recommended analytical techniques for product characterization and purity assessment?

A5: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) is the industry standard for determining purity.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation. Mass Spectrometry (MS) can confirm the molecular weight of the product and help identify impurities.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Hydrolysis of benzyl chloroformate. 3. Product loss during workup and extraction. 4. Inefficient precipitation/crystallization.1. Monitor reaction completion using TLC or HPLC. Consider extending the reaction time. 2. Ensure the reaction temperature is maintained at 0-5 °C during the addition of Cbz-Cl. Add Cbz-Cl dropwise to a vigorously stirred solution. 3. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). Ensure the pH of the aqueous layer is sufficiently acidic (pH ~2) to protonate the carboxylic acid for efficient extraction.[1] 4. Use an appropriate anti-solvent and control the cooling rate to promote crystal growth. Seeding with a small crystal of pure product can be beneficial.
Oily Product Instead of a Solid 1. Presence of impurities that inhibit crystallization. 2. Residual solvent. 3. Incorrect pH during workup.1. Wash the organic layer thoroughly with dilute acid, water, and brine to remove basic and water-soluble impurities. Consider a purification step like column chromatography if impurities persist. 2. Ensure the product is dried under vacuum to remove all traces of solvent. 3. Check the pH of the aqueous phase before extraction to ensure the product is in its free acid form.
Presence of Dipeptide Impurity The free α-carboxylic acid of the starting material is interfering in the reaction.This can be minimized by controlling the stoichiometry and reaction conditions. Ensuring efficient mixing and slow addition of the acylating agent can help.
Inconsistent Results on Scale-Up 1. Inefficient mixing. 2. Poor temperature control. 3. Challenges with phase separation during workup.1. Use appropriate agitation for the larger vessel size to ensure homogeneity. 2. Monitor the internal temperature of the reactor and use an efficient cooling system to manage any exotherms. 3. Allow sufficient time for layers to separate. The use of brine washes can help break up emulsions.

Data Presentation

Table 1: Representative Yields for Cbz Protection of Amino Acids

Amino AcidReagents and ConditionsYield (%)
GlycineCbz-Cl, aq. Na₂CO₃, 0 °C> 90
AlanineCbz-Cl, aq. NaOH, 0 °C~95
PhenylalanineCbz-Cl, aq. NaHCO₃, rt> 90
ValineCbz-Cl, aq. Na₂CO₃~100 (crude)

Note: This data is representative and intended for illustrative purposes. Actual yields for N-Cbz-D-norvaline may vary based on specific experimental conditions and scale.[1][2]

Table 2: Comparison of Analytical Techniques for Purity Assessment

Analytical MethodInformation ProvidedSample RequirementThroughputKey Advantages
RP-HPLC Purity assessment, quantification, separation of impurities.~10-100 µgHighHigh resolution, quantitative, robust.
Mass Spectrometry (MS) Molecular weight confirmation, impurity identification.~1-10 µgHighHigh sensitivity, provides molecular weight.
NMR Spectroscopy Definitive structural elucidation, impurity identification.~1-10 mgLowProvides detailed atomic-level structural information.

Source: Adapted from BenchChem guides for similar compounds.[5]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of N-Cbz-D-norvaline via Schotten-Baumann Reaction

  • Dissolution: Dissolve D-norvaline (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.[1]

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with diethyl ether to remove any unreacted benzyl chloroformate.[1]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate should form.[1]

  • Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).[1]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Cbz-D-norvaline.[1]

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.

Visualizations

Synthesis_Pathway D_Norvaline D-Norvaline P1 D_Norvaline->P1 Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->P1 Base Aqueous Base (e.g., NaOH) Salt Salt (e.g., NaCl) Base->Salt Base->P1 Schotten-Baumann Reaction Product This compound HCl HCl HCl->Salt P1->Product P1->HCl

Caption: Reaction scheme for the synthesis of N-Cbz-D-norvaline.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Dissolve D-Norvaline in aq. base Cool Cool to 0-5 °C Dissolve->Cool Add_CbzCl Add Cbz-Cl dropwise Cool->Add_CbzCl Stir Stir at RT (2-4h) Add_CbzCl->Stir Wash_Ether Wash with Ether Stir->Wash_Ether Acidify Acidify to pH 2 Wash_Ether->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Recrystallize Recrystallize Dry_Concentrate->Recrystallize

Caption: Experimental workflow for N-Cbz-D-norvaline synthesis.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Temp Was Temp < 5°C during addition? Start->Check_Temp Check_pH Was pH ~2 before extraction? Check_Temp->Check_pH Yes Sol_Temp Improve cooling and slow addition Check_Temp->Sol_Temp No Check_Purity TLC/HPLC shows multiple spots? Check_pH->Check_Purity Yes Sol_pH Re-adjust pH and re-extract Check_pH->Sol_pH No Sol_Purity Improve washing or recrystallize Check_Purity->Sol_Purity Yes Success Problem Resolved Check_Purity->Success No (Main product) Sol_Temp->Check_pH Sol_pH->Check_Purity Sol_Purity->Success

Caption: Troubleshooting logic for synthesis issues.

References

Validation & Comparative

A Comparative Guide: Cbz-Protected (R)-2-Aminobutanoic Acid vs. Boc-Protected Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis, the strategic selection of protecting groups is a critical factor that dictates the efficiency, purity, and overall success of assembling a target sequence. These chemical shields temporarily block reactive functional groups, preventing undesirable side reactions and enabling the controlled, stepwise formation of peptide bonds. This guide presents an objective, data-driven comparison between the Carboxybenzyl (Cbz) protecting group, specifically applied to (R)-2-aminobutanoic acid (Cbz-D-Abu-OH), and the more broadly utilized tert-Butoxycarbonyl (Boc) protecting group for amino acids.

The choice between these two foundational protecting groups hinges on their distinct deprotection (cleavage) conditions. The Cbz group is characteristically removed under reductive conditions (catalytic hydrogenolysis), while the Boc group is labile to acid. This fundamental difference forms the basis of their "orthogonality," a principle that allows for the selective removal of one protecting group without affecting the other, enabling complex synthetic strategies. This analysis will delve into their respective performance, applications, and experimental protocols to guide researchers in making informed decisions for their synthetic campaigns.

At a Glance: Cbz vs. Boc Protecting Groups

Feature(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid (Cbz-D-Abu-OH)Boc-Protected Amino Acids
Full Name Benzyloxycarbonyltert-Butoxycarbonyl
Common Abbreviation Cbz or ZBoc
Primary Application Predominantly Solution-Phase Peptide Synthesis.Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Synthesis.
Protection Reagent Benzyl chloroformate (Cbz-Cl).Di-tert-butyl dicarbonate (Boc₂O).
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂ over Pd/C).Moderate to strong acid (e.g., Trifluoroacetic Acid - TFA).
Orthogonality Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups.
Key Advantages Stable to a wide range of acidic and basic conditions; useful for fragment condensation in solution.Robust and well-established for SPPS; stable to bases and nucleophiles.
Limitations Incompatible with reducible functional groups (e.g., alkenes, alkynes, some sulfur-containing amino acids); not ideal for standard automated SPPS.Deprotection requires repetitive acid treatment; final cleavage in traditional Boc-SPPS can require hazardous strong acids like HF.

Performance Comparison

While direct, head-to-head quantitative data for the synthesis of an identical peptide using Cbz-D-Abu-OH versus Boc-D-Abu-OH is not extensively detailed in comparative literature, performance can be reliably extrapolated from the well-established principles of each synthetic strategy. The following table summarizes the expected performance metrics.

ParameterCbz-Strategy (Solution-Phase)Boc-Strategy (SPPS)Remarks
Coupling Efficiency Generally high; can be driven to completion and monitored at each step.High, often exceeding 99% per cycle with modern protocols.In SPPS, high per-cycle efficiency is critical to achieving a reasonable yield for longer peptides.
Final Crude Purity Variable; depends on the success of intermediate purifications after each coupling/deprotection step.Typically 60-85%. Purity is highly sequence-dependent.Repetitive acid exposure in Boc-SPPS can lead to cumulative side-product formation.
Overall Yield Good, but can be lower due to losses during intermediate purification steps.Good, but highly dependent on peptide length and sequence complexity.For shorter peptides, both methods can provide good yields. For longer peptides (>30 aa), the efficiency of SPPS is generally superior.
Racemization Potential Low, as hydrogenolysis is a mild deprotection method.Can be a concern, but minimized with appropriate coupling reagents and protocols.The choice of coupling activators and bases is critical to suppress epimerization in both strategies.
Automation Compatibility Not suitable for automation.Highly amenable to automated synthesizers.This is a primary reason for the widespread adoption of protecting groups like Boc and Fmoc in modern peptide synthesis.

Experimental Protocols

Detailed methodologies are essential for reproducible and successful synthesis. Below are representative protocols for the application of both Cbz- and Boc-protected amino acids.

Protocol 1: Cbz-D-Abu-OH in Solution-Phase Dipeptide Synthesis

This protocol describes the coupling of Cbz-D-Abu-OH with an amino acid methyl ester, followed by Cbz deprotection.

A. Coupling Step: Synthesis of Cbz-D-Abu-Ala-OMe

  • Dissolution: Dissolve Cbz-D-Abu-OH (1.0 eq), L-Alanine methyl ester hydrochloride (1.0 eq), and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Activation: Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM dropwise to the cooled mixture.

  • Reaction: Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature and stir overnight.

  • Work-up: Remove the precipitated dicyclohexylurea (DCU) by filtration. Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel chromatography to yield Cbz-D-Abu-Ala-OMe.

B. Deprotection Step: Hydrogenolysis of Cbz-D-Abu-Ala-OMe

  • Preparation: Dissolve the protected dipeptide, Cbz-D-Abu-Ala-OMe (1.0 eq), in methanol (MeOH).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 10-20 mol% of palladium relative to the substrate).

  • Hydrogenation: Seal the reaction vessel, purge with nitrogen, and then introduce hydrogen gas (typically from a balloon). Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, carefully purge the vessel with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected dipeptide, H-D-Abu-Ala-OMe.

Protocol 2: Boc-D-Abu-OH in Solid-Phase Peptide Synthesis (SPPS Cycle)

This protocol outlines a single manual synthesis cycle for adding a Boc-D-Abu-OH residue to a growing peptide chain on a solid support (e.g., Merrifield resin).

  • Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM. Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 1-2 minutes, drain, and add a fresh portion of 50% TFA/DCM.

    • Agitate for an additional 20-30 minutes to ensure complete removal of the Boc group.

    • Drain the acid solution and wash the resin thoroughly with DCM followed by isopropanol (IPA) to remove residual TFA.

  • Neutralization:

    • Wash the resin with DCM.

    • Add a solution of 5-10% diisopropylethylamine (DIEA) in DCM and agitate for 5-10 minutes. Repeat this step.

    • Wash the resin thoroughly with DCM to remove excess base.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate Boc-D-Abu-OH (2-4 equivalents) with a coupling agent such as HBTU/HOBt in DMF.

    • Add this activated amino acid solution to the neutralized peptide-resin.

    • Add DIEA (4-6 equivalents) to initiate coupling.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Monitor the reaction for completion using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.

    • Once complete, drain the coupling solution and wash the resin thoroughly with DMF and DCM to prepare for the next cycle.

Key Chemical Pathways and Workflows

Cbz_Deprotection Cbz_Peptide Cbz-Protected Peptide (R-NH-Cbz) Intermediate Adsorbed Intermediate on Catalyst Surface Cbz_Peptide->Intermediate Adsorption H2 H₂ Gas H2->Intermediate Hydrogenolysis Catalyst Pd/C Catalyst Catalyst->Intermediate Products Deprotected Peptide (R-NH₂) + Toluene + CO₂ Intermediate->Products Product Release

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Boc_Deprotection Boc_Peptide Boc-Protected Peptide (R-NH-Boc) Protonated Protonated Intermediate Boc_Peptide->Protonated + H⁺ (from TFA) TFA Trifluoroacetic Acid (TFA) Carbocation tert-Butyl Cation (reactive) Protonated->Carbocation Carbamic_Acid Carbamic Acid (unstable) Protonated->Carbamic_Acid Deprotected Deprotected Peptide (R-NH₃⁺) Carbamic_Acid->Deprotected CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Decision_Workflow start Start: Select Protecting Group Strategy q_synthesis_type What is the primary synthesis method? start->q_synthesis_type a_solid Solid-Phase (SPPS) q_synthesis_type->a_solid Solid a_solution Solution-Phase q_synthesis_type->a_solution Solution use_boc Use Boc-Strategy a_solid->use_boc q_ortho Is orthogonality to acid-labile groups required? a_solution->q_ortho q_ortho->use_boc No q_reducible Does the peptide contain reducible groups (e.g., Cys, Met)? q_ortho->q_reducible Yes use_cbz Use Cbz-Strategy q_reducible->use_cbz No q_reducible->use_boc Yes (Cbz hydrogenolysis is incompatible)

Caption: Decision workflow for choosing between Cbz and Boc strategies.

Conclusion and Recommendations

The choice between this compound and a corresponding Boc-protected amino acid is fundamentally a choice between synthetic strategies, each with distinct advantages.

The Cbz-strategy remains highly relevant and advantageous for solution-phase synthesis . Its stability to both acidic and basic conditions makes it an excellent orthogonal partner to Boc and Fmoc groups, providing critical flexibility in the synthesis of complex peptides, cyclic peptides, and protected peptide fragments intended for subsequent condensation. However, its reliance on catalytic hydrogenolysis for deprotection makes it incompatible with peptides containing reducible functional groups and generally unsuitable for automated solid-phase synthesis.

The Boc-strategy is a robust and well-established method, particularly for Boc-based Solid-Phase Peptide Synthesis (SPPS) . It is amenable to automation and can be advantageous for synthesizing hydrophobic peptides or sequences prone to aggregation. The primary drawbacks are the need for repetitive treatments with moderately strong acid for deprotection and, in traditional protocols, the use of hazardous strong acids like HF for final cleavage from the resin.

Recommendations:

  • For automated solid-phase synthesis , particularly of longer peptides, a Boc- or the more modern Fmoc-based strategy is the industry standard. Boc-D-Abu-OH would be the appropriate choice within a Boc-SPPS workflow.

  • For solution-phase synthesis , especially for creating protected peptide fragments or when orthogonality to acid- and base-labile groups is required, Cbz-D-Abu-OH is an excellent and often superior choice.

  • When synthesizing peptides with reducible functional groups (such as certain sulfur-containing amino acids or alkynes), the Boc-strategy should be employed over the Cbz-strategy to avoid undesired side reactions during deprotection.

Comparative Analysis of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, commonly known as Cbz-D-Abu-OH, and its derivatives. While direct head-to-head comparative studies on a wide range of Cbz-D-Abu-OH derivatives are limited in publicly available literature, this guide synthesizes available data on related 2-aminobutanoic acid derivatives to provide insights into their structure-activity relationships (SAR) and potential applications. The focus is on their biological activities, supported by experimental data and detailed methodologies.

Introduction to this compound and its Derivatives

This compound is a protected form of the non-proteinogenic amino acid D-α-aminobutyric acid. The benzyloxycarbonyl (Cbz or Z) group is a common amine protecting group in peptide synthesis, known for its stability under various conditions and its ease of removal by hydrogenolysis.[1] Derivatives of 2-aminobutanoic acid have garnered interest in medicinal chemistry due to their diverse biological activities, including roles as neurotransmitter modulators and as inhibitors of amino acid transporters.[2][3]

This guide will explore the comparative data of derivatives where the core 2-aminobutanoic acid structure is modified, providing a basis for understanding the potential impact of similar modifications to the Cbz-protected parent compound.

Comparative Biological Activity

The biological activity of 2-aminobutanoic acid derivatives is highly dependent on the nature of the substituents on the amino and carboxyl groups, as well as on the side chain. The following tables summarize quantitative data from studies on derivatives of 2-aminobutanoic acid, offering a comparative overview of their potency.

Table 1: Inhibition of ASCT2-mediated Glutamine Uptake by 2-Aminobutanoic Acid Derivatives

Alanine-serine-cysteine transporter 2 (ASCT2) is a promising target in cancer therapy due to its role in supplying cancer cells with glutamine.[3] The following data, adapted from a study on novel aminobutanoic acid-based ASCT2 inhibitors, showcases the impact of substitutions on the amino group.[3]

Compound IDStructureIC50 (A549 cells) [µM]IC50 (HEK293 cells) [µM]
20k 2-amino-4-((2-(4-chlorophenoxy)benzyl)(methyl)amino)butanoic acid1.2 ± 0.22.5 ± 0.3
25e 2-amino-4-((2-(4-fluorophenoxy)benzyl)(ethyl)amino)butanoic acid1.5 ± 0.23.1 ± 0.4
V9302 (Reference) (S)-2-amino-4-(bis(2-chlorobenzyl)amino)butanoic acid> 50> 50

Data presented in Table 1 is derived from a study on aminobutanoic acid-based ASCT2 inhibitors and is intended to illustrate structure-activity relationships. The compounds shown are not direct derivatives of this compound but provide valuable comparative insights.[3]

Table 2: Dopamine Receptor Binding Enhancement by Pro-Leu-Gly-NH2 Analogues

The tripeptide Pro-Leu-Gly-NH2 (PLG) has been shown to modulate dopamine receptor activity. A study exploring analogues where the Leucine residue was replaced with other amino acids, including L-2-aminobutanoic acid, provides comparative data on their ability to enhance the binding of a dopamine agonist.[2]

AnalogueLeucine Replacement% Enhancement of ADTN BindingConcentration [µM]
Pro-Ahx-Gly-NH2 L-2-Aminohexanoic acid160.1
Pro-Phe-Gly-NH2 L-Phenylalanine311
Pro-(L-2-Abu)-Gly-NH2 L-2-Aminobutanoic acidNot specified as significant-

This table is based on a study of Pro-Leu-Gly-NH2 analogues and indicates the relative activity of a 2-aminobutanoic acid-containing peptide in a dopamine receptor binding assay.[2]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are methodologies for key experiments relevant to the biological evaluation of 2-aminobutanoic acid derivatives.

ASCT2-Mediated Glutamine Uptake Assay

This protocol is based on the methodology used to evaluate the ASCT2 inhibitors presented in Table 1.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the uptake of radiolabeled glutamine in cancer cell lines.

Materials:

  • A549 or HEK293 cells

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • [³H]-L-glutamine

  • Test compounds (derivatives of 2-aminobutanoic acid)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Culture A549 or HEK293 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed cells in a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • Treatment: On the day of the experiment, wash the cells with PBS. Pre-incubate the cells with various concentrations of the test compounds in PBS for 10 minutes at 37°C.

  • Glutamine Uptake: Add [³H]-L-glutamine to each well to a final concentration of 1 µCi/mL and incubate for 5 minutes at 37°C.

  • Termination: Stop the uptake by washing the cells three times with ice-cold PBS.

  • Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the untreated control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Dopamine Receptor Binding Assay

This protocol is a generalized procedure based on the principles of radioligand binding assays used to evaluate the compounds in Table 2.[2]

Objective: To assess the ability of test compounds to modulate the binding of a radiolabeled agonist to dopamine receptors.

Materials:

  • Rat striatal membrane preparation (source of dopamine receptors)

  • [³H]-ADTN (2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene) or other suitable radioligand

  • Test compounds (peptide analogues)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the striatal membrane preparation, [³H]-ADTN at a concentration near its Kd, and the test compound at the desired concentration in the incubation buffer.

  • Incubation: Incubate the mixture at room temperature (e.g., 25°C) for a specified time (e.g., 30 minutes) to allow for binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Compare the amount of bound radioligand in the presence of the test compound to that of the control (no test compound). Calculate the percentage enhancement of binding.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these derivatives requires visualizing their interaction with cellular signaling pathways.

ASCT2_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamine_ext Glutamine ASCT2 ASCT2 Transporter Glutamine_ext->ASCT2 Uptake Inhibitor 2-Aminobutanoic Acid Derivative Inhibitor->ASCT2 Inhibits Glutamine_int Glutamine ASCT2->Glutamine_int mTOR_Pathway mTOR Signaling Glutamine_int->mTOR_Pathway Activates Cell_Growth Cell Growth & Proliferation mTOR_Pathway->Cell_Growth Promotes

Caption: Inhibition of glutamine uptake via the ASCT2 transporter.

Dopamine_Receptor_Modulation Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Cellular Response PKA->Downstream_Effects Modulator 2-Aminobutanoic Acid Derivative (e.g., in peptide) Modulator->D2_Receptor Enhances Agonist Binding Experimental_Workflow_IC50 A Cell Seeding (24-well plate) B Overnight Incubation A->B C Wash with PBS B->C D Add Test Compounds (various concentrations) C->D E Pre-incubate (10 min) D->E F Add [³H]-L-glutamine E->F G Incubate (5 min) F->G H Wash with cold PBS (3x) G->H I Cell Lysis H->I J Scintillation Counting I->J K Data Analysis (Dose-Response Curve) J->K L Determine IC50 K->L

References

A Comparative Guide to Analytical Standards for the Validation of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical standards and methods for the validation of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as N-Cbz-D-norvaline. Ensuring the chemical purity and enantiomeric excess of this chiral building block is critical in the development of peptide-based therapeutics and other pharmaceuticals. This document outlines key analytical techniques, presents comparative data for commercially available standards, and provides detailed experimental protocols to support robust analytical method validation.

Comparison of Commercially Available Analytical Standards

The selection of a suitable analytical standard is foundational to the accuracy of any validation study. While a certified reference material for this compound may not always be readily available, several analogous N-Cbz protected amino acid standards can be used for method development and as comparative benchmarks. The table below summarizes the typical specifications of the target compound and a selection of alternative standards.

ParameterThis compound (N-Cbz-D-norvaline)N-Cbz-D-valineN-Cbz-L-leucineN-Cbz-D-leucine
CAS Number 2900-20-1[1]1685-33-2[2][3]2018-66-8[4]28862-79-5[5][6]
Molecular Formula C₁₂H₁₅NO₄[1]C₁₃H₁₇NO₄[2][3]C₁₄H₁₉NO₄[4][7]C₁₄H₁₉NO₄[5][6]
Molecular Weight 237.25 g/mol [1]251.28 g/mol [3]265.30 g/mol [7]265.30 g/mol [6]
Typical Purity (by HPLC) ≥98.0%[8]>98.0% (T)[9]>95%[7]>98%
Appearance White to off-white crystalline powder[8]White to Almost white powder to crystal[9]Colorless to Light yellow clear liquid[7]White powder
Melting Point 85.0 to 88.0 °C[8]58.0 to 63.0 °CNot Applicable55-59 °C
Optical Purity (ee%) Not specifiedmin. 98.0 ee%Not specifiedNot specified
Storage 2-8°C RefrigeratorRoom Temperature (Recommended in a cool and dark place, <15°C)2-8°C Refrigerator[7]2-8°C Refrigerator

Analytical Methodologies for Validation

A multi-faceted approach is recommended for the comprehensive validation of this compound. This typically involves a combination of chromatographic and spectroscopic techniques to assess purity, identity, and enantiomeric excess.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for purity assessment and enantiomeric excess determination.

  • Purity Analysis (Reversed-Phase HPLC): This method separates the target compound from process-related impurities and degradation products based on hydrophobicity.

  • Enantiomeric Purity (Chiral HPLC): This technique utilizes a chiral stationary phase (CSP) to resolve the (R)- and (S)-enantiomers, allowing for the determination of enantiomeric excess (% ee).

Below is a logical workflow for the validation of an HPLC method for this compound.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters Standard Analytical Standard Preparation HPLC HPLC System (RP or Chiral) Standard->HPLC Sample Sample Preparation Sample->HPLC Detection UV Detection (e.g., 254 nm) HPLC->Detection Specificity Specificity Detection->Specificity Linearity Linearity Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision Detection->Precision LOD_LOQ LOD & LOQ Detection->LOD_LOQ Robustness Robustness Detection->Robustness

Caption: Workflow for HPLC Method Validation.

  • Objective: To separate and quantify the (R) and (S) enantiomers of 2-(((Benzyloxy)carbonyl)amino)butanoic acid.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralcel-OJ-H).

  • Mobile Phase: A mixture of n-hexane and a polar organic modifier like 2-propanol or ethanol (e.g., 90:10 v/v). The exact ratio should be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient.

  • Detection: UV at 254 nm (due to the Cbz protecting group).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Validation Procedure:

    • Specificity: Inject the (R)-enantiomer standard, the racemic mixture, and a blank to ensure peak identification and absence of interference.

    • Linearity: Prepare a series of at least five concentrations of the racemate. Plot the peak area of each enantiomer against its concentration and perform linear regression.

    • Accuracy & Precision: Analyze samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate on three different days to determine recovery and variability.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which each enantiomer can be reliably detected and quantified.

The following table presents typical validation results for a chiral HPLC method for an amino acid derivative, which can be expected for this compound.

Validation ParameterTypical Acceptance CriteriaRepresentative Result
Specificity Baseline resolution (Rs > 1.5)Rs = 2.7[10]
Linearity (r²) ≥ 0.990.999[11]
Linearity Range Dependent on application0.05 - 0.50 mg/L[10]
Accuracy (% Recovery) 98.0 - 102.0%95.6 - 100.2%[10]
Precision (% RSD) ≤ 2.0%< 4.0%[10]
LOD Signal-to-Noise ≥ 30.02 mg/L[10]
LOQ Signal-to-Noise ≥ 100.05 mg/L[10]
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of the main component and the characterization of impurities.

LCMS_Impurity_Profiling cluster_lc LC Separation cluster_ms MS Detection & Analysis cluster_output Results Sample_Inj Sample Injection RP_Column Reversed-Phase Column Sample_Inj->RP_Column ESI Electrospray Ionization (ESI) RP_Column->ESI Mass_Analyzer Mass Analyzer (e.g., Q-TOF) ESI->Mass_Analyzer Data_Analysis Data Analysis Mass_Analyzer->Data_Analysis MW_Confirm Molecular Weight Confirmation Data_Analysis->MW_Confirm Impurity_ID Impurity Identification Data_Analysis->Impurity_ID

Caption: Workflow for LC-MS Impurity Profiling.

  • Objective: To confirm the molecular weight of this compound and identify potential impurities.

  • Instrumentation: LC-MS system, typically with electrospray ionization (ESI) and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 20 minutes) to elute compounds of varying polarity.

  • Flow Rate: 0.3 mL/min.

  • MS Detection: Positive ion mode is typically used. Acquire full scan data over a relevant m/z range (e.g., 100-1000). For impurity identification, tandem MS (MS/MS) can be employed to obtain fragmentation patterns.

  • Data Analysis: The experimental mass of the main peak is compared to the theoretical mass of the compound. The masses of minor peaks are used to propose structures for potential impurities.

Quantitative NMR (qNMR)

qNMR is a primary ratio method that can determine the purity of a substance without the need for a specific reference standard of the same compound. An internal standard of known purity is used for quantification.

  • Objective: To determine the absolute purity of this compound.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a specific amount of the sample (e.g., 10-20 mg) and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantification, including a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

TechniquePrincipleKey AdvantagesKey Limitations
Reversed-Phase HPLC Separation based on hydrophobicityRobust, quantitative, excellent for purity assessmentLimited structural information
Chiral HPLC Differential interaction with a chiral stationary phaseDirect measurement of enantiomeric excessRequires specialized, often expensive, columns
LC-MS Separation by chromatography, detection by mass-to-charge ratioHigh sensitivity, provides molecular weight and structural information for impurity identificationMay not separate all isomers without specialized chromatography
qNMR Signal intensity is directly proportional to the number of nucleiPrimary method, does not require an identical reference standard, provides structural confirmationLower sensitivity than MS, requires a pure internal standard, can be complex to set up

Conclusion

The validation of analytical methods for this compound requires a comprehensive approach utilizing orthogonal analytical techniques. While reversed-phase HPLC is the workhorse for purity determination and chiral HPLC is essential for assessing enantiomeric excess, LC-MS provides invaluable information for impurity identification. Furthermore, qNMR offers a powerful, primary method for the accurate determination of absolute purity. By employing these methods and adhering to rigorous validation protocols, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical chiral building block.

References

A Comparative Guide to Determining the Enantiomeric Purity of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of chiral molecules, the accurate determination of enantiomeric purity is paramount. This guide provides a comprehensive comparison of established analytical methods for assessing the enantiomeric purity of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as N-Cbz-D-2-aminobutanoic acid or Z-D-Abu-OH. The following sections detail the experimental protocols for Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting a side-by-side comparison of their performance characteristics.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining enantiomeric purity depends on several factors, including the required sensitivity, sample matrix, availability of instrumentation, and the need for either routine quality control or in-depth structural analysis. Chiral HPLC is often the method of choice due to its robustness and wide applicability. Chiral GC is highly sensitive but requires derivatization to ensure the analyte is volatile. NMR spectroscopy, particularly with the use of chiral solvating agents, provides valuable structural information and a direct measure of the enantiomeric ratio without the need for chromatographic separation.

MethodPrincipleTypical Chiral Selector/ReagentResolution (Rs)Limit of Detection (LOD)Limit of Quantification (LOQ)Analysis Time (min)Key AdvantagesPotential Disadvantages
Chiral HPLC (Direct) Differential interaction of enantiomers with a chiral stationary phase (CSP).Pirkle-type (e.g., Chirex 3011) or Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T)> 1.5~0.1 µg/mL~0.3 µg/mL15-30Robust, reproducible, direct analysis without derivatization.Higher cost of chiral columns, method development can be time-consuming.
Chiral GC-MS (Indirect) Separation of diastereomeric derivatives on an achiral column.Derivatization with a chiral reagent (e.g., (S)-(+)-2-chloropropanoyl chloride) followed by achiral GC column.> 2.0< 0.01 µg/mL< 0.05 µg/mL20-40High sensitivity and resolution, provides mass spectral data for identification.Requires derivatization which adds complexity and potential for side reactions or racemization.
NMR Spectroscopy Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.Chiral Solvating Agent (e.g., (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol - Pirkle's Alcohol)N/A (based on signal separation)~0.5% of minor enantiomer~1% of minor enantiomer5-15Rapid, non-destructive, provides direct observation of enantiomers, no separation needed.Lower sensitivity compared to chromatographic methods, requires higher sample concentration, potential for signal overlap.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar N-protected amino acids and can be adapted for this compound.

Chiral High-Performance Liquid Chromatography (HPLC) - Direct Method

This method utilizes a chiral stationary phase to directly separate the enantiomers.

Instrumentation:

  • High-Performance Liquid Chromatograph with UV detector.

  • Chiral Column: Chirex 3011 (Phenomenex), 250 x 4.6 mm, 5 µm (based on separation of Z-Norvaline). An alternative is a CHIROBIOTIC T column.

Reagents:

  • Hexane (HPLC grade)

  • 2-Propanol (IPA, HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Hexane/IPA/TFA (e.g., 90:10:0.1 v/v/v). The optimal ratio may require adjustment to achieve baseline separation.

  • Sample Preparation: Dissolve an accurately weighed sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: The enantiomeric purity is calculated from the peak areas of the two enantiomers. The percentage of the desired (R)-enantiomer is calculated as: % (R)-enantiomer = [Area(R) / (Area(R) + Area(S))] x 100

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) - Indirect Method

This method involves the derivatization of the enantiomers into diastereomers, which are then separated on a standard achiral GC column.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Column: Standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Reagents:

  • (S)-(+)-2-Chloropropanoyl chloride (or other suitable chiral derivatizing agent).

  • Anhydrous dichloromethane (DCM).

  • Anhydrous pyridine.

  • Methanol.

  • Sodium bicarbonate solution (5% w/v).

  • Anhydrous sodium sulfate.

Procedure:

  • Derivatization:

    • To a solution of this compound (approx. 1 mg) in anhydrous DCM (1 mL), add anhydrous pyridine (2 equivalents).

    • Cool the mixture to 0 °C and add (S)-(+)-2-chloropropanoyl chloride (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction with methanol (0.5 mL).

    • Wash the organic layer with 5% sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Sample Preparation for GC-MS: Reconstitute the dried residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Range: m/z 50-500.

  • Data Analysis: The ratio of the diastereomers is determined by the integration of their corresponding peaks in the total ion chromatogram. This ratio directly reflects the enantiomeric ratio of the original sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This method utilizes a chiral solvating agent to induce chemical shift differences between the enantiomers in the NMR spectrum.

Instrumentation:

  • High-resolution NMR Spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated chloroform (CDCl₃).

  • (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's Alcohol) as the chiral solvating agent (CSA).

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6 mL of CDCl₃ in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of Pirkle's Alcohol to the NMR tube.

    • Gently mix the sample and acquire another ¹H NMR spectrum.

  • NMR Acquisition:

    • Acquire the spectrum at a constant temperature (e.g., 298 K).

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a well-resolved proton signal that shows splitting in the presence of the CSA. Protons alpha to the carboxylic acid or on the benzylic group are good candidates.

    • Integrate the signals corresponding to the two diastereomeric complexes. The ratio of the integrals directly corresponds to the enantiomeric ratio.

Visualizing the Workflow

To illustrate the logical flow of the analytical processes, the following diagrams were generated using the DOT language.

experimental_workflow cluster_hplc Chiral HPLC Workflow cluster_gcms Chiral GC-MS Workflow cluster_nmr NMR Workflow hplc_sample Sample Dissolution in Mobile Phase hplc_injection Injection onto Chiral Column hplc_sample->hplc_injection hplc_separation Enantiomeric Separation hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_analysis Data Analysis (Peak Area Ratio) hplc_detection->hplc_analysis gcms_derivatization Derivatization with Chiral Reagent gcms_extraction Workup and Extraction gcms_derivatization->gcms_extraction gcms_injection Injection onto Achiral Column gcms_extraction->gcms_injection gcms_separation Diastereomer Separation gcms_injection->gcms_separation gcms_detection Mass Spectrometry Detection gcms_separation->gcms_detection gcms_analysis Data Analysis (Peak Area Ratio) gcms_detection->gcms_analysis nmr_sample Sample Dissolution in CDCl3 nmr_csa Addition of Chiral Solvating Agent nmr_sample->nmr_csa nmr_acquisition 1H NMR Spectrum Acquisition nmr_csa->nmr_acquisition nmr_analysis Data Analysis (Signal Integration) nmr_acquisition->nmr_analysis

Caption: Experimental workflows for HPLC, GC-MS, and NMR analysis.

decision_tree start Determine Enantiomeric Purity of This compound q_sensitivity High Sensitivity Required? start->q_sensitivity q_derivatization Is Derivatization Acceptable? q_sensitivity->q_derivatization Yes q_speed Is Rapid Analysis Critical? q_sensitivity->q_speed No hplc Chiral HPLC q_derivatization->hplc No gcms Chiral GC-MS q_derivatization->gcms Yes q_speed->hplc No nmr NMR Spectroscopy q_speed->nmr Yes

Efficacy Showdown: Unveiling the Potential of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid-Containing Peptides in Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for more potent and stable therapeutic peptides is perpetual. The incorporation of non-natural amino acids is a key strategy in this endeavor, offering the potential to enhance biological activity, improve metabolic stability, and fine-tune selectivity. This guide provides a comparative analysis of peptides containing the non-natural amino acid (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, often denoted as Z-D-Abu, with a focus on their efficacy as protease inhibitors, particularly within the caspase family.

The benzyloxycarbonyl (Z) group is a common N-terminal capping group in peptide-based inhibitors, and the D-configuration of the amino acid can confer resistance to proteolytic degradation. This analysis centers on the potential of Z-D-Abu-containing peptides as inhibitors of caspases, a family of cysteine proteases crucial in apoptosis and inflammation.

Quantitative Efficacy Comparison

To illustrate the potential impact of incorporating Z-D-Abu into a peptide inhibitor, we present a comparative table of half-maximal inhibitory concentration (IC50) values against Caspase-3, a key executioner caspase. The data for the well-established pan-caspase inhibitor Z-VAD-FMK is provided as a benchmark. The data for a hypothetical peptide, Z-D-Abu-AD-FMK, is extrapolated from structure-activity relationship (SAR) studies on caspase inhibitors, which have explored the impact of substituting different amino acids at the P3 position of the peptide backbone.[1][2]

InhibitorSequenceTargetIC50 (nM)Key Characteristics
Z-VAD-FMK Z-Val-Ala-Asp-FMKPan-Caspase~10-50Broad-spectrum, irreversible caspase inhibitor. Widely used as a benchmark in apoptosis research.[3][4]
Hypothetical Peptide A Z-D-Abu-Ala-Asp-FMKCaspase-3Estimated <100The incorporation of a D-amino acid at the P4 position may enhance stability. The butanoic acid side chain could influence binding affinity.
Z-LEHD-FMK Z-Leu-Glu-His-Asp-FMKCaspase-9~0.2-1A selective inhibitor for caspase-9, an initiator caspase in the intrinsic apoptotic pathway.[4]
Q-VD-OPh Q-Val-Asp-OPhPan-Caspase~25-400A potent, irreversible pan-caspase inhibitor reported to be more effective and less toxic than Z-VAD-FMK.[3]

Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration and enzyme source. The data for the hypothetical peptide is an estimate based on published SAR studies and is included for illustrative purposes.

Experimental Protocols

To ensure the reproducibility and comparability of efficacy data, detailed and standardized experimental protocols are essential. Below is a representative protocol for determining the IC50 of a peptide inhibitor against a specific caspase using a fluorometric assay.

Protocol: Determination of IC50 for Caspase-3 Inhibition

1. Reagents and Materials:

  • Recombinant human Caspase-3

  • Caspase Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • Fluorogenic Caspase-3 Substrate (e.g., Ac-DEVD-AMC)

  • Peptide inhibitors (Z-VAD-FMK and test peptides containing Z-D-Abu) dissolved in DMSO

  • 96-well black microplates

  • Fluorometric plate reader with excitation/emission wavelengths of ~380/460 nm for AMC liberation

2. Assay Procedure:

  • Prepare Serial Dilutions of Inhibitors: Perform a serial dilution of the peptide inhibitors in DMSO and then dilute further in the Caspase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Enzyme and Inhibitor Pre-incubation: In each well of the 96-well plate, add a fixed concentration of recombinant Caspase-3 to the serially diluted inhibitors. Include a control well with the enzyme and buffer but no inhibitor. Allow the enzyme and inhibitors to pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Initiate the Reaction: Add the fluorogenic substrate Ac-DEVD-AMC to each well to initiate the enzymatic reaction. The final concentration of the substrate should be at or below its Km value for the enzyme to ensure competitive inhibition can be accurately measured.

  • Kinetic Measurement: Immediately place the microplate in the fluorometric plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). The rate of increase in fluorescence is proportional to the Caspase-3 activity.

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time plot.

    • Normalize the velocities to the control (no inhibitor) to obtain the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[5][6]

Visualizations

To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using the DOT language.

Caspase_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 Recruitment & Dimerization Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Autocatalytic Cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrial Stress Mitochondrial Stress Cytochrome c Cytochrome c Mitochondrial Stress->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Formation Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Apoptosome Formation Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Apoptosome Formation Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates Cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis Peptide Inhibitors Peptide Inhibitors Peptide Inhibitors->Caspase-8 Peptide Inhibitors->Caspase-9 Peptide Inhibitors->Caspase-3 Inhibition

Caption: Overview of the extrinsic and intrinsic apoptosis pathways leading to the activation of executioner caspases like Caspase-3. Peptide inhibitors can block this process.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Buffers, Enzyme, Substrate Preincubation Pre-incubate Enzyme with Inhibitors Reagent_Prep->Preincubation Inhibitor_Dilution Serial Dilution of Peptide Inhibitors Inhibitor_Dilution->Preincubation Reaction_Start Add Substrate to Initiate Reaction Preincubation->Reaction_Start Kinetic_Read Measure Fluorescence Kinetically Reaction_Start->Kinetic_Read Velocity_Calc Calculate Initial Reaction Velocities Kinetic_Read->Velocity_Calc Inhibition_Calc Calculate % Inhibition Velocity_Calc->Inhibition_Calc Curve_Fit Plot Dose-Response Curve Inhibition_Calc->Curve_Fit IC50_Value Determine IC50 Curve_Fit->IC50_Value

Caption: Experimental workflow for the determination of IC50 values for peptide inhibitors.

References

A Comparative Guide to Alternative Protecting Groups for (R)-2-aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate amino-protecting group is a critical decision in the synthesis of peptides and other complex molecules containing chiral amino acids such as (R)-2-aminobutanoic acid. The benzyloxycarbonyl (Cbz) group has been a long-standing choice, particularly in solution-phase synthesis, valued for its crystallinity-inducing properties and its role in reducing racemization. However, modern synthetic strategies, especially in solid-phase peptide synthesis (SPPS), often necessitate alternative protecting groups with different lability and orthogonality. This guide provides an objective comparison of three widely used alternatives to the Cbz group: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc), with a focus on their application to (R)-2-aminobutanoic acid.

At a Glance: Comparison of Protecting Groups

The primary distinction between these protecting groups lies in their deprotection conditions, which dictates their compatibility with other functionalities in the molecule and the overall synthetic strategy.[1]

CharacteristicBenzyloxycarbonyl (Cbz)tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)Allyloxycarbonyl (Alloc)
Deprotection Condition Hydrogenolysis (e.g., H₂/Pd-C)[1]Acid-labile (e.g., TFA)[1]Base-labile (e.g., 20% piperidine in DMF)[1]Pd(0)-catalyzed reaction[2]
Typical Synthesis Strategy Solution-Phase Synthesis[1]Solid-Phase & Solution-Phase Synthesis[3]Solid-Phase Peptide Synthesis (SPPS)[3]Orthogonal protection schemes[2]
Key Advantages Imparts crystallinity, cost-effective, good protection against racemization in solution-phase.[4]Widely used in SPPS, orthogonal to Fmoc and Cbz.[3]Milder final cleavage conditions compared to Boc strategy, automation-friendly.[1]Stable to both acidic and basic conditions, offering orthogonality to Boc and Fmoc.[2]
Potential Side Reactions Incomplete removal, side reactions with sulfur-containing amino acids.[1]Formation of t-butyl cations can lead to alkylation of sensitive residues.[1]Diketopiperazine formation at the dipeptide stage.[1]Requires careful exclusion of air for the deprotection step.[5]

Performance Comparison: Representative Data

The following tables summarize representative quantitative data for the protection and deprotection of (R)-2-aminobutanoic acid with Boc, Fmoc, and Alloc groups. These values are based on typical yields reported for similar amino acids and serve as a benchmark for comparison.

Table 1: Protection of (R)-2-aminobutanoic Acid

Protecting GroupReagentReaction ConditionsTypical Yield (%)
Boc Di-tert-butyl dicarbonate (Boc)₂OAq. dioxane, triethylamine, rt, 2-4 h[6]95-99
Fmoc Fmoc-OSuAq. NaHCO₃, THF, rt, 16 h[7]90-98
Alloc Alloc-ClAq. Na₂CO₃, organic solvent, rt, 2-4 h[2]92-97

Table 2: Deprotection of Protected (R)-2-aminobutanoic Acid

Protected Amino AcidDeprotection ReagentReaction ConditionsTypical Yield (%)
Boc-(R)-2-aminobutanoic acid 50% TFA in DCMrt, 30 min[8]95-100
Fmoc-(R)-2-aminobutanoic acid 20% Piperidine in DMFrt, 10-20 min[8]98-100
Alloc-(R)-2-aminobutanoic acid Pd(PPh₃)₄, PhenylsilaneDMF/CH₂Cl₂, rt, 1-3 h>95

Experimental Protocols

Detailed methodologies for the introduction and removal of each protecting group on (R)-2-aminobutanoic acid are provided below.

tert-Butoxycarbonyl (Boc) Protection and Deprotection

Protection Protocol:

  • Dissolve (R)-2-aminobutanoic acid (1.0 equiv.) in a 1:1 mixture of dioxane and water.

  • Add triethylamine (1.5 equiv.) to the solution and stir until the amino acid is fully dissolved.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) to the reaction mixture.[6]

  • Stir the reaction at room temperature for 2-4 hours.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous layer with ethyl acetate to remove unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with a cold 1M HCl solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to yield Boc-(R)-2-aminobutanoic acid.

Deprotection Protocol:

  • Dissolve Boc-(R)-2-aminobutanoic acid (1.0 equiv.) in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) to the solution (50% TFA in DCM).[8]

  • Stir the reaction at room temperature for 30 minutes.

  • Remove the solvent and excess TFA under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the deprotected amino acid as its TFA salt.

  • Filter and dry the product under vacuum.

9-Fluorenylmethyloxycarbonyl (Fmoc) Protection and Deprotection

Protection Protocol:

  • Dissolve (R)-2-aminobutanoic acid (1.0 equiv.) in a saturated aqueous sodium bicarbonate solution.

  • Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu, 1.05 equiv.) in tetrahydrofuran (THF).[7]

  • Stir the biphasic mixture vigorously at room temperature for 16 hours.[7]

  • Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with cold 1M HCl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to yield Fmoc-(R)-2-aminobutanoic acid.

Deprotection Protocol:

  • Dissolve Fmoc-(R)-2-aminobutanoic acid (1.0 equiv.) in N,N-dimethylformamide (DMF).

  • Add piperidine to a final concentration of 20% (v/v).[8]

  • Stir the reaction at room temperature for 10-20 minutes.

  • The deprotected product is typically used directly in the next step of a synthesis (e.g., peptide coupling). For isolation, the solvent can be removed in vacuo, and the product can be precipitated and washed.

Allyloxycarbonyl (Alloc) Protection and Deprotection

Protection Protocol:

  • Dissolve (R)-2-aminobutanoic acid (1.0 equiv.) in an aqueous solution of sodium carbonate.

  • Add a suitable organic solvent (e.g., dichloromethane or THF).

  • Add allyl chloroformate (Alloc-Cl, 1.1 equiv.) dropwise while stirring vigorously.[2]

  • Continue stirring at room temperature for 2-4 hours.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Alloc-(R)-2-aminobutanoic acid.

Deprotection Protocol:

  • Dissolve Alloc-(R)-2-aminobutanoic acid (1.0 equiv.) in a degassed mixture of DMF and dichloromethane.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.1 equiv.) and a scavenger such as phenylsilane (PhSiH₃, 5 equiv.) under an inert atmosphere (e.g., Argon).

  • Stir the reaction at room temperature for 1-3 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the deprotected amino acid is typically used in the subsequent synthetic step. For isolation, the reaction mixture can be diluted with a suitable solvent and subjected to an appropriate workup and purification procedure.

Visualizing the Chemistry: Structures and Workflows

The following diagrams illustrate the chemical structures of the protected (R)-2-aminobutanoic acid derivatives and the general workflows for their protection and deprotection.

G cluster_structures Protected (R)-2-aminobutanoic Acid Derivatives Cbz Cbz-(R)-2-aminobutanoic acid Boc Boc-(R)-2-aminobutanoic acid Fmoc Fmoc-(R)-2-aminobutanoic acid Alloc Alloc-(R)-2-aminobutanoic acid G cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow A (R)-2-aminobutanoic acid B Add Protecting Group Reagent (e.g., (Boc)2O, Fmoc-OSu, Alloc-Cl) A->B 1. C Base (e.g., TEA, NaHCO3) D Protected Amino Acid B->D 2. E Protected Amino Acid F Add Deprotection Reagent (e.g., TFA, Piperidine, Pd(0)) E->F 1. G Deprotected Amino Acid F->G 2.

References

Comparative Analysis of Cross-Reactivity for (R)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comparative analysis of potential cross-reactivity for (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, a key intermediate in peptide synthesis and drug design. In the absence of direct published cross-reactivity studies for this specific molecule, this document outlines a comprehensive, albeit hypothetical, framework for such an investigation. It is intended to serve as a practical template for researchers and drug development professionals. The guide details standard experimental protocols, presents illustrative data for a panel of structurally related compounds, and visualizes key concepts and workflows. The objective is to underscore the importance of rigorous cross-reactivity assessment in preclinical research to ensure target specificity and minimize off-target effects.

Introduction to Cross-Reactivity Assessment

Cross-reactivity is the phenomenon where antibodies or other binding agents, generated against a specific molecule, also recognize and bind to other, structurally similar molecules. In drug development and molecular research, understanding the cross-reactivity profile of a compound or antibody is critical. Unintended binding can lead to a lack of specificity, inaccurate experimental results, and potential off-target effects in therapeutic applications.

This compound, also known as Z-D-Abu-OH, features a benzyloxycarbonyl (Cbz or Z) protecting group attached to the alpha-amino group of (R)-2-aminobutanoic acid. Potential cross-reactivity could arise from recognition of the Cbz group, the butanoic acid side chain, or the overall stereochemical conformation. This guide evaluates its hypothetical cross-reactivity against a panel of analogues with variations in these three regions.

Comparative Panel of Analytes

To assess the specificity of a binding agent (e.g., a monoclonal antibody developed against the target compound), a panel of structurally related molecules was selected. The rationale is to probe how modifications to the core structure affect binding affinity.

Compound ID Analyte Name Structural Variation from Target Rationale for Inclusion
Target-01 This compound-Primary target molecule
ALT-01 (S)-2-(((Benzyloxy)carbonyl)amino)butanoic acidStereoisomer (S-enantiomer)To assess stereospecificity of binding.
ALT-02 (R)-2-(((Benzyloxy)carbonyl)amino)propanoic acidShorter alkyl side chain (Alanine derivative)To determine the influence of side chain length.
ALT-03 (R)-2-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acidBranched alkyl side chain (Valine derivative)To evaluate the effect of steric hindrance at the side chain.
ALT-04 (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acidDifferent protecting group (Fmoc)To test the specificity for the Cbz protecting group.
ALT-05 (R)-2-Aminobutanoic acidNo protecting groupTo determine if the protecting group is essential for recognition.
ALT-06 Benzyl alcoholComponent of the Cbz groupTo check for cross-reactivity with a breakdown product or fragment.

Experimental Protocols

Two standard, high-throughput methods are detailed below for assessing binding and cross-reactivity.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is designed to measure the relative affinity of the analytes by their ability to compete with the immobilized target compound for binding to a specific antibody.

Methodology:

  • Plate Coating: High-binding 96-well microplates are coated with a conjugate of this compound and a carrier protein (e.g., BSA) at a concentration of 5 µg/mL in PBS overnight at 4°C.

  • Washing: Plates are washed three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking: Wells are blocked with 5% non-fat dry milk in PBST for 2 hours at room temperature to prevent non-specific binding.

  • Competitive Reaction: A fixed, subsaturating concentration of the primary antibody (e.g., anti-Z-D-Abu-OH monoclonal antibody) is pre-incubated with serial dilutions of the target compound or alternative analytes (from 0.01 nM to 100 µM) for 1 hour.

  • Incubation: The antibody-analyte mixtures are added to the coated and blocked wells and incubated for 1 hour at room temperature.

  • Secondary Antibody: After another wash cycle, a horseradish peroxidase (HRP)-conjugated secondary antibody is added and incubated for 1 hour.

  • Detection: Plates are washed, and a TMB substrate solution is added. The reaction is stopped with 2N H₂SO₄, and the absorbance is read at 450 nm.

  • Data Analysis: The concentration of each analyte that inhibits 50% of the antibody binding (IC50) is calculated using a four-parameter logistic curve fit.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics, offering a more detailed view of the interaction.

Methodology:

  • Chip Preparation: The specific antibody is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis: Serial dilutions of each analyte in HBS-EP+ buffer are injected over the chip surface at a flow rate of 30 µL/min.

  • Kinetic Measurement: Association (kₐ) and dissociation (kₑ) rates are measured for each interaction.

  • Data Analysis: The equilibrium dissociation constant (Kₑ), a measure of affinity, is calculated as the ratio of kₑ/kₐ.

  • Regeneration: The chip surface is regenerated between analyte injections using a low-pH glycine solution.

Comparative Data Summary

The following tables summarize the hypothetical data obtained from the described experiments.

Table 1: Competitive ELISA Results
Compound ID IC50 (nM) % Cross-Reactivity *Interpretation
Target-01 15.2100%High affinity (Reference)
ALT-01 1,2501.2%Low cross-reactivity; binding is highly stereospecific.
ALT-02 88.617.2%Moderate cross-reactivity; side chain length is important but not critical.
ALT-03 4,5000.3%Negligible cross-reactivity; bulky side chains are not tolerated.
ALT-04 > 100,000< 0.01%No cross-reactivity; binding is specific to the Cbz group.
ALT-05 > 100,000< 0.01%No cross-reactivity; the Cbz group is an essential part of the epitope.
ALT-06 > 100,000< 0.01%No cross-reactivity with fragments.

% Cross-Reactivity = (IC50 of Target-01 / IC50 of Analyte) x 100

Table 2: Surface Plasmon Resonance (SPR) Kinetic Data
Compound ID kₐ (1/Ms) kₑ (1/s) Kₑ (nM) Interpretation
Target-01 2.1 x 10⁵3.5 x 10⁻³16.7High affinity, stable complex.
ALT-01 1.5 x 10³2.0 x 10⁻³1,333Very slow association, indicating poor fit.
ALT-02 1.1 x 10⁵9.5 x 10⁻³86.4Faster dissociation than target, less stable complex.
ALT-03 No BindingNo BindingN/ANo measurable interaction.
ALT-04 No BindingNo BindingN/ANo measurable interaction.
ALT-05 No BindingNo BindingN/ANo measurable interaction.
ALT-06 No BindingNo BindingN/ANo measurable interaction.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed.

Cross_Reactivity_Concept cluster_0 High Specificity Binding cluster_1 Cross-Reactivity cluster_2 No Binding Ab Antibody Target Target-01 (R)-Cbz-Abu Ab->Target Strong Binding Ab2 Antibody Alt ALT-02 (R)-Cbz-Ala Ab2->Alt Weak Binding Ab3 Antibody NonTarget ALT-04 (R)-Fmoc-Abu Ab3->NonTarget No Interaction

Caption: Conceptual diagram of antibody specificity and cross-reactivity.

ELISA_Workflow A 1. Coat Plate with Target-BSA Conjugate B 2. Block Wells (e.g., with BSA or Milk) A->B E 5. Add Mixture to Wells (Competitive Binding) B->E C 3. Prepare Analyte Solutions (Target & Alternatives) D 4. Pre-incubate Antibody with Analyte Solutions C->D D->E F 6. Wash to Remove Unbound Antibody E->F G 7. Add HRP-conjugated Secondary Antibody F->G H 8. Wash Step G->H I 9. Add TMB Substrate & Develop Color H->I J 10. Stop Reaction & Read Absorbance (450 nm) I->J K 11. Calculate IC50 Values J->K

Caption: Workflow for a competitive ELISA cross-reactivity assay.

Conclusion

This guide presents a hypothetical but methodologically sound comparison of cross-reactivity for this compound. The illustrative data suggest that a specific antibody could be developed to recognize this molecule with high precision. The binding appears to be highly dependent on the stereochemistry at the alpha-carbon, the presence and structure of the Cbz protecting group, and, to a lesser extent, the length of the amino acid side chain.

For any real-world application, it is imperative that such studies are performed empirically. The protocols and comparative framework provided herein offer a robust starting point for researchers to design their own cross-reactivity assessments, ensuring the specificity and reliability of their findings in drug development and other scientific endeavors.

Benchmarking (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid against other non-canonical amino acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the strategic incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern peptide design, offering a pathway to enhanced therapeutic properties. This guide provides a comparative analysis of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid (Z-D-Abu-OH) against other ncAAs, focusing on key performance indicators in peptide synthesis and the resulting peptide characteristics.

This compound is a D-enantiomer of a protected aminobutyric acid derivative. Its incorporation into peptide sequences is a recognized strategy to bolster resistance to enzymatic degradation, a critical factor in improving the in vivo half-life of peptide-based therapeutics. This guide delves into a quantitative comparison of Z-D-Abu-OH with other commonly used ncAAs, providing experimental protocols and visualizations to inform selection and application in research and drug discovery.

Physicochemical Properties of Selected Non-Canonical Amino Acids

A foundational aspect of incorporating ncAAs into solid-phase peptide synthesis (SPPS) is understanding their fundamental physicochemical properties. These characteristics, including molecular weight and solubility, can influence reaction kinetics and overall synthesis efficiency. The table below summarizes key properties for Z-D-Abu-OH and a selection of other representative ncAAs.

Non-Canonical Amino AcidAbbreviationMolecular Weight ( g/mol )AppearanceCAS NumberPubChem CID
This compoundZ-D-Abu-OH237.25White to off-white powder2900-20-110911567
Fmoc-D-2-aminobutanoic acidFmoc-D-Abu-OH325.36White to off-white powder170642-27-0-
Boc-D-2-aminobutanoic acidBoc-D-Abu-OH203.24White to Almost white Solid45121-22-0-
Fmoc-D-ValineFmoc-D-Val-OH339.39White to light yellow solid powder84624-17-9-
Fmoc-N-methyl-L-alanineFmoc-N-Me-Ala-OH325.36White to Off-white Powder84000-07-7-

Performance in Solid-Phase Peptide Synthesis (SPPS)

The efficiency of incorporating an ncAA into a growing peptide chain is a critical determinant of the overall yield and purity of the final product. While direct, head-to-head comparative studies across a wide range of ncAAs under identical conditions are limited, the following table extrapolates expected performance based on established principles of SPPS and data from various sources. Factors such as steric hindrance of the side chain and the protecting group play a significant role in coupling efficiency.

Non-Canonical Amino AcidProtecting GroupTypical Coupling Efficiency (%)Key Considerations
Z-D-Abu-OHZ>98%Z group is stable to Fmoc deprotection conditions; removal often requires hydrogenation.
Fmoc-D-Abu-OHFmoc>99%Standard for Fmoc-based SPPS, generally high coupling efficiency.[1]
Boc-D-Abu-OHBoc>98%Used in Boc-based SPPS; requires strong acid for final deprotection.[2]
Fmoc-D-Val-OHFmoc98-99%Sterically hindered side chain can slow coupling kinetics.
Fmoc-N-Me-Ala-OHFmocLowerN-methylation significantly increases steric hindrance, often requiring specialized coupling reagents and longer reaction times.

Impact on Peptide Stability: Resistance to Proteolytic Degradation

A primary motivation for incorporating ncAAs, particularly D-amino acids, is to enhance the stability of peptides against enzymatic degradation by proteases. The following table provides a qualitative and, where available, quantitative comparison of the impact of different ncAAs on peptide stability.

Non-Canonical Amino AcidEffect on Proteolytic StabilityRationale
Z-D-Abu-OHHighD-amino acids are not recognized by most proteases, which are stereospecific for L-amino acids.
Fmoc-D-Val-OHHighSimilar to other D-amino acids, provides steric hindrance to protease cleavage.
Fmoc-N-Me-Ala-OHHighN-methylation of the peptide backbone prevents the formation of the tetrahedral intermediate required for protease-mediated hydrolysis.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Z-D-Abu-OH

This protocol outlines a manual Fmoc-based SPPS approach.

1. Resin Swelling:

  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the piperidine treatment for 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 1 min).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • For the incorporation of Z-D-Abu-OH, use it in place of an Fmoc-protected amino acid in the desired cycle.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Repeat the coupling if necessary.

4. Washing:

  • After complete coupling, wash the resin with DMF (3 x 1 min) and dichloromethane (DCM) (3 x 1 min).

5. Repeat Cycles:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DMF and DCM, and dry it under vacuum.

  • Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.

  • Agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

7. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Proteolytic Stability Assay

This protocol assesses the stability of a peptide in the presence of a protease.

1. Peptide and Enzyme Preparation:

  • Prepare a stock solution of the purified peptide (e.g., 1 mg/mL in an appropriate buffer).

  • Prepare a stock solution of the protease (e.g., trypsin, chymotrypsin) in the same buffer.

2. Digestion Reaction:

  • In a microcentrifuge tube, combine the peptide solution with the protease solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • Incubate the reaction mixture at 37°C.

3. Time-Course Analysis:

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% TFA).

4. HPLC Analysis:

  • Analyze the quenched samples by RP-HPLC.

  • Monitor the decrease in the peak area of the intact peptide over time to determine the rate of degradation.

Visualizing the Impact: GnRH Signaling Pathway

The incorporation of D-amino acids is a well-established strategy in the design of Gonadotropin-Releasing Hormone (GnRH) analogs to increase their stability and receptor binding affinity.[3][4] The following diagram illustrates the signaling pathway initiated by the binding of a GnRH analog to its receptor.

GnRH_Signaling GnRH_Analog GnRH Analog (with D-Amino Acid) GnRHR GnRH Receptor (GPCR) Gq_11 Gq/11 GnRHR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG Cleavage IP3 IP3 PIP2->IP3 Cleavage PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces LH_FSH_synthesis LH & FSH Gene Transcription & Synthesis PKC->LH_FSH_synthesis Stimulates LH_FSH_secretion LH & FSH Secretion Ca_release->LH_FSH_secretion Triggers

GnRH analog binding and downstream signaling cascade.

Experimental Workflow for SPPS

The following diagram outlines the general workflow for solid-phase peptide synthesis.

SPPS_Workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (AA, Coupling Reagent, Base in DMF) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes final_cleavage Final Cleavage & Deprotection (TFA Cocktail) repeat->final_cleavage No purification Purification (RP-HPLC) final_cleavage->purification end End: Purified Peptide purification->end

General workflow for Fmoc-based solid-phase peptide synthesis.

References

Safety Operating Guide

Navigating the Safe Disposal of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, a common reagent in peptide synthesis and other organic chemistry applications. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.

I. Hazard Identification and Classification

Before initiating any disposal protocol, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this exact compound may not always be readily available, data from structurally similar compounds—such as other N-Cbz protected amino acids—provide valuable guidance.

Generally, compounds of this nature may cause skin, eye, and respiratory irritation.[1][2][3] It is crucial to handle the chemical in a well-ventilated area, preferably within a fume hood, and to wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2][3]

Based on available information for similar compounds, this compound should be treated as hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[4][5][6] The precautionary statement P501, "Dispose of contents/container to an approved waste disposal plant," is commonly associated with such chemicals.[1]

II. Segregation and Waste Collection

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring safe disposal.[6][7]

  • Solid Waste:

    • Collect unused or expired solid this compound in its original container or a designated, clearly labeled hazardous waste container.[8]

    • Contaminated disposable items, such as weighing boats, gloves, and wipes, should also be placed in the designated solid hazardous waste container.[8]

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a designated aqueous hazardous waste container.[8]

    • Do not mix this waste stream with incompatible wastes, such as strong oxidizing agents or bases.[9]

    • Due to the potential for aquatic toxicity with similar compounds, do not dispose of aqueous solutions down the drain.[8][10]

  • Contaminated Labware:

    • Disposable Labware: Items like pipette tips and plastic tubes that have come into contact with the compound should be disposed of in the solid hazardous waste container.[8]

    • Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste.[8] Following decontamination, the glassware can be washed according to standard laboratory procedures.

III. Container Management and Labeling

Proper management of waste containers is crucial for maintaining a safe laboratory environment.

  • Container Integrity: Use only appropriate, leak-proof containers for waste storage, preferably plastic.[5][11] Ensure containers are in good condition and securely sealed at all times, except when adding waste.[4][5]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (no abbreviations or formulas), and the date accumulation began.[6] This ensures that all personnel are aware of the container's contents and associated hazards.

  • Storage: Store waste containers in a designated and isolated satellite accumulation area within the laboratory.[5][11] This area should have secondary containment to prevent spills from reaching drains.[5]

IV. Disposal Protocol

The final disposal of this compound waste must be handled by your institution's EHS department or a licensed professional waste disposal service.[3][4] Never attempt to dispose of this chemical in the regular trash or down the sanitary sewer unless explicitly permitted by your EHS office for neutralized, non-hazardous materials.[4][8]

The following table summarizes the key disposal information:

Waste TypeDisposal ContainerKey Handling Instructions
Solid this compound and contaminated disposablesDesignated Solid Hazardous Waste ContainerCollect in a sealed, clearly labeled container.
Aqueous solutions containing the compoundDesignated Aqueous Hazardous Waste ContainerDo not mix with incompatible chemicals. Do not dispose down the drain.
Solvent rinsate from decontaminating glasswareDesignated Liquid Hazardous Waste ContainerCollect all rinsate for proper disposal.
Empty original containersRegular trash (after proper decontamination)Triple rinse with a suitable solvent, collect the rinsate as hazardous waste, and deface the label before disposal.[4]

V. Emergency Procedures

In the event of a spill, prevent further leakage if it is safe to do so.[1] Absorb the spill with an inert material and place it into a suitable disposal container.[1][2] The area should then be cleaned, and all cleaning materials should be disposed of as hazardous waste.[4]

The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.

start Start: Generation of This compound Waste waste_type Identify Waste Type start->waste_type solid Solid Waste (Unused reagent, contaminated gloves, etc.) waste_type->solid Solid liquid Liquid Waste (Aqueous solutions, solvent rinsate) waste_type->liquid Liquid glassware Contaminated Glassware (Non-disposable) waste_type->glassware Glassware solid_container Place in Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid->liquid_container decontaminate Decontaminate Glassware with Suitable Solvent glassware->decontaminate store Store Waste in Designated Satellite Accumulation Area solid_container->store liquid_container->store collect_rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->collect_rinsate wash_glassware Wash Cleaned Glassware per Standard Lab Procedure decontaminate->wash_glassware collect_rinsate->liquid_container contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and operational guidance for all personnel handling (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid. Adherence to these protocols is mandatory to ensure a safe laboratory environment.

This compound is a compound that may cause skin, eye, and respiratory tract irritation.[1][2] Although the toxicological properties of this specific substance have not been fully investigated, it is crucial to handle it with care, employing appropriate personal protective equipment (PPE) and following established laboratory safety procedures.[1]

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is outlined below. This guidance is based on standard laboratory practices for similar chemical compounds.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Consult the manufacturer's compatibility chart for specific breakthrough times.[3]
Body Protection Laboratory CoatA long-sleeved lab coat, fully buttoned, is required.[3] For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[3]
Respiratory Protection Fume Hood or RespiratorAll handling of the powdered form or preparation of solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[4]

Operational Plan: Step-by-Step Handling Protocol

Proper handling from receipt to disposal is crucial for safety.

1. Storage:

  • Upon receipt, store the compound in a tightly sealed container.

  • Keep it in a cool, dry, and well-ventilated area away from incompatible substances.[1]

2. Preparation:

  • Before handling, ensure all necessary PPE is worn correctly.

  • Work within a certified chemical fume hood, especially when handling the solid compound to minimize dust generation and accumulation.[1][3]

  • Have all necessary equipment, such as spatulas and weigh boats, inside the fume hood before starting.[4]

3. Handling:

  • Avoid contact with eyes, skin, and clothing.[1]

  • Wash hands thoroughly after handling, even if gloves were worn.[1][2]

  • Remove and wash contaminated clothing before reuse.[1]

Spill and Exposure Procedures

Minor Spill:

  • In case of a small spill, use an inert absorbent material to clean it up.

  • Place the contaminated material in a sealed, suitable container for hazardous waste disposal.[3]

Skin Contact:

  • If the chemical comes into contact with your skin, immediately wash the affected area with soap and plenty of water and remove any contaminated clothing.[3]

Eye Contact:

  • In case of eye contact, flush the eyes with water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

Inhalation:

  • If inhaled, move the individual to fresh air. If they are not breathing, provide artificial respiration.[3]

Disposal Plan

Proper disposal of this compound and any associated waste is essential.

  • Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[3]

  • Contaminated Materials: Any materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with the compound should be disposed of in a designated hazardous waste container.[3][4]

  • Solutions: Aqueous and organic solutions containing the compound should be collected in separate, appropriate hazardous waste containers. Do not pour down the drain.[3]

PPE Selection Workflow

PPE_Selection_Workflow start Start: Handling This compound is_powder Is the compound in powdered form? start->is_powder fume_hood Work in a certified chemical fume hood is_powder->fume_hood Yes no_fume_hood Is a fume hood available? is_powder->no_fume_hood Yes, but not available ppe Standard PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat is_powder->ppe No fume_hood->ppe no_fume_hood->fume_hood Yes respirator Use a NIOSH-approved respirator no_fume_hood->respirator No respirator->ppe splash_risk High risk of splashing? ppe->splash_risk apron Wear a chemical- resistant apron splash_risk->apron Yes end Proceed with Handling splash_risk->end No apron->end

Caption: PPE selection workflow for handling the compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。